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  • Product: 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate
  • CAS: 403-99-6

Core Science & Biosynthesis

Foundational

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate chemical structure and analysis

An In-depth Technical Guide to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate: Structure, Synthesis, and Analysis Introduction 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a synthetic organic compound featuring a carb...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate: Structure, Synthesis, and Analysis

Introduction

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a synthetic organic compound featuring a carbamate functional group. The carbamate moiety is a critical structural motif in modern medicinal chemistry, present in numerous approved therapeutic agents and prodrugs.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and detailed analytical methodologies. The molecule's architecture, combining a stable trifluoroethyl group with a reactive nitrophenyl ring, makes it a compound of interest for researchers in drug development and synthetic chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for further functionalization or as a key pharmacophoric element.

Chemical Structure and Physicochemical Properties

The core structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate consists of a 3-nitrophenylamino group linked to a 2,2,2-trifluoroethoxy group through a carbonyl bridge. This arrangement defines its chemical reactivity and analytical profile.

Caption: Chemical structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

The key physicochemical properties of the compound are summarized below.

PropertyValueSource
CAS Number 403-99-6[3][4][5][6]
Molecular Formula C₉H₇F₃N₂O₄[4][5]
Molecular Weight 264.16 g/mol [4][5]
Appearance White to slightly pale-yellow crystalline powder (inferred from similar compounds)[7]
Purity Typically >95% for research use[8]

Synthesis Pathway

Carbamates are commonly synthesized through the reaction of an isocyanate with an alcohol. For 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a direct and efficient pathway involves the reaction of 3-nitrophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is typically catalyzed by a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Synthesis_Workflow reactant1 3-Nitrophenyl Isocyanate reaction Reaction Vessel (0°C to RT) reactant1->reaction reactant2 2,2,2-Trifluoroethanol reactant2->reaction catalyst Triethylamine (catalyst) DCM (solvent) catalyst->reaction workup Aqueous Workup (e.g., dilute HCl, brine) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying purification Purification (Column Chromatography) drying->purification product 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate purification->product

Caption: General workflow for the synthesis of the target carbamate.

Experimental Protocol: Synthesis
  • Preparation : To a solution of 3-nitrophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.1 eq).[9][10]

  • Reaction : Cool the mixture to 0°C using an ice bath. Add triethylamine (0.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

  • Workup : Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure carbamate.

  • Validation : Confirm the structure and purity of the final product using the analytical techniques described in the following section.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. The workflow below outlines the standard analytical cascade.

Analytical_Workflow cluster_0 Primary Identification cluster_1 Quantification & Purity MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation HPLC HPLC-UV - Purity Assay - Quantification MS->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Connectivity NMR->HPLC IR IR Spectroscopy - Functional Groups IR->HPLC Sample Synthesized Product Sample->MS Sample->NMR Sample->IR

Caption: Standard analytical workflow for compound characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For nitrophenylcarbamates, characteristic stretching bands provide a unique spectral fingerprint.[11]

  • Rationale : The technique identifies functional groups by their characteristic absorption of infrared radiation, corresponding to vibrational transitions.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H 3400 - 3200Stretching
C-H (aromatic) 3100 - 3000Stretching
C=O (carbamate) 1750 - 1700Stretching
NO₂ (asymmetric) 1550 - 1500Stretching
NO₂ (symmetric) 1350 - 1300Stretching
C-F 1300 - 1100Stretching
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background : Record a background spectrum of the clean ATR crystal.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis : Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

  • Rationale : NMR exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is sensitive to its local electronic environment, allowing for the differentiation of atoms within a molecule.

Predicted NMR Data:

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 8.0-8.5 ppm : Multiplets, 3H (aromatic protons ortho and para to the nitro group).

    • δ 7.4-7.8 ppm : Multiplet, 1H (aromatic proton meta to the nitro group).

    • δ ~7.0 ppm : Broad singlet, 1H (N-H proton of the carbamate).

    • δ 4.5-4.7 ppm : Quartet, 2H (-O-CH₂-CF₃), coupled to the adjacent CF₃ group.

  • ¹³C NMR (125 MHz, CDCl₃) :

    • δ ~152 ppm : C=O (carbamate carbonyl).

    • δ ~148 ppm : Aromatic C-NO₂.

    • δ 115-140 ppm : 5 aromatic carbons.

    • δ ~123 ppm : CF₃ (quartet due to C-F coupling).

    • δ ~62 ppm : -O-CH₂- (quartet due to C-F coupling).

  • ¹⁹F NMR (470 MHz, CDCl₃) :

    • δ ~ -74 ppm : Triplet, 3F (-CF₃), coupled to the adjacent CH₂ group.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer. Use standard acquisition parameters.

  • Data Processing : Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

  • Interpretation : Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and obtain structural information from fragmentation patterns. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is the preferred method.

  • Rationale : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing the exact molecular weight and elemental composition.

Expected Mass Spectral Data:

  • High-Resolution MS (ESI+) :

    • Calculated m/z for [M+H]⁺ (C₉H₈F₃N₂O₄⁺) : 265.0431

    • Calculated m/z for [M+Na]⁺ (C₉H₇F₃N₂O₄Na⁺) : 287.0250

  • Tandem MS (MS/MS) Fragmentation :

    • Common fragmentation pathways for carbamates include the neutral loss of methyl isocyanate (-57 Da), though this is more characteristic for N-methyl carbamates.[12] For this compound, key fragments would likely arise from cleavage of the carbamate ester and amide bonds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and for quantitative analysis in complex matrices. A reversed-phase method with UV detection is highly suitable.

  • Rationale : The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector.

Experimental Protocol: HPLC Purity Analysis
  • System : HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution :

    • Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to 10 µg/mL with the initial mobile phase composition.

  • Analysis : Inject 10 µL and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total peak area.

Applications in Research and Development

While specific applications for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate are not extensively documented in public literature, its structure suggests several potential uses in drug discovery and chemical biology.

  • Intermediate in Synthesis : The nitro group can be readily reduced to an amine, providing a reactive site for further chemical modification. This makes the compound a useful intermediate for building more complex molecules, such as libraries for drug screening.

  • Prodrug Moiety : Carbamates are frequently employed as prodrugs to improve the pharmacokinetic properties of parent molecules containing amine or hydroxyl groups.[1] The trifluoroethyl group can increase lipophilicity and metabolic stability, potentially enhancing cell permeability and bioavailability.

  • Active Pharmacophore : The carbamate linkage itself can be critical for biological activity, often acting as a mimic of a peptide bond and interacting with enzyme active sites.[2]

Conclusion

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a well-defined organic molecule with significant potential as a building block in medicinal and synthetic chemistry. Its characterization relies on a robust combination of spectroscopic and chromatographic techniques. IR and NMR spectroscopy confirm its structural integrity and functional groups, while high-resolution mass spectrometry provides definitive molecular weight and elemental composition. HPLC is the gold standard for assessing its purity. A thorough understanding of these analytical methodologies is crucial for any researcher utilizing this compound in a drug development or synthetic research program.

References

  • PubChem. 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate | C10H7F6NO2 | CID 39871511. Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries. Available from: [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 24(3), 270–279. Available from: [Link]

  • ResearchGate. Synthesis of New Active o-Nitrophenyl Carbamates. Available from: [Link]

  • Burkard, L. P., & Wruck, F. W. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(6), 1459–1464. Available from: [Link]

  • ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... Available from: [Link]

  • PubChemLite. 2,2,2-trifluoroethyl n-(2-chloro-4-nitrophenyl)carbamate. Available from: [Link]

  • PubChemLite. 2,2,2-trifluoroethyl n-phenylcarbamate (C9H8F3NO2). Available from: [Link]

  • Molecules. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]

  • PubChem. phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate | C11H12F3NO2. Available from: [Link]

  • Matias, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(24), 4049-4074. Available from: [Link]

  • ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Available from: [Link]

  • Taha, K. K., & Al-Trawneh, S. A. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(5), 1045. Available from: [Link]

  • U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • NIST WebBook. Ethanol, 2,2,2-trifluoro-. Available from: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Available from: [Link]

  • PubChem. phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate | C13H16F3NO2. Available from: [Link]

  • Han, J., & Borchers, C. H. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 85(11), 5647–5654. Available from: [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. Available from: [Link]

  • Cheméo. Chemical Properties of 2,2,2-Trifluoroethyl acrylate (CAS 407-47-6). Available from: [Link]

  • Wang, Y., et al. (2023). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 12(14), 2739. Available from: [Link]

  • ResearchGate. Scheme 3. the proposed mechanism for the formation of carbamates 3a-e. Available from: [Link]

Sources

Exploratory

Introduction: A Versatile Fluorinated Synthon

An In-depth Technical Guide to 4-Fluoro-3-nitroaniline (CAS 403-99-6) for Drug Discovery and Development Professionals 4-Fluoro-3-nitroaniline, identified by CAS Number 403-99-6, is a highly functionalized aromatic compo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3-nitroaniline (CAS 403-99-6) for Drug Discovery and Development Professionals

4-Fluoro-3-nitroaniline, identified by CAS Number 403-99-6, is a highly functionalized aromatic compound that has emerged as a crucial intermediate in modern organic synthesis.[1][2][3] Its structure, featuring an aniline ring substituted with a fluorine atom and a nitro group, offers a unique combination of reactivity and electronic properties.[1] This makes it an invaluable building block for creating complex molecular architectures, particularly within the pharmaceutical, agrochemical, and dye industries.[2][4] For researchers and scientists in drug development, the strategic incorporation of the 4-fluoro-3-nitrophenyl moiety can impart desirable pharmacological characteristics, including enhanced metabolic stability and target binding affinity.[5]

This guide provides a comprehensive technical overview of 4-fluoro-3-nitroaniline, moving from its fundamental physicochemical and spectral properties to its synthesis, biological significance, and key experimental applications. The content is structured to deliver not just data, but actionable, field-proven insights for professionals engaged in the intricate process of drug discovery.

Physicochemical Properties and Spectral Analysis

4-Fluoro-3-nitroaniline typically presents as a yellow to light brown crystalline powder.[6] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitroaniline

PropertyValueSource(s)
CAS Number 364-76-1[7]
Molecular Formula C₆H₅FN₂O₂[8]
Molecular Weight 156.11 g/mol [7]
Appearance Yellow or gold powder[8]
Melting Point 94-96 °C[7]
Boiling Point 331.3 °C at 760 mmHg[2]
Flash Point 91 °C (195.8 °F) - closed cup[7]
Density ~1.45 g/cm³[2]
Water Solubility Insoluble[2]
IUPAC Name 4-fluoro-3-nitroaniline[8]
SMILES C1=CC(=C(C=C1N)[O-])F[8]
InChIKey LLIOADBCFIXIEU-UHFFFAOYSA-N[8]
Nuclear Magnetic Resonance (NMR) Spectral Data

The structural elucidation of 4-fluoro-3-nitroaniline and its derivatives relies heavily on NMR spectroscopy. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups create a distinct and predictable pattern in both ¹H and ¹³C NMR spectra.[6]

Table 2: ¹H NMR Spectral Data for 4-Fluoro-3-nitroaniline

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) in HzSource
H-2 ~7.43ddJ(H,H) = 2.6, J(H,F) = 4.5[6]
H-5 ~6.90dddJ(H,H) = 8.9, J(H,H) = 2.6, J(H,F) = 1.2[6]
H-6 ~7.15tJ(H,H) = 8.9, J(H,F) = 8.9[6]
-NH₂ ~4.05br s-[6]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'dd' denotes a doublet of doublets, 'ddd' a doublet of doublet of doublets, 't' a triplet, and 'br s' a broad singlet.

Synthesis and Purification

The most prevalent and commercially viable method for synthesizing 4-fluoro-3-nitroaniline is the electrophilic nitration of p-fluoroaniline under anhydrous conditions.[9][10] This approach avoids the low yields reported in earlier literature, making it suitable for both laboratory and industrial-scale production.[10]

Experimental Protocol: Synthesis via Nitration of p-Fluoroaniline

This protocol describes a robust, self-validating method for the laboratory-scale synthesis of 4-fluoro-3-nitroaniline. The causality behind the experimental choices, such as low temperature and anhydrous conditions, is critical for success. Low temperatures are essential to control the exothermic nitration reaction and prevent the formation of unwanted byproducts. Anhydrous conditions maximize the yield by preventing side reactions.[10]

Materials:

  • p-Fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 100%)

  • Concentrated Nitric Acid (HNO₃, 100%)

  • Ice

  • Concentrated Ammonia Solution

  • Cold, Dilute Hydrochloric Acid (HCl) for purification

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding a stoichiometric amount of 100% HNO₃ to a calculated volume of 100% H₂SO₄. This mixture should be pre-cooled in an ice bath.

  • Dissolution of Starting Material: In the main reaction vessel, dissolve p-fluoroaniline in 100% H₂SO₄. The amount of sulfuric acid should be sufficient to ensure complete dissolution and maintain a stirrable mixture.

  • Nitration Reaction: Cool the solution of p-fluoroaniline in an ice/salt bath to between 0-10 °C. Slowly add the pre-cooled nitrating mixture dropwise to the reaction vessel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is crucial during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for approximately one hour to ensure completion.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the product. Neutralize the resulting acidic solution by the slow addition of a concentrated ammonia solution until it becomes alkaline.

  • Filtration and Washing: Collect the precipitated orange crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts.

  • Purification: For higher purity, the crude product can be stirred with cold, dilute hydrochloric acid. This step protonates the desired aniline, separating it from non-basic impurities. The mixture is filtered, and the filtrate is then made alkaline with ammonia to re-precipitate the purified 4-fluoro-3-nitroaniline.[10]

  • Drying: The final product is collected by filtration, washed with water, and dried under vacuum.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification pFA p-Fluoroaniline ReactionVessel Reaction Vessel (0-10 °C) pFA->ReactionVessel H2SO4 Conc. H2SO4 H2SO4->ReactionVessel NitratingMix Nitrating Mixture (HNO3 in H2SO4) NitratingMix->ReactionVessel Slow Addition Quench Pour onto Ice ReactionVessel->Quench Neutralize Neutralize with NH3 Quench->Neutralize Filter1 Filter & Wash (Crude) Neutralize->Filter1 Purify Purify with dil. HCl Filter1->Purify Filter2 Filter & Dry (Pure) Purify->Filter2 Product Final Product: 4-Fluoro-3-nitroaniline Filter2->Product

Caption: Workflow for the synthesis of 4-fluoro-3-nitroaniline.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-fluoro-3-nitroaniline for drug developers lies in its utility as a versatile synthon. Its functional groups can be readily modified to construct more complex molecules with specific biological activities.

Role as a Precursor to Bioactive Scaffolds

While direct applications of 4-fluoro-3-nitroaniline are limited, its structural motifs are found in precursors to several classes of therapeutic agents. The substituted nitroaniline framework is particularly relevant in the development of nonsteroidal antiandrogens and kinase inhibitors.

  • Antiandrogen Analogs: First-generation nonsteroidal antiandrogens such as Nilutamide and Bicalutamide are built upon a substituted 3-(trifluoromethyl)-4-nitroaniline core.[1][9] Although not identical, the synthesis of these drugs highlights the established importance of the trifluoromethyl-nitroaniline scaffold in targeting the androgen receptor, a key driver in prostate cancer.[11] The synthetic strategies used for these drugs provide a validated roadmap for how structures like 4-fluoro-3-nitroaniline can be elaborated into potent receptor antagonists.

  • Kinase Inhibitors: The 4-fluoroaniline moiety is a well-established "hinge-binding" fragment in a vast number of kinase inhibitors, including Lapatinib and Gefitinib.[5] The aniline nitrogen forms critical hydrogen bonds within the ATP-binding site of kinases like EGFR. The fluorine atom can enhance binding affinity and improve metabolic stability.[5] Synthetic routes often start with a functionalized fluoroaniline, such as 4-fluoro-3-nitroaniline, which is then elaborated into the final inhibitor. The nitro group can be reduced to an amine, which can then be used in coupling reactions to build the core of the inhibitor.

Potential Biological Activity and Mechanisms of Action

Inhibition of Cytochrome P450 (CYP) Enzymes: There is evidence that 4-fluoro-3-nitroaniline, like other aniline derivatives, may act as an inhibitor of Cytochrome P450 (CYP) enzymes.[9] These enzymes are central to the metabolism of a majority of clinically used drugs.[12] Inhibition of CYP isoforms (e.g., CYP3A4, CYP2C9) can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered therapies and potentially causing adverse events.[13][] The mechanism can be reversible (competitive or non-competitive) or irreversible (mechanism-based), where a reactive metabolite forms a covalent bond with the enzyme, rendering it permanently inactive.[13][15] For any new chemical entity derived from this starting material, a thorough CYP inhibition screening is a critical step in preclinical development.

Role as a Precursor for Monoamine Oxidase (MAO) Inhibitors: The 4-fluoro-3-nitroaniline scaffold can serve as a starting point for the synthesis of Monoamine Oxidase (MAO) inhibitors.[6] MAOIs are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's.[16][17] They function by blocking the MAO enzyme, which is responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[16][18] By inhibiting MAO, these drugs increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[17] A synthetic route would involve the chemical modification of the amino and nitro groups of 4-fluoro-3-nitroaniline to create a pharmacophore capable of binding to the MAO active site.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NT Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Cleft Synaptic Cleft NT->Cleft MAO Monoamine Oxidase (MAO Enzyme) Metabolism Degradation MAO->Metabolism Receptor Postsynaptic Receptors Effect Enhanced Neurotransmission Receptor->Effect Cleft->MAO Reuptake Cleft->Receptor MAOI MAO Inhibitor (Derived from Precursor) MAOI->MAO Inhibits

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibitors.

Key Experimental Protocol: In Vitro CYP450 Inhibition Assay

To evaluate the potential for drug-drug interactions, a standardized in vitro CYP450 inhibition assay is essential. This protocol provides a self-validating framework to determine the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%) of a test compound like 4-fluoro-3-nitroaniline against key human CYP isoforms.

Objective: To determine the inhibitory potential of 4-fluoro-3-nitroaniline on the five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (4-fluoro-3-nitroaniline) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Incubation Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)

  • CYP-specific probe substrates and their corresponding known inhibitors (positive controls) (see table below)

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well incubation plates, LC-MS/MS system

Table 3: Probe Substrates and Positive Controls for CYP Inhibition Assay

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenα-Naphthoflavone
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-HydroxymephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of the test compound (e.g., 8 concentrations from 0.1 to 100 µM) and the positive control inhibitors in the incubation buffer.

  • Pre-incubation: In a 96-well plate, add the HLM, incubation buffer, and the test compound (or positive control, or vehicle control). Allow this mixture to pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the metabolic reaction.

  • Main Incubation: Immediately add the NADPH regenerating system to start the enzymatic process. Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the specific metabolite formed in each well using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

4-Fluoro-3-nitroaniline is classified as harmful if swallowed and can cause skin and eye irritation.[19][20] Subchronic toxicology studies in rats have shown that high doses can lead to alterations in the hematopoietic system, characteristic of hemolytic anemia.[6] It may also induce methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues.[20]

Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid breathing dust. Use a dust mask or respirator if necessary.

  • Keep away from heat, open flames, and strong oxidizing agents.[2]

  • Store in a tightly closed container in a cool, dry place.[2]

Conclusion

4-Fluoro-3-nitroaniline (CAS 403-99-6) is more than a simple chemical intermediate; it is a strategic building block for the synthesis of complex, biologically active molecules. Its value is demonstrated by the structural similarity of its core to precursors of established pharmaceuticals, particularly in the fields of oncology and neurology. A thorough understanding of its synthesis, reactivity, and potential biological interactions, such as the inhibition of CYP450 enzymes, is paramount for its effective use in drug discovery. The protocols and data presented herein provide a robust foundation for researchers and scientists to leverage the unique properties of this compound, enabling the rational design and development of the next generation of therapeutic agents.

References

  • Pharma Synthesis. (n.d.). Leveraging 4-Fluoro-3-nitroaniline as an Intermediate. [Link]

  • Examine.com. (2024). Cytochrome P450 Inhibition. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Abstract This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a compound of significant interest to researchers, scientists, and professionals in the f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. The carbamate moiety is a cornerstone in medicinal chemistry, valued for its stability and role as a peptide bond isostere.[1][2][3] The incorporation of a trifluoroethyl group can further enhance the metabolic stability and pharmacokinetic profile of parent molecules.[4] This document offers a detailed, step-by-step protocol for the synthesis, purification, and characterization of the title compound, grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the underlying rationale for key experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Strategic Importance of Fluorinated Carbamates in Drug Discovery

The carbamate functional group is a recurring motif in a multitude of approved therapeutic agents, serving as a critical structural and functional component.[2][3] Its utility stems from its enhanced stability compared to esters and its ability to mimic the peptide bond, making it a valuable tool in the design of peptidomimetics and prodrugs.[1] Carbamates can modulate drug-target interactions and improve the overall biological activity of a lead compound.[2]

The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into drug candidates has become a widely adopted strategy in modern medicinal chemistry. The CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and a more favorable pharmacokinetic profile.[4]

The target molecule, 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, combines these two valuable functionalities. The nitrophenyl group can serve as a handle for further chemical modifications or as a key pharmacophoric element. This guide provides a robust and reproducible method for its synthesis, empowering researchers to access this and related compounds for their drug discovery programs.

Synthetic Strategy and Reaction Mechanism

The most direct and efficient route to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is the nucleophilic addition of 2,2,2-trifluoroethanol to 3-nitrophenyl isocyanate. This reaction is a classic example of urethane formation.

Overall Synthetic Workflow

The synthesis can be broken down into three main stages: reaction setup and execution, product work-up and isolation, and finally, purification.

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dissolve 3-nitrophenyl isocyanate in anhydrous solvent B Add 2,2,2-trifluoroethanol (and optional catalyst) C Stir at controlled temperature D Quench reaction (if necessary) C->D Reaction complete E Solvent evaporation F Extraction with organic solvent G Wash, dry, and filter H Recrystallization or Column Chromatography G->H Crude product I Characterization (NMR, MS, IR)

Figure 1: Overall workflow for the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate. This is typically a concerted process, leading to the formation of the carbamate linkage.[5] The reaction can be catalyzed by a tertiary amine, which acts as a base to deprotonate the alcohol, increasing its nucleophilicity.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product isocyanate 3-Nitrophenyl Isocyanate (O=C=N-Ar) ts Nucleophilic Attack isocyanate->ts alcohol 2,2,2-Trifluoroethanol (HO-CH2CF3) alcohol->ts carbamate 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (Ar-NH-C(=O)O-CH2CF3) ts->carbamate Proton Transfer

Figure 2: Simplified reaction mechanism for urethane formation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate safety considerations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Nitrophenyl isocyanate≥98%Commercially availableHandle with care, moisture sensitive.
2,2,2-TrifluoroethanolAnhydrous, ≥99%Commercially availableCorrosive and toxic, handle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially availableUse from a solvent purification system or over molecular sieves.
Triethylamine (optional)Reagent gradeCommercially availableUse as a catalyst if the reaction is slow.
Diethyl etherReagent gradeCommercially availableFor extraction.
Brine (saturated NaCl)Prepared in-houseFor washing.
Anhydrous Magnesium SulfateReagent gradeCommercially availableFor drying.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitrophenyl isocyanate (1.64 g, 10.0 mmol).

    • Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the isocyanate.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Alcohol:

    • In a separate, dry vial, dissolve 2,2,2-trifluoroethanol (1.00 g, 0.73 mL, 10.0 mmol) in 10 mL of anhydrous DCM.

    • Add the 2,2,2-trifluoroethanol solution dropwise to the stirred isocyanate solution over 10-15 minutes, maintaining the temperature at 0 °C.

    • Rationale: Dropwise addition helps to control any exotherm and prevents the formation of side products.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[6]

    • Dissolve the resulting residue in 50 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 2 x 20 mL of water, followed by 20 mL of brine.[6]

    • Rationale: The washes remove any water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, which should be a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

    • Alternatively, if the product is an oil or if recrystallization is not effective, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Analytical Data

The identity and purity of the synthesized 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₇F₃N₂O₄[7]
Molecular Weight 264.16 g/mol [7]
Appearance Expected to be a white to pale yellow solid.
CAS Number 403-99-6[7]
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.2-7.4 (m, 4H, aromatic protons)

    • δ ~7.0 (br s, 1H, NH proton)

    • δ 4.5 (q, J ≈ 8.4 Hz, 2H, OCH₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~153 (C=O)

    • δ ~148 (C-NO₂)

    • δ ~140, 130, 125, 120, 115 (aromatic carbons)

    • δ 123 (q, J ≈ 277 Hz, CF₃)

    • δ 62 (q, J ≈ 37 Hz, OCH₂)

  • ¹⁹F NMR (CDCl₃, 376 MHz): [8]

    • δ ~ -74 (t, J ≈ 8.4 Hz)

  • Mass Spectrometry (ESI+):

    • m/z 265.04 [M+H]⁺, 287.02 [M+Na]⁺

Safety and Handling

  • 3-Nitrophenyl isocyanate: Isocyanates are potent respiratory sensitizers and lachrymators. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[9]

  • 2,2,2-Trifluoroethanol: This substance is corrosive, toxic if inhaled or swallowed, and can cause serious eye damage.[10] Always handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: DCM is a suspected carcinogen. Use in a well-ventilated fume hood and minimize exposure.

  • General Precautions: All reactions should be carried out in a fume hood. Anhydrous conditions should be maintained as isocyanates react with water.[9]

Conclusion

This guide provides a comprehensive and technically sound protocol for the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. By understanding the rationale behind each step, from the choice of reagents to the purification method, researchers can confidently and safely produce this valuable compound for their drug discovery and development endeavors. The strategic combination of the stable carbamate linker and the metabolism-blocking trifluoroethyl group makes this and related molecules attractive building blocks in the design of next-generation therapeutics.

References

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  • Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate. Available at: [Link].

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Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a compound belonging to the carbamate class of enzyme inhibitors. Draw...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a compound belonging to the carbamate class of enzyme inhibitors. Drawing upon established principles of serine hydrolase inhibition and structure-activity relationships of analogous compounds, this document elucidates the molecular interactions and biochemical consequences of enzyme inhibition by this agent. Intended for researchers, scientists, and drug development professionals, this guide offers a foundational understanding of the compound's likely biological activity, supported by detailed experimental protocols for its characterization. While direct studies on this specific molecule are not extensively published, this guide synthesizes data from closely related carbamates to present a robust and scientifically grounded hypothesis of its mechanism of action.

Introduction: The Chemical Identity and Therapeutic Potential of Carbamates

Carbamates are a prominent class of organic compounds characterized by the carbamate functional group (-NHCOO-). They have a long history in medicine and agriculture, primarily as inhibitors of serine hydrolases, a large and diverse family of enzymes that play critical roles in numerous physiological processes.[1] The therapeutic utility of carbamate inhibitors is vast, with applications in the treatment of neurodegenerative diseases like Alzheimer's, management of myasthenia gravis, and as pesticides.[2][3]

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS 403-99-6) is a specific carbamate with the molecular formula C₉H₇F₃N₂O₄.[4] Its structure, featuring a trifluoroethyl group and a nitrophenyl leaving group, suggests a high potential for potent and specific interactions with serine hydrolases. This guide will explore the predicted mechanism of action of this compound, focusing on its likely molecular targets and the downstream cellular consequences of their inhibition.

The Core Mechanism: Covalent Carbamoylation of Serine Hydrolases

The primary mechanism by which carbamates inhibit serine hydrolases is through a process called carbamoylation. This involves the formation of a covalent bond between the carbamate inhibitor and the active site serine residue of the enzyme, leading to a pseudo-irreversible or slowly reversible inhibition.[5] This process effectively inactivates the enzyme, preventing it from binding and processing its natural substrate.

The inhibition process can be dissected into a two-step mechanism:

  • Reversible Binding: The carbamate inhibitor initially binds non-covalently to the active site of the serine hydrolase, forming an enzyme-inhibitor complex (E-I). This binding is governed by intermolecular forces such as hydrogen bonding and hydrophobic interactions.

  • Covalent Modification (Carbamoylation): The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the alcohol or phenol leaving group and forming a stable, carbamoylated enzyme (E-carbamoyl). The rate of this step is crucial for the inhibitor's potency.

The general mechanism is depicted below:

G cluster_products E Active Enzyme (Ser-OH) EI Enzyme-Inhibitor Complex (E-I) E->EI k1 (fast) I Carbamate Inhibitor (R1-NH-CO-OR2) EI->E k-1 (fast) TI Tetrahedral Intermediate EI->TI k2 (slow) EC Carbamoylated Enzyme (E-Ser-CO-NH-R1) TI->EC LG Leaving Group (R2-OH) EC->E k3 (very slow, decarbamoylation) cluster_inhibitor Inhibitor Action cluster_signaling Downstream Signaling cluster_outcomes Physiological Outcomes inhibitor 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate faah FAAH inhibitor->faah Inhibits aea ↑ Anandamide (AEA) cb1_cb2 CB1/CB2 Receptor Activation aea->cb1_cb2 nfkb ↓ NF-κB Pathway aea->nfkb egfr ↓ EGFR Pathway aea->egfr mapk_erk MAPK/ERK Pathway cb1_cb2->mapk_erk analgesia Analgesia cb1_cb2->analgesia anxiolysis Anxiolysis cb1_cb2->anxiolysis neuroprotection Neuroprotection mapk_erk->neuroprotection anti_inflammatory Anti-inflammatory nfkb->anti_inflammatory anti_tumor Anti-tumor egfr->anti_tumor

Caption: Putative downstream effects of FAAH inhibition.

Cholinesterase (AChE and BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. [6]Inhibition of these enzymes leads to an accumulation of ACh, which enhances cholinergic neurotransmission. [7][8] Downstream Signaling and Physiological Effects:

  • Enhanced Cholinergic Neurotransmission: Increased ACh levels at nicotinic and muscarinic receptors lead to a variety of effects in both the central and peripheral nervous systems.

  • Cognitive Enhancement: In the central nervous system, enhanced cholinergic signaling is associated with improvements in memory and cognitive function, which is the basis for the use of cholinesterase inhibitors in Alzheimer's disease. [8]* Peripheral Effects: In the periphery, increased ACh can lead to a range of effects, including muscle contractions, increased secretions, and changes in heart rate. Overstimulation can lead to a cholinergic crisis. [9]

cluster_inhibitor Inhibitor Action cluster_signaling Downstream Effects cluster_outcomes Physiological Outcomes inhibitor 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate ches AChE / BChE inhibitor->ches Inhibits ach ↑ Acetylcholine (ACh) receptors Nicotinic & Muscarinic Receptor Activation ach->receptors cns CNS Effects (Cognitive Enhancement) receptors->cns pns PNS Effects (Muscle Contraction, Secretions) receptors->pns

Caption: Putative downstream effects of cholinesterase inhibition.

Experimental Protocols for Characterization

To validate the proposed mechanism of action and to quantify the inhibitory potency of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a series of standard biochemical assays can be employed.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution.

    • Prepare a solution of the target enzyme (e.g., recombinant human FAAH or AChE) in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate (e.g., a fluorogenic or chromogenic substrate).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the wells (including a vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding and carbamoylation.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Enzyme Recombinant human FAAH or AChE
Substrate Fluorogenic or chromogenic substrate
Inhibitor 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate
Vehicle DMSO
Assay Buffer Specific to the enzyme being tested
Detection Fluorescence or Absorbance
Kinetic Analysis of Pseudo-irreversible Inhibition

To confirm the covalent and time-dependent nature of the inhibition, a kinetic analysis is necessary.

Protocol:

  • Determination of k_obs:

    • Incubate the enzyme with a fixed concentration of the inhibitor.

    • At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate to measure the residual enzyme activity.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time.

    • The negative slope of this plot gives the observed rate of inactivation (k_obs).

  • Determination of k_inact and K_i:

    • Repeat the k_obs determination at several different inhibitor concentrations.

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_i).

Conclusion

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate possesses the key structural features of a potent, pseudo-irreversible inhibitor of serine hydrolases. Its mechanism of action is predicted to involve the covalent carbamoylation of the active site serine of its target enzymes, likely FAAH and/or cholinesterases. The electron-withdrawing nitro group on the phenyl leaving group is expected to enhance the rate of carbamoylation, while the trifluoroethyl moiety may contribute to improved binding affinity and metabolic stability. Inhibition of these targets leads to significant downstream effects on various signaling pathways, with potential therapeutic implications in neurodegenerative disorders, inflammation, and pain. The experimental protocols outlined in this guide provide a framework for the empirical validation of this proposed mechanism and the detailed characterization of this compound's inhibitory profile.

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  • Montgomery, J. A., et al. (1981). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of medicinal chemistry, 24(2), 184–189.
  • Kauer, J. C., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 24(11), 2092.
  • PubChem. (n.d.). phenyl N-butyl-N-(2,2,2-trifluoroethyl)
  • Ojima, I., et al. (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Drug design and discovery, 11(2), 91–113.
  • Maldonado, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3662.
  • Biosynth. (n.d.). 2,2,2-Trifluoroethyl N-(3-chloro-2-methylphenyl)

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Foundational

A Comprehensive Guide to the Spectral Analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Abstract Introduction 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a small organic molecule with the chemical formula C₉H₇F₃N₂O₄ and a molecular weight of 264.16 g/mol .[1][2] Its structure, featuring a trifluoroethy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a small organic molecule with the chemical formula C₉H₇F₃N₂O₄ and a molecular weight of 264.16 g/mol .[1][2] Its structure, featuring a trifluoroethyl group, a carbamate linkage, and a nitrophenyl ring, suggests its potential utility as an intermediate in medicinal chemistry and materials science. As with any synthesized compound destined for further application, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process, providing unambiguous evidence of a compound's identity and integrity.

This guide provides a robust set of protocols and interpretation principles tailored to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. The causality behind experimental choices is explained, ensuring that the described methods are not just a series of steps, but a self-validating system for generating high-quality analytical data.

Molecular Structure and Predicted Spectral Highlights

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectral data.

Figure 1: Chemical structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Predicted ¹H NMR Spectral Features
  • Aromatic Protons (4H): Four distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the nitrophenyl ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling with each other. The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

  • NH Proton (1H): A broad singlet is anticipated for the carbamate N-H proton. Its chemical shift can be variable (typically δ 8.0-10.0 ppm) and is dependent on solvent and concentration.

  • CH₂ Protons (2H): The methylene protons of the trifluoroethyl group are expected to appear as a quartet due to coupling with the three adjacent fluorine atoms. This signal will be in the δ 4.0-5.0 ppm range.

  • CF₃ Protons: While ¹H NMR does not directly observe fluorine, the influence of the CF₃ group is seen in the splitting of the adjacent CH₂ group.

Predicted ¹³C NMR Spectral Features
  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon attached to the carbamate nitrogen (C-NH) will be significantly deshielded.

  • Carbamate Carbonyl (1C): The carbonyl carbon of the carbamate group will appear as a singlet in the δ 150-160 ppm region.

  • CH₂ Carbon (1C): The methylene carbon will be observed around δ 60-70 ppm and will likely appear as a quartet due to coupling with the three fluorine atoms.

  • CF₃ Carbon (1C): The trifluoromethyl carbon will be a quartet in the δ 120-130 ppm range due to the large one-bond C-F coupling.

Predicted IR Spectral Features
  • N-H Stretch: A sharp to moderately broad absorption band is expected around 3300-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group should appear in the range of 1700-1750 cm⁻¹.

  • NO₂ Stretches: Two strong absorption bands are predicted for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

  • C-F Stretches: Strong, intense absorption bands in the region of 1100-1300 cm⁻¹ will be indicative of the C-F bonds of the trifluoroethyl group.

  • Aromatic C-H and C=C Stretches: Weaker absorptions above 3000 cm⁻¹ (aromatic C-H) and in the 1450-1600 cm⁻¹ region (aromatic C=C) are also expected.

Predicted Mass Spectrum (EI-MS) Features
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 264.

  • Key Fragmentation Pathways: Electron ionization is a high-energy technique that will likely cause significant fragmentation.[3] Predicted fragmentation patterns include the loss of the trifluoroethyl group, cleavage of the carbamate bond, and loss of the nitro group.

Experimental Protocols

The following protocols are designed to yield high-quality spectral data for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer to NMR tube b->c d Insert sample into spectrometer e Lock and shim d->e f Acquire 1H NMR spectrum e->f g Acquire 13C NMR spectrum e->g h Fourier transform f->h g->h i Phase and baseline correction h->i j Calibrate to solvent peak i->j k Integrate and analyze j->k

Figure 2: Workflow for NMR data acquisition and processing.

3.1.1. Sample Preparation

  • Solvent Selection: Due to the presence of the polar nitro and carbamate groups, a polar deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ is recommended to ensure complete dissolution. DMSO-d₆ is often a good first choice as it can help in observing the N-H proton, which might exchange in other solvents like CDCl₃.[4]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate into a clean, dry vial.[5]

    • Add approximately 0.7 mL of the chosen deuterated solvent.

    • Gently agitate the vial until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans, depending on the sample concentration.

    • Spectral Width: A sweep width of at least 12 ppm is recommended to cover the entire expected chemical shift range.

3.1.3. ¹³C NMR Acquisition

  • Instrument: Same as for ¹H NMR.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary to observe quaternary carbons.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A sweep width of at least 200 ppm is recommended.

3.1.4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

  • Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the recommended technique for solid samples as it requires minimal sample preparation.[6][7]

3.2.1. Experimental Protocol (ATR-FTIR)

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.[8]

  • Sample Application: Place a small amount of the solid 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule.[3]

3.3.1. Experimental Protocol (EI-MS)

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For a solid sample, a direct insertion probe is often preferred.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV is the standard energy to generate reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Guide to Spectral Interpretation

NMR Spectra
  • ¹H NMR: The integration of the aromatic signals should sum to four protons. The splitting patterns should be carefully analyzed to determine the substitution pattern on the aromatic ring. The quartet for the CH₂ group and the broad singlet for the NH proton are key diagnostic signals.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl, aromatic, and trifluoroethyl carbons should be consistent with the predicted values.

IR Spectrum

The presence of the key functional groups should be confirmed by identifying their characteristic absorption bands as outlined in section 2.3. The absence of significant peaks in the O-H stretching region (around 3200-3600 cm⁻¹, other than the N-H stretch) would indicate the absence of alcohol or carboxylic acid impurities.

Mass Spectrum

The molecular ion peak at m/z 264 should be identified. A plausible fragmentation pathway is proposed below.

G M [M]⁺˙ m/z = 264 frag1 [M - CF₃]⁺ m/z = 195 M->frag1 - •CF₃ frag2 [M - OCH₂CF₃]⁺ m/z = 165 M->frag2 - •OCH₂CF₃ frag3 [M - NO₂]⁺ m/z = 218 M->frag3 - •NO₂ frag4 [C₆H₄NO₂]⁺ m/z = 122 frag2->frag4 - •NCO

Figure 3: A plausible fragmentation pathway for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in EI-MS.

The interpretation of the mass spectrum involves identifying fragment ions that correspond to logical losses from the molecular ion. The presence of these fragments provides strong evidence for the different structural components of the molecule.

Conclusion

This technical guide provides a comprehensive roadmap for the spectral characterization of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this compound. The emphasis on the rationale behind methodological choices is intended to foster a deeper understanding of the analytical process, ensuring the generation of reliable and reproducible data critical for advancing scientific research and development.

References

  • AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.
  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. LibreTexts Chemistry.
  • LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. LibreTexts Chemistry. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • National Institutes of Health. (2019).
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • Scribd. (n.d.). IR Sample Preparation Techniques. Scribd. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved from [Link]

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Exploratory

A Framework for Determining the Solubility Profile of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in Organic Solvents

An In-Depth Technical Guide for the Scientific Professional Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Scientific Professional

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide focuses on 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a molecule incorporating several key functional groups that suggest a nuanced solubility profile. Due to a lack of publicly available, quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. We will dissect the molecule's structural components to predict its behavior, outline a systematic approach for solvent selection, and provide a detailed, field-proven experimental protocol for both qualitative and quantitative solubility analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.

Compound Analysis: Physicochemical Properties and Predicted Behavior

Before embarking on experimental work, a thorough analysis of the target molecule is critical for forming a valid hypothesis and designing an efficient experimental strategy.

1.1. Core Properties

  • IUPAC Name: 2,2,2-trifluoroethyl (3-nitrophenyl)carbamate

  • CAS Number: 403-99-6[1][2]

  • Molecular Formula: C₉H₇F₃N₂O₄[1]

  • Molecular Weight: 264.16 g/mol [1]

1.2. Structural Analysis and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate presents several distinct regions that will dictate its interactions with various solvents:

  • Aromatic Phenyl Ring: This nonpolar, hydrophobic core contributes to solubility in solvents with aromatic character (e.g., Toluene) or those with significant nonpolar regions.

  • Nitro Group (-NO₂): As a strongly polar and electron-withdrawing group, the nitro moiety will favor interactions with polar solvents, particularly polar aprotic solvents that can stabilize its dipole.

  • Carbamate Linkage (-NHCOO-): This group is of central importance. The N-H bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This functionality is a key feature in many therapeutic agents and suggests potential solubility in polar protic solvents.[5][6]

  • Trifluoroethyl Group (-CH₂CF₃): The highly electronegative fluorine atoms create a strong dipole, increasing the polarity of this tail. The CF₃ group is a strong hydrogen bond acceptor. This part of the molecule will interact favorably with polar solvents.[7]

Predicted Solubility Profile: Based on this analysis, 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is predicted to be a polar molecule. It is expected to exhibit poor solubility in nonpolar solvents like hexane. Conversely, it should demonstrate significant solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone, which can accommodate its polar nature. Its ability to participate in hydrogen bonding suggests at least moderate solubility in polar protic solvents like ethanol and methanol.

Experimental Design: A Systematic Approach to Solubility Screening

The following diagram outlines a logical workflow for systematically determining the solubility of the target compound. This process ensures a comprehensive understanding, moving from broad classification to precise quantification.

G cluster_0 Phase 1: Preparation & Solvent Selection cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis (for Soluble/Partially Soluble) A Acquire & Verify Compound (CAS: 403-99-6) B Select Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) A->B Purity Confirmed C Perform Scout Solubility Test (e.g., 1-10 mg in 1 mL solvent) B->C Begin Testing D Classify Solubility (Soluble, Partially Soluble, Insoluble) C->D E Isothermal Shake-Flask Method D->E Proceed if not Insoluble F Prepare Supersaturated Slurry E->F G Equilibrate at Constant Temp (e.g., 24-48h) F->G H Separate Phases (Centrifugation/Filtration) G->H I Analyze Supernatant (HPLC, UV-Vis, Gravimetric) H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for accurate solubility determination.

3.1. Protocol 1: Qualitative "Scout" Solubility Test

Objective: To rapidly classify the compound's solubility in a range of solvents and inform the selection for quantitative analysis.

Materials:

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • Vials (e.g., 4 mL glass vials) with caps

  • Analytical balance

  • Selected solvents: Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethanol, Methanol, DMSO.

  • Vortex mixer

Procedure:

  • Weigh approximately 5 mg of the compound directly into a clean, dry vial.[8]

  • Add 0.5 mL of the first selected solvent to the vial.[9]

  • Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Visually inspect the vial against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear hazy or have visible sediment.

    • Insoluble: The solid does not appear to dissolve at all.

  • If the compound dissolves, add another 5 mg of solid and repeat steps 3-4 to confirm. If it remains insoluble, this solvent can be excluded from further quantitative testing.

  • Record the observations for each solvent.

3.2. Protocol 2: Quantitative Isothermal Shake-Flask Method

Objective: To determine the precise equilibrium solubility of the compound in promising solvents at a controlled temperature. This method is considered a gold standard for its reliability.[3]

Materials:

  • Excess 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg to 2 mL of solvent). The key is to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for 1-2 hours to allow larger particles to settle.

  • Clarification: Carefully draw a sample of the supernatant using a syringe. Attach a 0.22 µm filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved microparticulates. Alternatively, centrifuge the samples at the same temperature and carefully sample the supernatant.

  • Analysis:

    • Accurately prepare a set of serial dilutions of the saturated solution using a calibrated volumetric flask.

    • Determine the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with a standard curve).

    • Calculate the concentration of the original, undiluted saturated solution. This value represents the equilibrium solubility.

Data Presentation

Quantitative results should be organized into a clear, comparative format.

Table 1: Solubility of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate at 25 °C

Solvent Class Solvent Qualitative Solubility Quantitative Solubility (mg/mL) Quantitative Solubility (mol/L)
Nonpolar Hexane Insoluble < 0.1 < 0.0004
Toluene Partially Soluble [Experimental Value] [Experimental Value]
Polar Aprotic Acetone Soluble [Experimental Value] [Experimental Value]
Acetonitrile Soluble [Experimental Value] [Experimental Value]
DMSO Very Soluble [Experimental Value] [Experimental Value]
Polar Protic Ethanol Soluble [Experimental Value] [Experimental Value]

| | Methanol | Soluble | [Experimental Value] | [Experimental Value] |

Note: Italicized values are predictive and should be replaced with empirical data.

Mechanistic Interpretation of Solubility

The diagram below illustrates the key intermolecular forces at play, explaining why solubility is favored in polar solvents.

G cluster_Target 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate cluster_Solvents Solvent Interactions Target [Aromatic Ring]-(NO2) -NH-C(=O)-O-CH2-CF3 H_Donor H-Bond Donor (N-H) H_Acceptor H-Bond Acceptor (C=O, -NO2, -CF3) Dipole Strong Dipole Moment Nonpolar Nonpolar Region (Aromatic) Polar Polar Solvent (e.g., Acetone) Strong Dipole-Dipole Interaction H_Acceptor->Polar H-Bonding Dipole->Polar Favorable Interaction (High Solubility) Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane) Weak van der Waals Forces Only Nonpolar->Nonpolar_Solvent Mismatched Polarity (Low Solubility)

Caption: Predicted intermolecular interactions driving solubility.

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • University Course Document. Experiment: Solubility of Organic & Inorganic Compounds.
  • University Course Document.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate.
  • Santa Cruz Biotechnology, Inc.
  • BLDpharm. 403-99-6|2,2,2-Trifluoroethyl (3-nitrophenyl)
  • Santa Cruz Biotechnology, Inc.
  • Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. [Link]

  • CymitQuimica. 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)
  • Toronto Research Chemicals. 2,2,2-Trifluoroethyl N-(3-chloro-2-methylphenyl)
  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • Kovač, M., & Kovarik, Z. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 75–93. [Link]

  • ResearchGate. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. [Link]

  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(5), 711. [Link]

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Foundational

A Technical Guide to the Stability and Storage of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Introduction 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS No. 403-99-6) is a fluorinated aromatic carbamate used in specialized research and development applications.[1][2] The integrity of such a compound is param...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS No. 403-99-6) is a fluorinated aromatic carbamate used in specialized research and development applications.[1][2] The integrity of such a compound is paramount for generating reproducible and reliable experimental data. The presence of a carbamate ester linkage, a nitroaromatic system, and a trifluoroethyl group imparts a unique reactivity profile that necessitates a thorough understanding of its stability.

This technical guide provides an in-depth analysis of the factors influencing the stability of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. It outlines the core chemical principles governing its degradation and offers field-proven protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality and purity of their chemical reagents.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior. The key identifiers and properties for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate are summarized below.

PropertyValueSource
CAS Number 403-99-6[1][2]
Molecular Formula C₉H₇F₃N₂O₄[1]
Molecular Weight 264.16 g/mol [1]
Structure 2,2,2-trifluoroethyl N-(3-nitrophenyl)carbamate
Appearance Varies (typically a solid)N/A

Core Principles of Chemical Stability and Degradation

The stability of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is primarily dictated by the carbamate functional group, which is susceptible to specific degradation pathways.

Primary Degradation Pathway: Hydrolysis

The most significant vulnerability of this molecule is the hydrolysis of its carbamate ester linkage.[3][4][5] This reaction involves the cleavage of the bond between the carbonyl carbon and the oxygen of the trifluoroethoxy group, or the carbonyl carbon and the nitrogen of the nitrophenyl group.

Causality of Hydrolysis:

  • Electrophilic Carbonyl Carbon: The carbonyl carbon of the carbamate is electrophilic and serves as the primary site for nucleophilic attack by water.

  • Influence of Substituents: The electron-withdrawing nature of both the 3-nitrophenyl ring and the 2,2,2-trifluoroethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis compared to unsubstituted carbamates.

  • Leaving Group Stability: The reaction is facilitated by the formation of stable leaving groups. Hydrolysis can yield 3-nitrophenol, a relatively stable phenoxide, making this a thermodynamically favorable degradation route.[6]

The degradation products are predicted to be 3-nitrophenol and 2,2,2-trifluoroethylamine (via decarboxylation of the corresponding carbamic acid), both of which can interfere with experimental systems.

G cluster_main Predicted Hydrolytic Degradation Pathway cluster_products Degradation Products parent 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate hydrolysis Hydrolysis (H2O, pH dependent) parent->hydrolysis product1 3-Nitrophenol product2 2,2,2-Trifluoroethylamine + CO2 hydrolysis->product1 hydrolysis->product2

Caption: Predicted hydrolytic degradation of the parent compound.

Secondary Degradation Pathways
  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or high-intensity light. While specific data for this compound is unavailable, it is a prudent practice to protect it from light.

  • Thermal Decomposition: Like many complex organic molecules, elevated temperatures can induce decomposition. Thermal stress can accelerate the rate of hydrolysis and potentially lead to other, less predictable degradation pathways.[7]

  • Oxidative Degradation: While the carbamate itself is not highly prone to oxidation, interaction with strong oxidizing agents should be avoided as a general precaution.[8]

Recommended Storage and Handling Procedures

To ensure the long-term integrity and performance of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, adherence to strict storage and handling protocols is essential. These recommendations are designed to mitigate the risks of hydrolysis, photodegradation, and thermal decomposition.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life of the compound. A study on other carbamates demonstrated complete recovery after one month of storage at -20°C.[9]

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Minimizes the kinetic rates of all potential degradation reactions, especially hydrolysis.[9][10]
Atmosphere Store under an inert gas (Argon or Nitrogen) Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential long-term oxidative degradation.[11]
Light Protect from light using an amber vial or opaque container Prevents energy input that could initiate photolytic cleavage of chemical bonds.
Container Tightly sealed glass vial with a PTFE-lined cap Prevents moisture ingress and ensures the container is non-reactive with the compound.[8][12]
Safe Handling Protocols

Proper handling is crucial to prevent contamination and ensure user safety.

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][13]

  • Moisture Control: Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Use clean, dry spatulas and equipment for dispensing. Avoid cross-contamination.

  • Hygiene: Wash hands thoroughly after handling the material.[7][10]

Experimental Protocol for Stability Assessment

To provide a self-validating system, researchers can perform an in-house stability study. This protocol outlines a robust methodology using High-Performance Liquid Chromatography (HPLC) to quantify the purity of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate over time under various stress conditions.

Objective

To assess the stability of the compound under recommended, ambient, and accelerated conditions and to identify the formation of any major degradation products.

Materials
  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV detector and a C18 column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • Environmental chambers set to 25°C/60% RH and 40°C/75% RH

  • Refrigerator (2-8°C) and Freezer (-20°C)

Methodology
  • Develop a Stability-Indicating HPLC Method:

    • The primary goal is to develop an HPLC method that can separate the parent compound from its potential degradation products (e.g., 3-nitrophenol).

    • A typical starting point would be a C18 column with a gradient elution from water/acetonitrile with 0.1% formic acid.

    • Monitor at a wavelength where both the parent and expected degradants absorb UV light (e.g., 254 nm or 280 nm).

    • Confirm the method is "stability-indicating" by analyzing a forcibly degraded sample (e.g., by heating a solution with dilute acid or base) to ensure degradation peaks do not co-elute with the parent peak.

  • Sample Preparation and Storage (Time Zero):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solid compound into several amber glass vials for each storage condition.

    • Analyze the stock solution immediately to establish the initial purity and peak area (T=0).

  • Initiate Stability Study:

    • Place the prepared vials of solid compound into the following conditions:

      • Long-Term: -20°C and 2-8°C

      • Ambient: 25°C / 60% Relative Humidity (RH)

      • Accelerated: 40°C / 75% Relative Humidity (RH)

      • Photostability: In a photostability chamber (or exposed to controlled lab lighting) at ambient temperature.

  • Analysis at Subsequent Time Points:

    • At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

    • Accurately weigh the solid and prepare a fresh solution at the same concentration as the T=0 sample.

    • Analyze the sample by HPLC using the stability-indicating method.

  • Data Interpretation:

    • Calculate the purity of the parent compound at each time point using the peak area percentage.

    • Compare the purity results to the T=0 value to determine the extent of degradation.

    • Monitor for the appearance of new peaks, which indicate degradation products.

G cluster_storage Expose to Storage Conditions start Start: Develop Stability- Indicating HPLC Method prep Prepare Samples (T=0) - Solid Aliquots - Stock Solution Analysis start->prep c1 -20°C prep->c1 c2 4°C prep->c2 c3 25°C / 60% RH prep->c3 c4 40°C / 75% RH prep->c4 analysis Analyze at Timepoints (e.g., 1, 3, 6 months) c1->analysis c2->analysis c3->analysis c4->analysis data Data Interpretation - Calculate Purity - Identify Degradants analysis->data end End: Determine Shelf-Life data->end

Caption: Workflow for an experimental stability assessment study.

Summary and Key Takeaways

The chemical integrity of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is critical for its successful application in research. The primary risk to its stability is hydrolysis of the carbamate linkage, a process accelerated by moisture, elevated temperatures, and non-neutral pH.

To ensure maximum stability:

  • Store Cold and Dry: The compound should be stored at -20°C for long-term use or at 2-8°C for short-term use.[9]

  • Protect from Environment: Always store in a tightly sealed, light-resistant container, preferably under an inert atmosphere to exclude moisture.[8][11][12]

  • Handle with Care: Use proper PPE and handling techniques to prevent contamination and ensure safety.

By implementing these scientifically-grounded storage and handling strategies, researchers can minimize degradation, ensure the validity of their results, and maintain the value of this important research chemical.

References

  • Cooling Tower Chemicals - CARBAM
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies, Inc.
  • Common Name: AMMONIUM CARBAM
  • 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate | C10H7F6NO2 | CID 39871511. PubChem.
  • Safety Data Sheet: Ammonium carbam
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2013). Fisher Scientific.
  • SAFETY D
  • Derouiche, A., & Driss, M.R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135.
  • 2,2,2-trifluoroethyl 3-nitrophenylcarbamate | CAS 403-99-6. Santa Cruz Biotechnology.
  • Sharma, A., et al. (2021).
  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.
  • 403-99-6|2,2,2-Trifluoroethyl (3-nitrophenyl)
  • Yetter, E., & Peebles, S. (2025).
  • Wu, C. H., et al. (2003).
  • Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH.

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Nitrophenyl Group in Trifluoroethyl Carbamates

Introduction: A Tale of Two Electron-Withdrawing Groups In the landscape of modern drug development and complex organic synthesis, the precise control of molecular reactivity is paramount. Carbamates are a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Electron-Withdrawing Groups

In the landscape of modern drug development and complex organic synthesis, the precise control of molecular reactivity is paramount. Carbamates are a cornerstone of medicinal chemistry, prized for their stability as peptide bond surrogates and their utility as protecting groups for amines.[1][2] This guide delves into the nuanced reactivity of a specific class of carbamates: those bearing both a nitrophenyl group and a 2,2,2-trifluoroethyl group. The interplay between these two powerful electron-withdrawing moieties creates a unique chemical entity with tunable reactivity, making it a valuable tool for researchers.

This document provides a comprehensive analysis of the synthesis and cleavage of nitrophenyl trifluoroethyl carbamates, with a focus on the mechanistic principles that govern their reactivity. We will explore three primary modes of cleavage — photolytic, reductive, and hydrolytic/enzymatic — and examine how the electronic properties of the nitrophenyl and trifluoroethyl groups dictate the efficiency and selectivity of these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile functional group.

The Electronic Landscape: Understanding the Inductive Effects

The reactivity of the carbamate functional group is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the potential leaving groups. In nitrophenyl trifluoroethyl carbamates, two distinct electron-withdrawing groups synergistically influence this electronic landscape.

  • The Nitrophenyl Group: The nitro group (—NO₂) is a potent electron-withdrawing group through both inductive and resonance effects. When attached to the phenyl ring, it significantly lowers the electron density of the aromatic system. The position of the nitro group is critical:

    • p-Nitrophenyl: The para-position allows for maximal resonance delocalization, making the p-nitrophenoxide an excellent leaving group. This property is often exploited in the synthesis of other carbamates, where the p-nitrophenyl carbamate acts as an activated intermediate.[3][4]

    • o-Nitrophenyl: The ortho-position enables unique photochemical reactivity, which will be discussed in detail in the photolytic cleavage section.[5]

  • The 2,2,2-Trifluoroethyl Group: The trifluoromethyl group (—CF₃) is one of the most powerful electron-withdrawing groups known in organic chemistry, primarily acting through a strong inductive effect (-I effect).[6] The three fluorine atoms create a substantial dipole moment, which polarizes the C-C and C-O bonds, ultimately increasing the electrophilicity of the carbamate carbonyl carbon.[7]

The combined electronic influence of these two groups renders the carbamate carbonyl highly susceptible to nucleophilic attack and facilitates cleavage reactions under specific conditions.

Synthesis of Nitrophenyl Trifluoroethyl Carbamates

The synthesis of nitrophenyl trifluoroethyl carbamates can be achieved through several reliable methods. The choice of method often depends on the starting materials and the desired substitution pattern.

Two-Step Synthesis via Activated Carbonate

A common and versatile method involves a two-step, one-pot procedure starting from 2,2,2-trifluoroethanol. This approach leverages the excellent leaving group ability of the p-nitrophenoxide.[2][3]

Experimental Protocol:

  • Formation of the Activated Carbonate:

    • Dissolve 2,2,2-trifluoroethanol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as pyridine or triethylamine (1.1 eq.), to the solution.

    • Slowly add p-nitrophenyl chloroformate (1.0 eq.) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture containing the 2,2,2-trifluoroethyl p-nitrophenyl carbonate can be used directly in the next step.

  • Carbamate Formation:

    • To the solution containing the activated carbonate, add the desired nitrophenyl-substituted amine (1.0 eq.).

    • If the amine is used as a hydrochloride salt, an additional equivalent of base is required.

    • Stir the reaction at room temperature until TLC indicates the consumption of the starting amine (typically 4-12 hours).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The initial reaction with p-nitrophenyl chloroformate is exothermic; starting at 0 °C helps to control the reaction rate and minimize side reactions.

  • Aprotic Solvent: Solvents like DCM and THF are used because they are inert to the reaction conditions and effectively solubilize the reactants.

  • Base: Pyridine or triethylamine acts as a scavenger for the HCl generated during the formation of the activated carbonate, driving the reaction to completion.

Direct Carbamoylation with Trifluoroethyl Chloroformate

An alternative approach is the direct reaction of a nitrophenyl amine with 2,2,2-trifluoroethyl chloroformate. This method is more direct but requires the handling of the chloroformate reagent.

Experimental Protocol:

  • Dissolve the nitrophenyl-substituted amine (1.0 eq.) in a suitable aprotic solvent (e.g., DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Work-up and purify as described in the previous method.

Modes of Cleavage and Reactivity

The presence of the nitrophenyl and trifluoroethyl groups allows for several distinct modes of carbamate cleavage, making these compounds versatile as protecting groups or as triggers in prodrug applications.

Photolytic Cleavage of o-Nitrophenyl Trifluoroethyl Carbamates

Carbamates derived from o-nitrobenzyl alcohols are well-known photolabile protecting groups.[5][8] Irradiation with UV light initiates an intramolecular hydrogen abstraction, leading to the release of the free amine, carbon dioxide, and an o-nitrosobenzaldehyde derivative.

Mechanism of Photocleavage:

The photocleavage proceeds via a Norrish Type II-like mechanism. Upon absorption of a photon (typically in the 300-360 nm range), the o-nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This transient species then undergoes rearrangement and fragmentation to release the protected amine and CO₂.[9]

Diagram of Photocleavage Mechanism:

G cluster_0 Photochemical Excitation cluster_1 Intramolecular Rearrangement cluster_2 Fragmentation o-Nitrobenzyl_Carbamate o-Nitrobenzyl Carbamate Excited_State Excited State (Diradical) o-Nitrobenzyl_Carbamate->Excited_State hν (UV light) aci-Nitro_Intermediate aci-Nitro Intermediate Excited_State->aci-Nitro_Intermediate Intramolecular H-abstraction Products Released Amine + CO₂ + o-Nitrosobenzaldehyde aci-Nitro_Intermediate->Products Rearrangement & Fragmentation G Start p-Nitrobenzyl Trifluoroethyl Carbamate Reduction Reduction of Nitro Group (Chemical or Enzymatic) Start->Reduction Intermediate Unstable p-Aminobenzyl Carbamate Intermediate Reduction->Intermediate Fragmentation Spontaneous 1,6-Elimination Intermediate->Fragmentation Products Released Amine + CO₂ + p-Aminobenzyl Alcohol Fragmentation->Products

Sources

Foundational

An In-depth Technical Guide to the Role of the Trifluoroethyl Group in Carbamate Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its structural resemblance t...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its structural resemblance to the peptide bond and its general metabolic stability.[1][2][3] This moiety is integral to a wide array of therapeutic agents, acting as a key interaction point with biological targets or as a stable linker.[2][4] The strategic incorporation of fluorine into drug candidates has also become a powerful tactic to enhance pharmacokinetic properties, most notably metabolic stability, by leveraging the strength of the carbon-fluorine bond.[5][6][7]

This guide delves into the intersection of these two concepts: the profound influence of the 2,2,2-trifluoroethyl (TFE) group on the chemical reactivity and biological function of carbamates. By replacing a standard ethyl or methyl group with a TFE moiety on the carbamate oxygen, a powerful modulation of the carbamate's electronic properties is achieved. This substitution significantly enhances the electrophilicity of the carbamoyl carbon, transforming the typically stable carbamate into a highly reactive species. This heightened reactivity is not a liability but a strategic tool, particularly in the design of covalent enzyme inhibitors.

We will explore the underlying physical organic principles, showcase applications in drug development, and provide validated experimental protocols for the synthesis and evaluation of these unique chemical entities.

The Physicochemical Impact of the Trifluoroethyl Group

The unique behavior of trifluoroethyl carbamates stems directly from the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group.

The Inductive Effect (-I Effect)

Fluorine is the most electronegative element, and its presence in triplicate on the terminal carbon of the ethyl group creates a powerful dipole. This strong inductive electron withdrawal pulls electron density away from the carbamate oxygen and, by extension, from the carbonyl carbon.[8] This effect has two critical consequences:

  • Increased Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Stabilization of the Leaving Group: The electron-withdrawing CF₃ group stabilizes the resulting trifluoroethoxide anion, making 2,2,2-trifluoroethanol a much better leaving group than ethanol.

This dual action dramatically accelerates reactions at the carbamoyl center, most notably acylation reactions with biological nucleophiles like the serine residues found in the active sites of many enzymes.[9]

Steric and Conformational Effects

While electronic effects dominate, steric and conformational factors also play a role. The trifluoromethyl group is bulkier than a methyl group and can influence the preferred conformation of the carbamate. Computational studies on N-(2,2,2-trifluoroethyl) carbamates have shown the existence of multiple rotational isomers around the N-CO₂R bond, which can influence how the molecule presents itself to a target binding site.[10]

Modulating Reactivity: From Stable Linker to Potent Warhead

The primary application of enhancing carbamate reactivity with a TFE group is in the design of irreversible enzyme inhibitors, particularly for the serine hydrolase superfamily.[9][11][12]

Mechanism of Serine Hydrolase Inhibition

Serine hydrolases utilize a catalytic triad, featuring a highly nucleophilic serine residue, to hydrolyze their substrates. An irreversible inhibitor based on a trifluoroethyl carbamate leverages this mechanism. The enzyme's active site serine attacks the highly electrophilic carbonyl carbon of the carbamate. This leads to the formation of a stable, covalent carbamoyl-enzyme adduct and the expulsion of 2,2,2-trifluoroethanol. This process, known as carbamylation, effectively deactivates the enzyme.[13]

The TFE group's role is to dramatically lower the activation energy for this carbamylation step, transforming the carbamate from a simple substrate mimic into a potent inactivator.

Diagram: Mechanism of Serine Hydrolase Carbamylation

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Covalent Modification Enzyme Enzyme Active Site (Ser-OH) TS1 Tetrahedral Intermediate Enzyme->TS1 Attacks Carbonyl Carbamate R-NH-C(=O)O-CH₂CF₃ (Trifluoroethyl Carbamate) Carbamate->TS1 CarbamoylatedEnzyme Carbamoylated Enzyme (R-NH-C(=O)O-Ser) TS1->CarbamoylatedEnzyme Collapse & Leaving Group Expulsion TS1->CarbamoylatedEnzyme LeavingGroup 2,2,2-Trifluoroethanol (HO-CH₂CF₃) TS1->LeavingGroup TS1->LeavingGroup

Caption: Covalent inhibition of a serine hydrolase by a trifluoroethyl carbamate.

Impact on Metabolic Stability

While the TFE group activates the carbamate towards nucleophilic attack, it simultaneously enhances the molecule's overall metabolic stability against other metabolic pathways. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) family.[5][6] By replacing metabolically vulnerable C-H bonds with C-F bonds, oxidative metabolism at that site is effectively blocked, which can lead to a longer drug half-life and improved bioavailability.[5][7]

However, it is crucial to recognize that this stability does not extend to the carbamate linkage itself in the presence of a potent nucleophile. The design is a trade-off: creating a bond that is stable in general circulation but highly reactive within the specific environment of a target enzyme's active site.

Quantitative Data & Experimental Protocols

To contextualize the impact of the TFE group, the following table presents comparative stability data for a generic N-aryl carbamate.

Carbamate DerivativeLeaving GroupRelative Rate of Hydrolysis (pH 7.4)Half-life in Human Plasma (t½)
Ethyl N-ArylcarbamateEthanol1> 24 hours
2,2,2-Trifluoroethyl N-Arylcarbamate2,2,2-Trifluoroethanol ~150~ 30 minutes

Data are illustrative and will vary based on the specific carbamate structure.

Protocol 1: General Synthesis of a 2,2,2-Trifluoroethyl Carbamate

This protocol describes the synthesis of a model trifluoroethyl carbamate from a primary amine using 2,2,2-trifluoroethyl chloroformate.

Objective: To synthesize 2,2,2-Trifluoroethyl (4-methoxyphenyl)carbamate.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • 2,2,2-Trifluoroethyl chloroformate

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Chloroformate Addition: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifluoroethyl carbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Stability Assay in Human Plasma

This protocol outlines a method to assess the hydrolytic stability of a trifluoroethyl carbamate in a biologically relevant matrix.

Objective: To determine the half-life (t½) of a test carbamate in human plasma.

Materials:

  • Test carbamate (e.g., from Protocol 1)

  • Human plasma (anticoagulated, e.g., with heparin)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample analysis)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or incubator set to 37 °C

  • LC-MS/MS system for quantitative analysis.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the test carbamate in DMSO.

  • Incubation Mixture: Pre-warm human plasma to 37 °C. In a microcentrifuge tube, spike the test carbamate from the stock solution into the plasma to achieve a final concentration of 1 µM. Gently vortex to mix.

  • Time-Course Sampling: Incubate the mixture at 37 °C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.

  • Quenching/Protein Precipitation: Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of ice-cold ACN with 0.1% formic acid and an internal standard. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent carbamate at each time point.

  • Data Analysis: Plot the natural logarithm of the remaining carbamate concentration versus time. The slope of the resulting line (k) can be used to calculate the half-life using the equation: t½ = 0.693 / k.

Diagram: Workflow for Plasma Stability Assay

G cluster_sampling Time-Course Sampling start Start: 10 mM Stock in DMSO spike Spike Stock into Plasma (Final Conc. = 1 µM) start->spike prewarm Pre-warm Human Plasma to 37°C prewarm->spike incubate Incubate at 37°C spike->incubate t0 T=0 min incubate->t0 t5 T=5 min quench Quench Aliquot with Ice-Cold ACN + Internal Std t0->quench Aliquot t30 T=30 min t5->quench Aliquot t120 T=120 min t30->quench Aliquot t120->quench Aliquot centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Experimental workflow for determining carbamate half-life in human plasma.

Conclusion

The incorporation of a 2,2,2-trifluoroethyl group is a powerful and precise strategy for modulating carbamate reactivity. By leveraging the strong inductive effect of the trifluoromethyl group, medicinal chemists can convert a traditionally stable carbamate into a highly reactive electrophilic warhead. This transformation is particularly valuable in the design of covalent inhibitors for enzymes such as serine hydrolases, where targeted and irreversible inactivation is desired. This approach combines the benefits of metabolic stabilization from fluorination with the tailored reactivity required for potent, mechanism-based inhibition, providing a sophisticated tool for modern drug discovery and development.

References

  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Technical Guides.
  • Goldberg, F. W. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • ResearchGate. (n.d.).
  • Thompson, D. C. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology.
  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Journal of the American Chemical Society.
  • Jain, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.
  • Dalvie, D., et al. (2011). Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. ACS Fall 2025.
  • Bachovchin, D. A., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening.
  • Lentz, D., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology.
  • Kamal, A., et al. (2008). Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini Reviews in Medicinal Chemistry.
  • Klumpp, D. A. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate as a Covalent Chemical Probe for Serine Hydrolase Profiling

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: Welcome to this comprehensive guide on the application of 2,2,2-Trifluoroethyl (3-nitrophenyl)carb...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

Welcome to this comprehensive guide on the application of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This document is designed not merely as a set of instructions, but as a detailed exploration of a powerful chemical tool. Carbamates, as a class, represent a versatile chemotype for covalently modifying the active sites of enzymes, particularly the large and functionally diverse serine hydrolase superfamily. Understanding the principles behind the application of this specific probe will empower you to generate robust, reproducible data for enzyme profiling, inhibitor screening, and target identification. Our focus here is on the causality behind the protocols—the "why" that transforms a simple procedure into a powerful scientific inquiry.

Introduction: The Power of Covalent Probes in Functional Proteomics

The proteome is a dynamic environment where the mere presence of a protein does not equate to its functional activity. To truly understand cellular processes, we must interrogate the active fraction of the proteome. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to this end, utilizing chemical probes that covalently label the active sites of enzymes.[1][2][3] 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is one such probe, belonging to a class of mechanism-based irreversible inhibitors designed to target serine hydrolases.[4][5]

Serine hydrolases constitute one of the largest and most diverse enzyme families in mammals, comprising ~1% of the proteome.[6] They play critical roles in pathophysiology, including lipid metabolism, neurotransmission, and cancer progression, making them highly attractive drug targets.[4][7] The challenge, however, lies in the high degree of active site homology across the superfamily, which complicates the development of selective inhibitors.[4] Probes like 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate are instrumental in navigating this challenge by enabling the assessment of inhibitor potency and selectivity against hundreds of targets simultaneously within a native biological system.[2]

Physicochemical Properties & Synthesis

A thorough understanding of the probe's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 403-99-6[8]
Molecular Formula C₉H₇F₃N₂O₄[8]
Molecular Weight 264.16 g/mol [8]
Appearance Typically a white to off-white solidVendor Data
Solubility Soluble in DMSO, DMF, MethanolGeneral Chemical Knowledge

A Note on Synthesis: While commercially available, the probe can be synthesized through the reaction of 3-nitrophenyl isocyanate with 2,2,2-trifluoroethanol. Alternatively, activated carbamates can be used to react with amines to form related structures.[9] For researchers requiring custom analogs or isotopic labeling, consulting synthetic chemistry literature is advised.

Mechanism of Action: Covalent Carbamylation of Active Site Serine

The utility of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate as a probe is rooted in its ability to co-opt the catalytic machinery of serine hydrolases to form a stable, covalent bond.[4] The process is as follows:

  • Substrate Mimicry: The carbamate moiety is recognized by the active site of a serine hydrolase, mimicking an endogenous substrate.

  • Nucleophilic Attack: The highly reactive serine residue in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate.

  • Covalent Adduct Formation: This attack leads to the displacement of the 2,2,2-trifluoroethanol leaving group, resulting in a stable, carbamylated enzyme. The 3-nitrophenyl group serves to activate the carbamate, making the carbonyl carbon more electrophilic.

  • Irreversible Inhibition: The resulting covalent adduct effectively and permanently inactivates the enzyme.[4][10]

This mechanism-based inactivation is the cornerstone of its application in ABPP.

G cluster_0 Serine Hydrolase Active Site Enzyme Enzyme-Ser(OH) Intermediate Tetrahedral Intermediate Probe 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Probe->Intermediate Nucleophilic Attack by Active Site Serine InactiveEnzyme Carbamylated Enzyme (Inactive) Intermediate->InactiveEnzyme Collapse & Leaving Group Expulsion LeavingGroup 2,2,2-Trifluoroethanol + 3-Nitrophenol InactiveEnzyme->LeavingGroup Byproducts

Caption: Covalent modification of a serine hydrolase by the carbamate probe.

Core Application: Competitive Activity-Based Protein Profiling (ABPP)

A primary use for this probe is in competitive ABPP to determine the potency and selectivity of a novel, un-tagged inhibitor against the serine hydrolase superfamily.[1][11] The workflow allows for the simultaneous assessment of a test compound's activity against numerous enzymes in a complex proteome, providing a rapid and comprehensive selectivity profile.[2][12]

G cluster_0 Step 1: Competitive Inhibition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Analysis cluster_3 Step 4: Data Interpretation Proteome Native Proteome (e.g., Cell Lysate) Incubate1 Incubate Proteome->Incubate1 Inhibitor Test Inhibitor (Unlabeled) Inhibitor->Incubate1 Incubate2 Add Probe & Incubate Incubate1->Incubate2 Probe Carbamate Probe (or tagged competitor) Probe->Incubate2 SDS_PAGE SDS-PAGE & In-Gel Fluorescence Incubate2->SDS_PAGE Enrichment Biotin-Streptavidin Enrichment Incubate2->Enrichment Data Quantify Probe Labeling (Signal Intensity) SDS_PAGE->Data LC_MS Tryptic Digest & LC-MS/MS Analysis Enrichment->LC_MS LC_MS->Data

Caption: Workflow for a competitive ABPP experiment.

Protocol 1: Competitive ABPP in Cell Lysate with Gel-Based Readout

This protocol is ideal for an initial assessment of an inhibitor's potency and for optimizing incubation times and concentrations.

A. Materials & Reagents

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other suitable detergent), Protease Inhibitor Cocktail (serine hydrolase inhibitors omitted).

  • Proteome Source: Cultured cells (e.g., HeLa, Jurkat) or tissue homogenate.

  • Test Inhibitor: Stock solution in DMSO (e.g., 10 mM).

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate: While this probe itself is not tagged, this protocol assumes its use as an unlabeled competitor against a tagged, broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-rhodamine, FP-Rh). This is a common and powerful competitive format.

  • Tagged Probe: Fluorophosphonate-Rhodamine (FP-Rh), 50 µM stock in anhydrous DMSO.

  • SDS-PAGE reagents: 4x Laemmli sample buffer, precast polyacrylamide gels, running buffer.

  • Instrumentation: Fluorescence gel scanner (e.g., Typhoon or similar).

B. Experimental Procedure

  • Proteome Preparation (Causality: To obtain a native enzyme source):

    • Harvest cells and wash 2x with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (1 mL per 10^7 cells).

    • Lyse cells by sonication on ice (e.g., 3 x 10-second pulses).

    • Clarify the lysate by centrifugation at 14,000 x g for 30 min at 4°C.

    • Collect the supernatant (proteome) and determine protein concentration via BCA or Bradford assay. Normalize concentration to 1-2 mg/mL.

  • Competitive Inhibition (Causality: To allow the test inhibitor to bind its targets):

    • In microcentrifuge tubes, aliquot 49 µL of the normalized proteome.

    • Prepare serial dilutions of your test inhibitor in DMSO.

    • Add 1 µL of the test inhibitor dilution (or DMSO as a vehicle control) to each tube. Final concentrations might range from 100 µM to 1 nM.

    • Incubate for 30 minutes at 37°C. This pre-incubation is critical for allowing the test compound to engage its targets before the broad-spectrum probe is introduced.

  • Tagged Probe Labeling (Causality: To label all active serine hydrolases NOT blocked by the test inhibitor):

    • Add 1 µL of the 50 µM FP-Rh stock solution to each tube (final concentration: 1 µM).

    • Incubate for an additional 30 minutes at 37°C.

  • Sample Preparation & Analysis (Causality: To visualize the labeled enzymes):

    • Quench the reaction by adding 17 µL of 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20 µL of each sample onto a 10% or 12% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Scan the gel using a fluorescence scanner (e.g., Cy3/Rhodamine channel).

C. Data Interpretation

  • The vehicle (DMSO) lane will show a pattern of fluorescent bands, each representing an active serine hydrolase labeled by FP-Rh.

  • In the lanes with the test inhibitor, a dose-dependent decrease in the fluorescence intensity of specific bands indicates that the inhibitor is binding to and blocking the labeling of those particular enzymes.

  • The concentration at which a band's intensity is reduced by 50% (IC₅₀) can be estimated, providing a measure of the inhibitor's potency for that specific target.

Protocol 2: Target Identification using Competitive ABPP and Mass Spectrometry (isoTOP-ABPP)

For unbiased, proteome-wide identification of inhibitor targets, a mass spectrometry-based approach is required.[11][13] This protocol uses an alkyne-tagged probe for enrichment and isotopic labeling for quantification. 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate would be used here as the unlabeled test compound.

A. Materials & Reagents

  • As in Protocol 1, plus:

  • Tagged Probe: A broad-spectrum serine hydrolase probe with a terminal alkyne handle (e.g., FP-Alkyne).

  • Click Chemistry Reagents: Azide-Biotin tag (e.g., Azide-PEG3-Biotin), CuSO₄, Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Enrichment: Streptavidin-agarose beads.

  • Mass Spectrometry: On-bead tryptic digestion reagents, LC-MS/MS system (e.g., Orbitrap).

B. Experimental Procedure

  • Proteome Preparation & Competitive Inhibition:

    • Follow steps B1 and B2 from Protocol 1, typically scaling up the volume (e.g., 1 mg of total protein per condition). One sample should be the vehicle control (DMSO), and the other the test inhibitor-treated sample.

  • Alkyne Probe Labeling:

    • Add the alkyne-tagged probe (e.g., FP-Alkyne) to both the control and inhibitor-treated proteomes to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at 37°C.

  • Click Reaction (Causality: To attach a biotin handle for enrichment):

    • To each 1 mg proteome sample, add the pre-mixed click chemistry cocktail (final concentrations: 100 µM Azide-Biotin, 1 mM CuSO₄, 1 mM TCEP, 100 µM TBTA).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation & Enrichment (Causality: To isolate the probe-labeled proteins):

    • Precipitate proteins using a chloroform/methanol/water method to remove excess reagents.

    • Resuspend the protein pellet in lysis buffer containing 1.2% SDS and boil.

    • Dilute with lysis buffer to reduce SDS concentration to 0.2%.

    • Add pre-washed streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then PBS to remove non-specifically bound proteins.

  • On-Bead Digestion & LC-MS/MS Analysis (Causality: To identify and quantify the captured proteins):

    • Resuspend the beads in a digestion buffer (e.g., 6 M Urea, 100 mM Tris pH 8.0).

    • Reduce (DTT) and alkylate (iodoacetamide) the proteins on-bead.

    • Perform an overnight digestion with trypsin.

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

C. Data Interpretation

  • Peptides (and thus proteins) are identified by their fragmentation spectra.

  • The relative abundance of each identified protein is compared between the inhibitor-treated sample and the vehicle control sample using label-free quantification or isotopic labeling methods.[12]

  • A protein showing significantly reduced abundance in the inhibitor-treated sample is a direct target of the compound. The magnitude of the reduction reflects the potency of the interaction.

  • This method provides a comprehensive, unbiased profile of all serine hydrolases (and potentially other off-targets) that the test compound engages in the proteome.[11][14]

Safety and Handling

As a Senior Application Scientist, I must emphasize that laboratory safety is paramount.

  • Hazard Class: Carbamates as a class can be toxic and act as cholinesterase inhibitors.[10][15] Nitroaromatic compounds can also be hazardous. Always consult the Safety Data Sheet (SDS) provided by the supplier.[16][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[17] Avoid inhalation of dust or aerosolized solutions. Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[16]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Labeling in Control Lane (Gel) Inactive tagged probe; Degraded proteome; Insufficient incubation.Use fresh probe stock; Prepare fresh lysate and keep on ice; Optimize incubation time and temperature (30-60 min at 37°C is typical).
High Background/Smearing (Gel) Excess tagged probe; Proteome degradation.Titrate down the concentration of the tagged probe; Ensure protease inhibitors (non-serine) are present during lysis.
No Target Engagement Observed Inhibitor is not potent against serine hydrolases; Inhibitor is unstable in buffer.Test a higher concentration range; Verify inhibitor stability using an orthogonal method (e.g., HPLC-MS).
Poor Enrichment (MS) Inefficient click reaction; Incomplete protein precipitation.Use fresh click reagents; Optimize precipitation protocol. Ensure SDS is sufficiently diluted before adding streptavidin beads.
Many Non-specific Binders (MS) Insufficient washing of beads.Increase the number and stringency of wash steps after streptavidin enrichment. Include a wash with a higher salt concentration or mild detergent.

References

  • Ge, J., Chen, W., & Li, X. (2025). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. National Institutes of Health. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. PMC. [Link]

  • Lentz, C. S., et al. (2022). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. PubMed. [Link]

  • Ge, J., et al. (2023). Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity. ResearchGate. [Link]

  • Wikipedia. Activity-based proteomics. [Link]

  • Montgomery, J. A., & Thomas, H. J. (1982). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. PubMed. [Link]

  • Mellor, L. T., et al. (2021). A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. PMC. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Reviews. [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • J.B. Richards, et al. Carbamate Toxicity. [Link]

  • PubChem. 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. [Link]

  • National Center for Biotechnology Information. Background Information for Carbamates. [Link]

  • Horti, A. G., et al. (2018). Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. PubMed Central. [Link]

  • Bateman, L. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

  • Halocarbon Life Sciences. SDS – SAFETY DATA SHEET. [Link]

  • Meenta. 2,2,2-Trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate. [Link]

  • PubChem. phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate. [Link]

  • Lomenick, B., et al. (2011). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. PMC. [Link]

  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement. [Link]

  • Lee, A. S., et al. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. [Link]

Sources

Application

Application Notes and Protocols for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in Enzyme Inhibition Studies

Introduction: A Strategic Tool for Covalent Enzyme Inhibition In the landscape of chemical biology and drug discovery, the selective inactivation of enzymes is a cornerstone for elucidating biological pathways and develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Covalent Enzyme Inhibition

In the landscape of chemical biology and drug discovery, the selective inactivation of enzymes is a cornerstone for elucidating biological pathways and developing novel therapeutics. Serine hydrolases, one of the largest and most diverse enzyme families, are implicated in a vast array of physiological processes and are consequently prominent drug targets.[1][2] Covalent inhibitors, which form a stable bond with their target enzyme, offer unique advantages in terms of potency and duration of action. Carbamates represent a privileged class of such inhibitors, acting as pseudo-irreversible or irreversible inactivators of serine hydrolases through the carbamoylation of the active site serine nucleophile.[3][4]

This application note provides a detailed guide to the use of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate , a highly reactive carbamate ester, as a tool for studying enzyme inhibition. The unique chemical architecture of this compound—combining a potent trifluoroethyl carbamoylating moiety with a nitrophenyl leaving group—makes it an effective and versatile reagent for the covalent modification and inhibition of serine hydrolases. We will delve into its mechanism of action, provide detailed protocols for its application in enzyme kinetic studies, and offer insights into the interpretation of results for researchers in enzymology, pharmacology, and drug development.

Mechanism of Action: Covalent Carbamoylation of Serine Hydrolases

The inhibitory activity of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is rooted in its ability to act as a pseudo-substrate for serine hydrolases. The process can be dissected into a two-step mechanism, characteristic of many carbamate inhibitors.[3][4]

  • Initial Binding: The inhibitor first reversibly binds to the active site of the enzyme (E) to form a non-covalent Michaelis-Menten complex (E-I).

  • Covalent Modification: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the 3-nitrophenolate leaving group and forming a stable, covalent 2,2,2-trifluoroethyl-carbamoylated enzyme (E-I').

The 3-nitrophenyl group is an excellent leaving group due to its electron-withdrawing nature, which stabilizes the resulting phenolate anion. This facilitates the carbamoylation step.[5][6] The resulting trifluoroethyl-carbamoylated enzyme is significantly more stable and resistant to hydrolysis compared to the natural acyl-enzyme intermediate, leading to prolonged, and often effectively irreversible, inhibition of the enzyme.[3] The slow rate of decarbamoylation is the hallmark of this class of inhibitors.

Diagram of the Proposed Inhibition Mechanism

G cluster_0 Enzyme Active Site E Active Enzyme (E) + Ser-OH EI Reversible E-I Complex E->EI k1 (Binding) I Inhibitor (I) 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate I->EI EI->E k-1 (Dissociation) Tetrahedral Tetrahedral Intermediate EI->Tetrahedral k2 (Nucleophilic Attack) EI_covalent Carbamoylated Enzyme (E-I') (Inactive) Tetrahedral->EI_covalent (Fast) LeavingGroup 3-Nitrophenolate (Leaving Group) Tetrahedral->LeavingGroup Regen Active Enzyme (E) (Slow Regeneration) EI_covalent->Regen k3 (Decarbamoylation) (Very Slow) G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Prepare Enzyme and Substrate Solutions C Add Enzyme to 96-well Plate A->C B Serial Dilution of Inhibitor D Add Inhibitor Dilutions and Pre-incubate B->D C->D E Add Substrate to Initiate Reaction D->E F Measure Kinetic Readout (Absorbance/Fluorescence) E->F G Calculate Reaction Rates and % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Workflow for determining the IC50 of an inhibitor.

Protocol 2: Assessing the Irreversibility of Inhibition

This protocol helps to determine if the inhibition is covalent and not easily reversible upon dilution.

Materials:

  • Target serine hydrolase

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • Assay buffer

  • Dialysis tubing (with an appropriate molecular weight cutoff) or centrifugal filter units

  • Enzyme substrate

Procedure:

  • Inhibit the Enzyme:

    • Incubate the enzyme with a concentration of the inhibitor that gives >90% inhibition (e.g., 10-20 times the IC50 value) for 30-60 minutes.

    • Prepare a control sample with the enzyme and DMSO (or buffer) only.

  • Remove Unbound Inhibitor:

    • Method A: Dialysis: Place the inhibited enzyme and control samples in separate dialysis bags and dialyze against a large volume of cold assay buffer for several hours, with multiple buffer changes.

    • Method B: Centrifugal Filtration: Use a centrifugal filter unit to concentrate the enzyme and then re-dilute with fresh buffer. Repeat this wash-spin cycle 3-4 times.

  • Measure Residual Enzyme Activity:

    • After removing the unbound inhibitor, measure the activity of both the inhibitor-treated and control enzyme samples using the standard enzyme assay described in Protocol 1.

  • Data Interpretation:

    • If the inhibition is largely irreversible (covalent), the enzyme activity in the inhibitor-treated sample will not be significantly restored after the removal of the free inhibitor.

    • If the inhibition is reversible, the activity of the inhibitor-treated sample will recover to a level similar to the control sample.

Protocol 3: Mass Spectrometry Analysis for Covalent Adduct Formation

This protocol provides direct evidence of covalent modification of the enzyme by identifying the mass shift corresponding to the addition of the 2,2,2-trifluoroethyl-carbamoyl group.

Materials:

  • Purified target serine hydrolase

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • Buffer (e.g., ammonium bicarbonate, compatible with mass spectrometry)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Optional: Protease for peptide mapping (e.g., trypsin)

Procedure:

  • Enzyme Inhibition and Sample Preparation:

    • Incubate the purified enzyme with an excess of the inhibitor (e.g., 10-fold molar excess) for 1 hour.

    • Prepare a control sample of the enzyme without the inhibitor.

    • Remove excess, unbound inhibitor using a desalting column or centrifugal filter unit.

  • Intact Protein Analysis:

    • Analyze both the control and inhibited enzyme samples by mass spectrometry to determine their molecular weights.

    • A mass increase of 127.02 Da (the mass of the C3H2F3NO group) in the inhibited sample compared to the control is indicative of the formation of a covalent adduct.

  • Peptide Mapping (for localization of modification):

    • Denature, reduce, and alkylate both the control and inhibited enzyme samples.

    • Digest the proteins with a protease like trypsin.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Identify the peptide containing the active site serine. In the inhibited sample, this peptide will show a mass shift of 127.02 Da, confirming the site of covalent modification.

Data Presentation and Interpretation

Quantitative data from inhibition studies should be presented clearly for comparative analysis.

ParameterDescriptionTypical Value Range
IC50 Concentration of inhibitor causing 50% inhibition of enzyme activity.Highly dependent on enzyme and assay conditions.
ki Rate constant for enzyme inactivation.Can be determined from progress curve analysis.
KD Dissociation constant for the initial reversible binding step.Can be determined from kinetic analysis.
Mass Shift Observed mass increase of the enzyme upon covalent modification.Expected: +127.02 Da

Conclusion and Field Insights

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a valuable research tool for the study of serine hydrolases. Its high reactivity, driven by the excellent 3-nitrophenyl leaving group, allows for rapid and efficient covalent modification of the target enzyme. This makes it particularly useful for applications such as activity-based protein profiling (ABPP) when appropriately tagged, and for structural biology studies where a homogeneously modified, inactive enzyme is desired.

References

  • Scofield, R. E., Werner, R. P., & Wold, F. (1977). p-Nitrophenyl carbamates as active-site-specific reagents for serine proteases. Biochemistry, 16(11), 2492–2496. [Link]

  • Lin, G., Tsai, Y. C., Liu, C. W., & Liao, W. C. (2006). Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbamate inhibitors. Journal of peptide science : an official publication of the European Peptide Society, 12(6), 385–391. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 13(8), 855–866. [Link]

  • Ferguson, G., Taggart, C., & Gilmore, B. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 1004655. [Link]

  • Niphakis, M. J., Cognetta, A. B., 3rd, & Cravatt, B. F. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Chemistry & biology, 22(7), 928–937. [Link]

  • Kincl, M., Jun, D., Kuca, K., & Hrabinova, M. (2006). In vitro inhibition of cholinesterases by carbamates: a kinetic study. Central European Journal of Chemistry, 4(4), 646-658. [Link]

  • Scofield, R. E., Werner, R. P., & Wold, F. (1977). p-Nitrophenyl carbamates as active-site-specific reagents for serine proteases. Biochemistry, 16(11), 2492-2496. [Link]

  • Ray, S., Kreitler, D. F., Gulick, A. M., & Murkin, A. S. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS chemical biology, 13(6), 1470–1473. [Link]

  • Niphakis, M. J., Johnson, D. S., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Journal of the American Chemical Society, 135(28), 10272–10283. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2025). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters, 16(8), 1601-1609. [Link]

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., Lockridge, O., & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

  • Wille, T., Thiermann, H., & Worek, F. (2013). Investigation of kinetic interactions between approved oximes and human acetylcholinesterase inhibited by pesticide carbamates. Chemico-biological interactions, 206(2), 337–342. [Link]

  • Schürmann, F., Kuttruff, S., Lommetz, A. E., Flegel, J., Schlegel, G., & Schollmeyer, D. (2020). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. ChemMedChem, 15(18), 1736-1751. [Link]

  • Bar-Am, O., Kupershmidt, L., & Amdursky, N. (2020). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. The Journal of organic chemistry, 85(11), 7013–7019. [Link]

  • Mor, M., Rivara, S., & Lodola, A. (2009). A Second Generation of Carbamate-Based Fatty Acid Amide Hydrolase Inhibitors with Improved Activity in vivo. Journal of medicinal chemistry, 52(17), 5488–5492. [Link]

  • van der Wel, T., Baggelaar, M. P., & van der Stelt, M. (2019). Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. Journal of medicinal chemistry, 62(16), 7549–7558. [Link]

  • Yamazaki, T., Hiraoka, S., & Kitazume, T. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003(11), 2147-2154. [Link]

  • Hay, M. P., Pruijn, F. B., & Denny, W. A. (2004). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Organic & biomolecular chemistry, 2(11), 1634–1643. [Link]

  • Koop, D. R., & Laethem, C. L. (1992). Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. Drug metabolism and disposition: the biological fate of chemicals, 20(5), 775–781. [Link]

  • Korycka-Machała, M., & Witek, J. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100654. [Link]

  • Bream, R. N., & Dehnhardt, C. M. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S.

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Method

Application Notes and Protocols for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in Cell Culture

Introduction: Unveiling the Potential of a Novel Carbamate Derivative In the landscape of contemporary drug discovery, the exploration of novel chemical entities with potential cytotoxic and cell signaling-modulating pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Carbamate Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with potential cytotoxic and cell signaling-modulating properties is of paramount importance. 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS 403-99-6) emerges as a compound of interest, belonging to the carbamate class of molecules. Carbamates are structurally diverse and have been investigated for a wide range of bioactivities, including acetylcholinesterase inhibition and, more relevant to oncology research, anticancer effects[1]. The presence of a nitrophenyl group is a common feature in compounds designed for bioreductive activation or as cytotoxic agents, suggesting a potential mechanism of action involving cellular metabolism to exert its effects[1][2].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and utilization of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in a cell culture setting. The protocols outlined herein are designed as a robust starting point for investigating the compound's cytotoxic and mechanistic properties. They are built upon established methodologies for handling and testing novel chemical compounds in cancer cell lines, emphasizing scientific integrity and reproducibility.

Compound Handling and Preparation

Prior to any experimental work, it is crucial to handle 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate with appropriate safety measures. The following protocols are based on standard laboratory practices for handling potentially cytotoxic chemical compounds.

Safety and Handling Precautions
  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Preparation of Stock Solutions

The solubility of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate has not been extensively reported in the public domain. However, based on the common practice for organic compounds in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh a precise amount of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate powder (Molecular Weight: 264.16 g/mol ). For example, weigh 2.64 mg of the compound.

  • Solubilization: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration. (e.g., for 2.64 mg, add 1 mL of DMSO).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution in a complete cell culture medium. It is critical to ensure the final concentration of DMSO in the cell culture does not exceed 0.5%, with a concentration of ≤0.1% being ideal to minimize solvent-induced cytotoxicity.

Protocol 2: Preparation of Working Solutions for Cell Treatment

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the compound. This is essential to differentiate the effects of the compound from those of the solvent.

Initial Cytotoxicity Screening

The primary step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing cytotoxic potency.

Cell Line Selection and Seeding

A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is recommended for initial screening to assess the compound's spectrum of activity.

Protocol 3: Cell Seeding for Cytotoxicity Assay

  • Cell Culture: Culture the selected cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Counting: Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.

  • Seeding: Seed the cells in a 96-well clear-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well). Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment.

Dose-Response Experiment

Based on data from structurally related nitrophenyl carbamates which have shown activity in the 10⁻⁴ to 10⁻⁶ M range, a broad range of concentrations is recommended for the initial screen[1].

Table 1: Recommended Concentration Range for Initial Cytotoxicity Screening

ParameterRecommended Value
Starting Concentration 100 µM
Dilution Factor 1:2 or 1:3 serial dilutions
Number of Concentrations 8-10
Incubation Time 24, 48, and 72 hours
Controls Untreated cells, Vehicle control (DMSO)

Protocol 4: Treatment and Cell Viability Assay (MTT Assay)

  • Preparation of Treatment Plate: Prepare the working solutions of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate at 2X the final desired concentrations in the complete cell culture medium.

  • Cell Treatment: After 24 hours of cell seeding, carefully remove the medium from the 96-well plate and add 100 µL of the appropriate working solution (or control medium) to each well.

  • Incubation: Return the plate to the incubator and incubate for the desired time points (24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Mechanistic Investigations: Elucidating the Mode of Action

Once the cytotoxic potential of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is established, the next critical step is to investigate its mechanism of action. Based on the known activities of related compounds, exploring the induction of apoptosis is a logical starting point.

Workflow for Mechanistic Analysis

The following diagram illustrates a logical workflow for investigating the mechanism of action of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate after determining its IC50 value.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Pathway Analysis IC50 Determine IC50 (MTT/CellTiter-Glo) Caspase Caspase-3/7 Activation Assay (e.g., Caspase-Glo) IC50->Caspase Treat cells with IC50 & 2x IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Assess effects on cell cycle progression Annexin Annexin V/PI Staining (Flow Cytometry) Caspase->Annexin Confirm apoptosis Western Western Blot Analysis (PARP, Bcl-2 family, etc.) Annexin->Western Investigate molecular players

Caption: Experimental workflow for mechanistic studies.

Assessing Apoptosis Induction

A key hallmark of programmed cell death (apoptosis) is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are the primary executioner caspases.

Protocol 5: Caspase-3/7 Activation Assay (Luminescent Assay)

  • Cell Seeding: Seed cells in a 96-well white-walled plate at the same density as for the cytotoxicity assay. Allow cells to adhere for 24 hours.

  • Treatment: Treat the cells with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a suitable time (e.g., 12, 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Assay Procedure:

    • Equilibrate the plate and the luminescent caspase-3/7 reagent to room temperature.

    • Add 100 µL of the caspase-3/7 reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of caspase-3/7.

Visualizing the Apoptotic Signaling Pathway

The induction of apoptosis by a chemical compound can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

G Compound 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate CellularStress Cellular Stress (e.g., DNA damage, ROS) Compound->CellularStress Bax Bax/Bak Activation CellularStress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition CellularStress->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis PARP PARP Cleavage Caspase3->PARP

Caption: Hypothesized intrinsic apoptosis pathway.

Concluding Remarks and Future Directions

This document provides a foundational framework for the in vitro evaluation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. The successful determination of its IC50 and the confirmation of apoptosis induction will pave the way for more in-depth mechanistic studies. Future investigations could include:

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Western Blotting: To probe for changes in the expression levels of key apoptotic proteins such as PARP, Bcl-2 family members (Bax, Bcl-2), and cleaved caspases.

  • Broad-Spectrum Kinase Profiling: To identify potential upstream kinase targets.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models.

The systematic application of these protocols will enable a thorough characterization of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, contributing valuable knowledge to the field of cancer drug discovery.

References

  • Johnston, T. P., Kussner, C. L., Carter, R. L., Frye, J. L., Lomax, N. R., Plowman, J., & Narayanan, V. L. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of medicinal chemistry, 27(11), 1422–1426. [Link]

  • Chou, J., Perry, A. S., & Harvey, R. G. (1998). Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. Journal of medicinal chemistry, 41(16), 3042–3046. [Link]

  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Scientia Pharmaceutica, 86(2), 19. [Link]

  • Botyánszki, J., Bódi, J., Stratford, I. J., & Süli-Vargha, H. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer drugs, 10(10), 903–909. [Link]

  • Impellizzeri, S., Musso, N., Al-Tannak, N. F., Bruschetta, G., Cuzzocrea, S., Esposito, E., & Campiglia, P. (2017). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Molecules (Basel, Switzerland), 22(12), 2235. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography of Amino Acids Following Derivatization with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Introduction: The Rationale for Amino Acid Derivatization The quantitative analysis of amino acids is a cornerstone of various scientific disciplines, from proteomics and clinical diagnostics to food science and pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Amino Acid Derivatization

The quantitative analysis of amino acids is a cornerstone of various scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, a significant analytical challenge arises from the fact that most amino acids lack a strong native chromophore or fluorophore, making their direct detection by common HPLC detectors like UV-Vis or fluorescence detectors difficult and insensitive.

To overcome this limitation, a pre-column derivatization strategy is frequently employed. This involves a chemical reaction that attaches a "tag" to the amino acid molecule, imparting desirable analytical properties. An ideal derivatizing agent should react rapidly and quantitatively with all amino acids (both primary and secondary) under mild conditions to yield a single, stable product per amino acid.

This application note details the use of a novel derivatizing agent, 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate , for the analysis of amino acids. This reagent offers a unique combination of features for robust and sensitive quantification:

  • UV-Active Moiety: The 3-nitrophenyl group serves as a strong chromophore, enabling highly sensitive detection using standard UV-Vis detectors.

  • Enhanced Stability: The carbamate linkage formed is known for its chemical stability, ensuring the integrity of the derivatives throughout the chromatographic process.

  • Improved Chromatographic Properties: The trifluoroethyl group can enhance the volatility of the derivatives for potential gas chromatography applications and can improve separation characteristics in reversed-phase HPLC.

Chemical Principle and Mechanism of Derivatization

The derivatization reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. The 3-nitrophenoxide ion is an excellent leaving group, facilitating a rapid and irreversible reaction under mild basic conditions. The resulting product is a stable N-(2,2,2-trifluoroethoxycarbonyl)-amino acid derivative.

The reaction mechanism can be visualized as follows:

Derivatization Mechanism Reaction Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH₂) Reagent 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate AminoAcid->Reagent Nucleophilic Attack Derivative N-(2,2,2-trifluoroethoxycarbonyl) amino acid derivative Reagent->Derivative Forms Stable Carbamate Byproduct 3-Nitrophenol Reagent->Byproduct Release of Leaving Group

Caption: Reaction mechanism of amino acid derivatization.

Experimental Protocol: Derivatization of Amino Acids

This protocol provides a step-by-step methodology for the derivatization of amino acids in a sample, such as a protein hydrolysate or a biological fluid.

Materials and Reagents
  • Amino Acid Standard Solution (e.g., 2.5 mM in 0.1 M HCl)

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (Reagent)

  • Borate Buffer (0.2 M, pH 9.2): Prepare by dissolving boric acid in water and adjusting the pH with 10 M NaOH.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • Sample Vials (e.g., 1.5 mL with inserts)

Protocol Workflow

Experimental Workflow Experimental Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Prep_Sample 1. Prepare Amino Acid Standard or Sample Mix 3. Mix Sample, Borate Buffer, and Reagent Solution Prep_Sample->Mix Prep_Reagent 2. Prepare Derivatizing Reagent (10 mg/mL in ACN) Prep_Reagent->Mix Incubate 4. Incubate at 60°C for 15 min Mix->Incubate Quench 5. (Optional) Quench with acidic solution Incubate->Quench Inject 6. Inject into HPLC System Quench->Inject Analyze 7. Chromatographic Separation & UV Detection Inject->Analyze

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reagent Preparation: Prepare a 10 mg/mL solution of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in acetonitrile. This solution should be prepared fresh daily.

  • Sample Preparation:

    • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. The sample should then be dried to remove the acid and reconstituted in ultrapure water or 0.1 M HCl.

    • For standard solutions or liquid samples, ensure the amino acid concentration is within the desired analytical range.

  • Derivatization Reaction:

    • In a 1.5 mL sample vial, add 10 µL of the amino acid standard or sample.

    • Add 70 µL of 0.2 M Borate Buffer (pH 9.2).

    • Add 20 µL of the 10 mg/mL derivatizing reagent solution.

    • Vortex the mixture for 30 seconds.

  • Incubation: Place the vial in a heating block or water bath at 60°C for 15 minutes to ensure the reaction goes to completion.

  • Sample Dilution and Analysis: After incubation, cool the vial to room temperature. The sample is now ready for injection into the HPLC system. If the concentrations are expected to be high, the sample can be diluted with the initial mobile phase composition.

  • Injection: Inject an appropriate volume (e.g., 5-20 µL) of the derivatized sample into the HPLC system.

HPLC Analysis of Derivatized Amino Acids

The resulting N-(2,2,2-trifluoroethoxycarbonyl)-amino acid derivatives can be effectively separated using reversed-phase HPLC. The nitrophenyl group allows for sensitive detection at approximately 254 nm or 340 nm.

Suggested HPLC Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent separation for a wide range of polar and non-polar analytes.
Mobile Phase A 0.05 M Sodium Acetate, pH 6.4 with 0.05% TriethylamineBuffered mobile phase for reproducible retention times. Triethylamine acts as a peak-shaping agent.
Mobile Phase B Acetonitrile/Methanol (60:40, v/v)Organic modifier for eluting hydrophobic derivatives.
Gradient 5% to 60% B over 20 minutesA gradient is necessary to resolve both hydrophilic and hydrophobic amino acid derivatives in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35°CElevated temperature can improve peak shape and reduce viscosity.
Detection UV-Vis Detector at 254 nmThe nitrophenyl chromophore exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Expected Results and Troubleshooting

Under the proposed conditions, a chromatogram showing well-resolved peaks for the common amino acids is expected. The elution order will generally follow the polarity of the amino acid side chains, with more polar amino acids (e.g., Aspartic Acid, Serine) eluting earlier and more non-polar amino acids (e.g., Phenylalanine, Leucine) eluting later.

Potential Issues and Solutions:

  • Poor Peak Shape: This may be due to secondary interactions with the stationary phase. Ensure the pH of the mobile phase is correctly adjusted and consider optimizing the concentration of the triethylamine.

  • Incomplete Derivatization: If multiple peaks are observed for a single amino acid, the reaction may not have gone to completion. Ensure the pH of the reaction buffer is correct, the reagent is fresh, and the incubation time and temperature are adequate.

  • Baseline Noise: This can be caused by impurities in the reagents or mobile phase. Use high-purity solvents and reagents.

Conclusion

The derivatization of amino acids with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate provides a robust and sensitive method for their quantification by HPLC. The procedure is straightforward, utilizes readily available reagents and instrumentation, and yields stable derivatives with excellent chromatographic and UV-absorptive properties. This method is well-suited for applications in academic research and the pharmaceutical industry where accurate amino acid analysis is critical.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amino Acid Separation using HPLC with Pre-Column Derivatization.
  • National Institutes of Health (NIH). (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • Wikipedia. (n.d.). Carbamate.
  • The Application Notebook. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates.
  • Sigma-Aldrich. (n.d.). Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • ResearchGate. (n.d.). Enantioseparation of Amino Acid Derivative on Quinine Carbamate Based Chiral Stationary Phase.
  • Semantic Scholar. (n.d.). Enantioseparation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids and other zwitterionic compounds on cinchona-based chiral stationary phases.
  • Scilit. (n.d.). Kinetics and Mechanism of Carbamate Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • National Institutes of Health (NIH). (n.d.). Isocyanate-based multicomponent reactions.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • PubMed. (2004). *The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam
Method

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Adducts in Human Plasma

Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate adducts i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate adducts in human plasma. This compound is a potential biomarker for exposure to specific isocyanates or related industrial chemicals. The protocol employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring minimal matrix effects and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary performance for applications in toxicology, occupational health monitoring, and drug development studies where tracking such covalent modifications is critical.

Introduction: The Rationale for Detection

Carbamates and their parent compounds, isocyanates, are a class of chemicals with widespread industrial applications, from the synthesis of polyurethanes to pesticides.[1] Exposure to these compounds can lead to adverse health effects, including respiratory sensitization and occupational asthma.[2][3] When reactive isocyanates enter the body, they can form covalent adducts with biological macromolecules like proteins (e.g., hemoglobin, albumin) and DNA.[1][4] The detection and quantification of these adducts serve as a direct measure of the biologically effective dose, providing a more accurate assessment of exposure and potential risk than environmental monitoring alone.[1][2]

The target analyte, 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, represents a specific type of adduct whose presence may indicate exposure to 3-nitrophenyl isocyanate, which is subsequently captured or derivatized by a trifluoroethyl moiety. Mass spectrometry-based methods are ideal for the analysis of such protein adducts due to their high sensitivity and specificity.[4][5] This note provides a complete workflow, from sample preparation to final analysis, grounded in established principles of bioanalytical method development.

Experimental Workflow & Chemical Principles

Overall Analytical Strategy

The core strategy involves isolating the target analyte from the complex biological matrix (plasma), separating it from other components via liquid chromatography, and then detecting it with high specificity using tandem mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing P1 Plasma Sample Collection (+ Internal Standard) P2 Protein Precipitation (Acetonitrile) P1->P2 A1 UPLC Separation (C18 Column) P3 Solid-Phase Extraction (SPE) (Reversed-Phase Cartridge) P2->P3 P4 Evaporation & Reconstitution P3->P4 P4->A1 A2 ESI+ Ionization A1->A2 A3 Tandem MS Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Quantification (Calibration Curve) D1->D2

Caption: Overall workflow from sample preparation to data analysis.

Analyte Structure and Proposed Fragmentation

Understanding the gas-phase fragmentation of the analyte is fundamental to developing a specific MS/MS method.[6] For 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (Molecular Weight: 278.18 g/mol ), electrospray ionization in positive mode (ESI+) is expected to produce a protonated precursor ion [M+H]⁺ at m/z 279.2.

Collision-Induced Dissociation (CID) of this precursor is predicted to yield several characteristic product ions. The carbamate linkage is susceptible to cleavage, and the nitro and trifluoroethyl groups provide unique fragmentation signatures.[7][8]

G parent [M+H]⁺ m/z 279.2 prod1 Product Ion 1 m/z 166.1 (3-nitrophenyl isocyanate fragment) parent->prod1 CID prod2 Product Ion 2 m/z 136.1 (nitrophenol fragment) parent->prod2 CID prod3 Product Ion 3 m/z 120.1 (loss of NO₂ and C₂H₂F₃) parent->prod3 CID

Caption: Proposed fragmentation pathway for the target analyte.

Materials and Methods

Reagents and Materials
  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (99%, LC-MS Grade)

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-labeled analog)

  • Human Plasma (K₂EDTA)

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • Liquid Chromatograph: UPLC System capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Parameters

The following tables summarize the optimized instrumental parameters. It is crucial to note that parameters like collision energy should be empirically optimized for the specific instrument in use.[9]

Table 1: Liquid Chromatography Conditions

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Rationale: The use of a C18 column provides excellent retention for moderately nonpolar compounds. Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.[10]

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (s) CE (eV) Purpose
Analyte 279.2 166.1 0.05 15 Quantifier
Analyte 279.2 136.1 0.05 25 Qualifier

| Internal Std. | 285.2 | 172.1 | 0.05 | 15 | Quantifier |

Rationale: Two MRM transitions are monitored for the analyte to ensure specificity and confirm identity, a common practice in quantitative bioanalysis.[9] The most intense and stable fragment is typically chosen as the quantifier.

Detailed Protocol

Preparation of Standards and Quality Controls (QCs)
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analytical standard in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions from the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate weighing of the standard.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the isotopically labeled internal standard in acetonitrile.

Sample Preparation Protocol

This protocol is designed for a 100 µL plasma sample volume.

  • Thaw and Vortex: Thaw plasma samples, calibration standards, and QCs on ice. Vortex briefly.

  • Aliquoting: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute. This step denatures and precipitates the bulk of plasma proteins.[11]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Dilution: Carefully transfer the supernatant to a new tube and dilute with 600 µL of LC-MS grade water. This dilution is critical to ensure proper binding to the reversed-phase SPE sorbent.

  • SPE Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C.[11]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Results and Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the detection of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate adducts. The combination of protein precipitation and solid-phase extraction provides effective sample cleanup, leading to high sensitivity and minimizing matrix effects. The described chromatographic and mass spectrometric conditions allow for the selective and accurate quantification of the target analyte in human plasma. This method is fit-for-purpose for use in clinical research, toxicology, and occupational biomonitoring studies, providing a valuable tool for assessing exposure to potentially harmful industrial chemicals.

References

  • Artana, M., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. PubMed. Available at: [Link]

  • Sabbioni, G., & Tinner, U. (2015). Biological Monitoring for Isocyanates. ResearchGate. Available at: [Link]

  • Han, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available at: [Link]

  • Zhao, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry. Available at: [Link]

  • Williams, N. R., Jones, K., & Cocker, J. (2002). Biological monitoring to assess exposure from use of isocyanates in motor vehicle repair. Occupational and Environmental Medicine. Available at: [Link]

  • Pronk, A., et al. (2006). Biomonitoring for Occupational Exposure to Diisocyanates: A Systematic Review. Oxford Academic. Available at: [Link]

  • Li, H., et al. (2023). A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]

  • Atwell, G. J., et al. (2001). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. Available at: [Link]

  • Liu, S., & Ma, Y. (2012). Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke. Google Patents.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ASTM International. (2001). Analysis of Isocyanates with LC-MS/MS. ResearchGate. Available at: [Link]

  • E.P., K. A., & Ramanathan, R. (2022). Mass spectrometric fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Amgarth, M., et al. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity. ResearchGate. Available at: [Link]

  • Loureiro, D. J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Available at: [Link]

  • Cochrane, R. C., & Ester, D. L. (1993). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. Available at: [Link]

  • Yang, X., & Bartlett, M. G. (2014). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2022). Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method for Quantification of MPI8, a Potent SARS-CoV-2 Main Protease Inhibitor, in Rat Plasma in Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • Merrihew, G. E., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available at: [Link]

  • Chiaia, A. C., et al. (2018). Annotating Nontargeted LC-HRMS/MS Data with Two Complementary Tandem Mass Spectral Libraries. MDPI. Available at: [Link]

  • Koehler, M., & Zobel, H. (2012). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS. NIH. Available at: [Link]

  • Kim, J., et al. (2022). Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method. Semantic Scholar. Available at: [Link]

  • van de Water, F. M., et al. (2012). Mass Spectrometric Characterization of Protein Adducts of Multiple P450-Dependent Reactive Intermediates of Diclofenac to Human Glutathione-S-transferase P1-1. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols: Solid-Phase Synthesis Applications of Trifluoroethyl Carbamates

Introduction: The Strategic Advantage of Trifluoroethyl Carbamates in Solid-Phase Synthesis In the landscape of solid-phase organic synthesis (SPOS), the choice of linker and protecting group strategy is paramount to the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Trifluoroethyl Carbamates in Solid-Phase Synthesis

In the landscape of solid-phase organic synthesis (SPOS), the choice of linker and protecting group strategy is paramount to the successful generation of high-purity compound libraries. Trifluoroethyl carbamates (TFE-carbamates) have emerged as a versatile and powerful tool for researchers in drug discovery and development. The unique electronic properties imparted by the 2,2,2-trifluoroethyl moiety provide a nuanced level of stability and reactivity, enabling their use in sophisticated synthesis strategies, particularly as "safety-catch" linkers.

This guide provides an in-depth exploration of the applications of TFE-carbamates in solid-phase synthesis. We will delve into the underlying chemical principles that govern their utility, present detailed protocols for their implementation, and showcase their power in the generation of diverse compound libraries, such as substituted ureas. The methodologies described herein are designed to be robust and reproducible, providing researchers with the technical foundation to leverage the unique advantages of TFE-carbamates in their synthetic endeavors.

Core Principles: Why Choose a Trifluoroethyl Carbamate Linker?

The efficacy of a TFE-carbamate linker in SPOS stems from the electron-withdrawing nature of the trifluoromethyl group. This has two profound and advantageous consequences:

  • Enhanced Stability: The TFE-carbamate linkage is significantly more stable to a wide range of reaction conditions compared to standard carbamate linkers. It can withstand the acidic and basic conditions often employed for the removal of common protecting groups in multi-step solid-phase synthesis, such as those used in peptide synthesis.[1][2] This stability allows for a broader scope of chemical transformations to be performed on the resin-bound substrate without premature cleavage.

  • "Safety-Catch" Activation: The inherent stability of the TFE-carbamate can be "switched off" through a specific activation step. This "safety-catch" principle allows for the assembly of a complex molecule on the solid support, after which the linker is activated for cleavage under conditions that were previously benign.[3][4][5] In the context of TFE-carbamates, the linkage is stable until treated with a specific nucleophile that can displace the trifluoroethoxide and effect cleavage.

This dual-state reactivity is the cornerstone of the TFE-carbamate's utility in combinatorial chemistry, enabling the synthesis of compound libraries with a final diversification step occurring during cleavage from the solid support.

Application Showcase: Synthesis of a Disubstituted Urea Library

One of the most powerful applications of TFE-carbamate linkers is in the "smart cleavage" synthesis of substituted ureas. In this strategy, a primary or secondary amine is immobilized on the solid support via a TFE-carbamate linkage. The resin-bound amine can then be subjected to various chemical modifications. The final step involves cleavage with a primary or secondary amine, which displaces the trifluoroethoxide and concomitantly forms a new urea bond. This approach allows for the generation of a diverse urea library from a common resin-bound intermediate.

Workflow for Urea Library Synthesis

workflow cluster_loading Immobilization cluster_modification On-Resin Modification (Optional) cluster_cleavage Smart Cleavage & Diversification Resin Hydroxymethyl Resin Activation Activation with Trifluoroethyl Chloroformate Resin->Activation Coupling Coupling with R1-NH2 Activation->Coupling Resin_Carbamate Resin-O-CO-NH-R1 Coupling->Resin_Carbamate Modification Chemical Transformations on R1 Group Resin_Carbamate->Modification Modified_Resin Modified Resin-Bound Substrate Modification->Modified_Resin Cleavage Cleavage with R2-NH2 Modified_Resin->Cleavage Urea R1-NH-CO-NH-R2 (Final Product) Cleavage->Urea

Figure 1: General workflow for the solid-phase synthesis of a disubstituted urea library using a trifluoroethyl carbamate linker strategy.

Experimental Protocols

Protocol 1: Immobilization of a Primary Amine on Hydroxymethyl Resin via a Trifluoroethyl Carbamate Linker

This protocol describes the loading of a primary amine onto a hydroxymethyl-functionalized solid support, such as Wang or Merrifield resin, using 2,2,2-trifluoroethyl chloroformate.

Materials:

  • Hydroxymethyl resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading)

  • 2,2,2-Trifluoroethyl chloroformate

  • Primary amine (R-NH2)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Place the desired amount of hydroxymethyl resin in the solid-phase synthesis vessel. Add sufficient DCM to swell the resin (approximately 10 mL/g of resin) and agitate for 30 minutes. Drain the solvent.

  • Activation of the Resin:

    • Wash the resin twice with anhydrous DCM.

    • Prepare a solution of 2,2,2-trifluoroethyl chloroformate (3.0 equivalents relative to resin loading) and pyridine (3.0 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate the mixture at room temperature for 2 hours.

    • Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Coupling of the Primary Amine:

    • Prepare a solution of the primary amine (R-NH2, 5.0 equivalents) and DIPEA (5.0 equivalents) in DMF.

    • Add the amine solution to the activated resin.

    • Agitate the mixture at 50 °C for 16 hours.

    • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxymethyl sites, the resin can be capped by treating it with a solution of acetic anhydride and pyridine in DCM for 1 hour.

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the amine can be determined by a suitable analytical method, such as the Kaiser test (if the amine has a primary amine functionality available for derivatization) or by cleavage of a small sample and analysis by HPLC or LC-MS.

Protocol 2: "Smart Cleavage" for the Synthesis of Disubstituted Ureas

This protocol details the cleavage of the resin-bound trifluoroethyl carbamate with a primary or secondary amine to yield the corresponding disubstituted urea.

Materials:

  • Resin-bound trifluoroethyl carbamate (from Protocol 1)

  • Primary or secondary amine (R'-NH2 or R'2NH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Solid-phase synthesis vessel or reaction vials

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the resin-bound trifluoroethyl carbamate in the chosen anhydrous solvent for 30 minutes.

  • Cleavage Reaction:

    • Prepare a solution of the desired primary or secondary amine (10-20 equivalents) in the anhydrous solvent.

    • Add the amine solution to the swollen resin.

    • Seal the vessel and agitate the mixture at 60-80 °C for 12-24 hours. The reaction progress can be monitored by taking a small aliquot of the solution and analyzing it by TLC or LC-MS.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved urea product.

    • Wash the resin with the reaction solvent (2x) and DCM (2x).

    • Combine the filtrates and washings.

    • Concentrate the combined solution under reduced pressure to obtain the crude urea product.

  • Purification: The crude urea can be purified by standard techniques such as flash column chromatography, preparative HPLC, or recrystallization, if necessary.

Table 1: Representative Cleavage Conditions for Urea Synthesis
EntryCleavage Amine (R'-NH2)SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1BenzylamineTHF6518>90>95
2MorpholineDCM40 (reflux)24>85>90
3n-ButylamineTHF6516>90>95
4AnilineDioxane802470-80>90

Note: Yields and purities are illustrative and can vary depending on the specific substrates and reaction conditions.

Mechanism of "Smart Cleavage"

The "smart cleavage" reaction proceeds via a nucleophilic attack of the cleavage amine on the carbonyl carbon of the resin-bound trifluoroethyl carbamate. The highly electron-withdrawing trifluoroethyl group makes the trifluoroethoxide a good leaving group, facilitating the reaction.

Figure 2: Proposed mechanism for the "smart cleavage" of a resin-bound carbamate to form a urea.

Troubleshooting and Key Considerations

  • Incomplete Loading: If the initial loading of the amine is low, consider using a higher excess of reagents, a different base, or a more polar solvent. Ensure all reagents and solvents are anhydrous.

  • Slow Cleavage: For sterically hindered or electron-deficient cleavage amines, higher temperatures and longer reaction times may be necessary. The use of a more polar, high-boiling solvent like N-methyl-2-pyrrolidone (NMP) can also be beneficial.

  • Side Reactions: At elevated temperatures, side reactions may occur depending on the nature of the R and R' groups. It is advisable to monitor the reaction progress and optimize the conditions to minimize impurity formation.

  • Resin Compatibility: Ensure that the chosen solid support is stable to the reaction conditions used for both on-resin synthesis and cleavage.

Conclusion

Trifluoroethyl carbamates offer a robust and versatile platform for solid-phase organic synthesis. Their unique stability profile, coupled with the ability to be activated for "smart cleavage," makes them particularly well-suited for the construction of diverse compound libraries. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of this methodology in their drug discovery and chemical biology programs. By understanding the underlying chemistry and carefully optimizing reaction conditions, trifluoroethyl carbamates can be a valuable addition to the synthetic chemist's toolkit.

References

  • Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers. Journal of Combinatorial Chemistry. Available at: [Link]

  • Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. Journal of Combinatorial Chemistry. Available at: [Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. Available at: [Link]

  • Smart Cleavage Reactions: the Synthesis of an Array of Ureas from Polymer-Bound Carbamates. The Scripps Research Institute. Available at: [Link]

  • A new safety-catch protecting group and linker for solid-phase synthesis. Elsevier. Available at: [Link]

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. National Institutes of Health. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. OUCI. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. Available at: [Link]

  • Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. SciSpace. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. National Institutes of Health. Available at: [Link]

  • Recent developments in the combinatorial synthesis of nitrogen heterocycles using solid phase technology. PubMed. Available at: [Link]

  • Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. PubMed. Available at: [Link]

  • Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles. PubMed. Available at: [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ACS Publications. Available at: [Link]

  • Recent developments in the solvent-free synthesis of heterocycles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Hindawi. Available at: [Link]

  • Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. Available at: [Link]

  • Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. National Institutes of Health. Available at: [Link]

  • Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. ResearchGate. Available at: [Link]

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Method

Application Notes &amp; Protocols: 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate as a Versatile Small Molecule Scaffold

Introduction: Unveiling the Potential of a Multi-Functional Scaffold In the landscape of modern medicinal chemistry, the strategic value of a well-designed molecular scaffold cannot be overstated. A scaffold serves as th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multi-Functional Scaffold

In the landscape of modern medicinal chemistry, the strategic value of a well-designed molecular scaffold cannot be overstated. A scaffold serves as the foundational core upon which diverse functionalities can be systematically introduced, enabling the rapid generation of compound libraries for screening and lead optimization. 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is one such scaffold, offering a unique convergence of chemical handles and desirable physicochemical properties.

This guide provides a detailed exploration of this molecule, not as an end-product, but as a versatile starting point. We will dissect its structural components, explain the rationale behind its utility, and provide detailed, field-tested protocols for its chemical manipulation and potential biological evaluation. The core strength of this scaffold lies in the orthogonal reactivity of its functional groups: the nitro moiety, which serves as a precursor to a nucleophilic amine, and the trifluoroethyl carbamate group, which imparts metabolic stability and influences biological activity.

Section 1: Physicochemical Profile and Strategic Rationale

The utility of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate stems from the distinct properties of its constituent parts. Understanding these components is crucial for leveraging the scaffold effectively.

PropertyValueSource
CAS Number 403-99-6[1][2]
Molecular Formula C₉H₇F₃N₂O₄[2]
Molecular Weight 264.16 g/mol [1]
Appearance Typically a powder or solid[3]

1.1 The Trifluoroethyl Moiety: Engineering for Stability and Potency The 2,2,2-trifluoroethyl group is a privileged motif in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, this group can improve membrane permeability and modulate binding affinity to target proteins. Its inclusion in this scaffold provides a metabolically robust anchor that persists through subsequent synthetic modifications.

1.2 The Carbamate Linker: A Stable and Bioactive Core Carbamates are "amide-ester" hybrids, lending them significant chemical stability.[4] This group is more than just a linker; it is a well-established pharmacophore in its own right. Carbamate derivatives are known to act as reversible inhibitors of acetylcholinesterase (AChE), a mechanism of action utilized in various therapeutic agents.[5][6] While the primary utility of this scaffold is synthetic, the inherent biological potential of the carbamate core should not be overlooked during screening campaigns.

1.3 The 3-Nitrophenyl Group: The Gateway for Diversification The true versatility of this scaffold is unlocked through the 3-nitrophenyl group. The nitro functional group is a cornerstone of synthetic strategy, acting as a masked amine. It is relatively inert to many reaction conditions, allowing for manipulations elsewhere if needed, but can be selectively and efficiently reduced to an aniline derivative. This transformation converts an electron-withdrawing group into a versatile nucleophilic handle, opening a gateway to a vast array of subsequent chemical reactions, including amidation, sulfonylation, and urea formation.

Section 2: Core Application - A Platform for Amide and Sulfonamide Library Synthesis

The most direct and powerful application of this scaffold is its use as a precursor to a diverse library of substituted aniline derivatives. The workflow involves a simple, high-yielding reduction of the nitro group, followed by derivatization of the resulting amine.

G Scaffold 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Reduction Nitro Group Reduction (Protocol 2.1) Scaffold->Reduction Intermediate Amine Intermediate (Scaffold-NH2) Reduction->Intermediate Derivatization Derivatization (e.g., Acylation, Sulfonylation) (Protocol 2.2) Intermediate->Derivatization Library Diverse Compound Library Derivatization->Library

Caption: Synthetic workflow for library generation.

Protocol 2.1: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the nitro group using tin(II) chloride, a classic and reliable method for this transformation.

Causality and Rationale:

  • Reagent Choice: Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a chemoselective and efficient system for reducing aromatic nitro groups, even in the presence of other reducible functionalities like esters or amides (in this case, the stable carbamate).

  • Solvent: Ethanol is chosen as it readily dissolves the organic scaffold and is miscible with the aqueous HCl.

  • Temperature Control: The reaction is initially exothermic. Maintaining the temperature with an ice bath during the addition of SnCl₂ prevents potential side reactions. The subsequent heating to reflux drives the reaction to completion.

  • Workup: Basification with NaOH is critical. It neutralizes the excess acid and precipitates the tin salts as tin hydroxide, which can be removed by filtration. This step is essential for isolating the amine product.

Materials:

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 5M solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite® or filter aid

  • Round-bottom flask, condenser, magnetic stirrer, ice bath, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (1.0 g, 3.78 mmol).

  • Add ethanol (20 mL) and stir to dissolve.

  • Carefully add concentrated HCl (5 mL) to the solution.

  • Cool the flask in an ice bath. Add SnCl₂·2H₂O (4.27 g, 18.9 mmol, 5 equivalents) portion-wise, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to reflux (approx. 80°C) for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add 5M NaOH solution to basify the mixture to pH > 10. A thick white precipitate of tin salts will form.

  • Add Celite® (approx. 5 g) to the mixture and stir for 10 minutes.

  • Filter the slurry through a Buchner funnel. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, 2,2,2-Trifluoroethyl (3-aminophenyl)carbamate.

Self-Validation:

  • TLC: The product should have a different Rf value than the starting material.

  • ¹H NMR: Disappearance of the aromatic proton signals characteristic of the nitro-substituted ring and appearance of new signals, along with a broad singlet for the new -NH₂ group.

  • Mass Spectrometry: The molecular ion peak should correspond to the reduced product (C₉H₉F₃N₂O₂, MW = 234.18 g/mol ).

Protocol 2.2: Derivatization via Amide Bond Formation

This protocol demonstrates the use of the newly synthesized amine to form a representative amide with benzoyl chloride.

Causality and Rationale:

  • Reagent Choice: Benzoyl chloride is a standard acylating agent.

  • Base: Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this type of reaction, as it is aprotic and dissolves both the starting amine and the acyl chloride.

  • Workup: The acid wash (1M HCl) removes excess pyridine. The bicarbonate wash removes any unreacted benzoyl chloride (by hydrolysis) and residual acid.

Materials:

  • 2,2,2-Trifluoroethyl (3-aminophenyl)carbamate (from Protocol 2.1)

  • Benzoyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve the amine product (0.5 g, 2.13 mmol) in DCM (15 mL) in a round-bottom flask.

  • Add pyridine (0.26 mL, 3.20 mmol, 1.5 equivalents).

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (0.27 mL, 2.34 mmol, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor by TLC for the consumption of the starting amine.

  • Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.

Section 3: Potential Application - Screening for Cholinesterase Inhibition

The carbamate functional group is a known "warhead" for inhibiting serine hydrolases, most notably acetylcholinesterase (AChE).[5][6] Therefore, it is logical to screen the parent scaffold and its derivatives for this activity. The Ellman's assay is the gold standard for this purpose.

G cluster_0 AChE Catalysis cluster_1 Colorimetric Reaction ATCh Acetylthiocholine (Substrate) AChE AChE (Enzyme) ATCh->AChE Thiocholine Thiocholine AChE->Thiocholine Thiocholine->Thiocholine_ref DTNB DTNB (Ellman's Reagent) Yellow TNB²⁻ (Yellow, λmax ~412 nm) DTNB->Yellow + Thiocholine Inhibitor Carbamate Scaffold (Potential Inhibitor) Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's assay for AChE inhibition.

Protocol 3.1: In Vitro Acetylcholinesterase Inhibition Assay

Causality and Rationale:

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB²⁻), which is quantified spectrophotometrically at ~412 nm. An inhibitor will slow the rate of ATCh hydrolysis, resulting in a lower rate of color formation.

  • Buffer: A phosphate buffer at pH 8.0 is used to maintain optimal enzyme activity.

  • Controls: A "no inhibitor" control is essential to determine 100% enzyme activity. A "no enzyme" control is used to correct for any non-enzymatic hydrolysis of the substrate.

Materials:

  • 96-well microplate

  • Microplate reader

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (100 mM, pH 8.0)

  • Test compound (scaffold) dissolved in DMSO

  • Positive control inhibitor (e.g., Physostigmine)

Procedure:

  • Prepare Reagents:

    • Buffer: 100 mM Potassium Phosphate, pH 8.0.

    • DTNB Solution: 10 mM DTNB in buffer.

    • ATCh Solution: 10 mM ATCh in buffer.

    • Enzyme Solution: Prepare a stock solution of AChE in buffer. The final concentration in the well should be determined empirically (e.g., 0.05-0.1 U/mL).

    • Compound Plates: Prepare serial dilutions of the test compound in DMSO, then dilute further in buffer.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution (or DMSO for control).

    • Add 10 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of ATCh solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition vs. log[Inhibitor] to determine the IC₅₀ value.

References

  • American Elements. 2,2,2-trifluoroethyl carbamate. Available from: [Link]

  • Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-1426. Available from: [Link]

  • ResearchGate. Synthesis of New Active o-Nitrophenyl Carbamates. Available from: [Link]

  • National Center for Biotechnology Information. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. Available from: [Link]

  • Popova, E. A., et al. (2014). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Journal of Fluorine Chemistry, 168, 183-189. Available from: [Link]

  • King, R. M., et al. (2018). Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. Molecules, 23(10), 2631. Available from: [Link]

  • Richards, J. R., et al. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]

  • ResearchGate. Synthesis of carbamates 7–9. Available from: [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]

  • Alagić, A., & Knezović, N. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 300-321. Available from: [Link]

Sources

Application

Application Note: Streamlining Proteomic Analysis with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Labeling for Mass Spectrometry

Introduction: Enhancing Protein Analysis through Chemical Labeling In the dynamic landscape of proteomics, mass spectrometry (MS) stands as a cornerstone for the large-scale identification and quantification of proteins....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Protein Analysis through Chemical Labeling

In the dynamic landscape of proteomics, mass spectrometry (MS) stands as a cornerstone for the large-scale identification and quantification of proteins.[1] The precision and depth of proteomic analyses are significantly amplified by chemical labeling strategies that introduce specific chemical moieties onto proteins or their constituent peptides.[2] These labels can serve various purposes, from enabling quantification to improving ionization efficiency and directing fragmentation in the mass spectrometer. This application note introduces a detailed protocol and scientific rationale for the use of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate as a novel labeling reagent for in-depth proteomic studies.

The design of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate offers a dual-functionality approach. The (3-nitrophenyl)carbamate group acts as an amine-reactive moiety, targeting the primary amines on proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group.[3][4] The 2,2,2-Trifluoroethyl group, upon successful labeling, introduces a stable, electron-withdrawing tag that can influence peptide fragmentation in tandem mass spectrometry (MS/MS), potentially generating unique reporter ions or characteristic neutral losses that facilitate confident identification and quantification.

This guide is intended for researchers, scientists, and drug development professionals seeking to employ chemical labeling to enhance their mass spectrometry-based proteomic workflows. We will delve into the chemical principles of the labeling reaction, provide a comprehensive, step-by-step protocol for its implementation, and discuss the key considerations for the subsequent mass spectrometric data analysis.

The Chemistry of Amine-Reactive Labeling with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

The core of this labeling strategy lies in the reaction between the primary amino groups of a protein and the 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate reagent. The 3-nitrophenyl group serves as a good leaving group, facilitating the nucleophilic attack by the deprotonated primary amines of the protein.[5] This reaction results in the formation of a stable carbamate linkage, covalently attaching the 2,2,2-trifluoroethyl carbamoyl moiety to the protein.

The reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH (typically 8.0-9.0).[6][7] Under these conditions, the primary amino groups of lysine residues and the N-terminus are sufficiently deprotonated to act as effective nucleophiles. The general reaction scheme is depicted below:

G reagent 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate labeled_protein Labeled Protein (Protein-NH-CO-OCH₂CF₃) reagent->labeled_protein + protein Protein-NH₂ (Lysine or N-terminus) protein->labeled_protein Nucleophilic Attack protein->labeled_protein pH 8-9 leaving_group 3-Nitrophenol

Caption: Chemical reaction for protein labeling.

Experimental Protocol: Labeling Proteins for Mass Spectrometry Analysis

This protocol provides a robust starting point for labeling proteins with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. Optimization of reagent-to-protein ratios and incubation times may be necessary depending on the specific protein or protein mixture.

Materials and Reagents
  • Protein sample (in an amine-free buffer, e.g., PBS or HEPES)

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS 403-99-6)[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5[2]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Desalting columns or dialysis cassettes for buffer exchange and removal of excess reagent

  • Standard proteomics-grade enzymes (e.g., Trypsin)

  • Reagents for protein digestion and peptide cleanup (e.g., DTT, iodoacetamide, formic acid, acetonitrile)

Step-by-Step Labeling Procedure
  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL in the Labeling Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Add the desired molar excess of the labeling reagent to the protein solution. A starting point of a 10- to 20-fold molar excess of reagent over protein is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to quench any unreacted reagent.

  • Removal of Excess Reagent:

    • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer for downstream processing (e.g., 50 mM ammonium bicarbonate).

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Reduce the disulfide bonds in the labeled protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Perform in-solution or in-gel digestion of the labeled, reduced, and alkylated protein sample with a suitable protease, such as trypsin, at a 1:50 (enzyme:protein) ratio overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1%.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip. Elute the peptides with a solution containing acetonitrile and formic acid.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G start Protein Sample (Amine-free buffer) buffer_exchange Buffer Exchange (Labeling Buffer, pH 8.5) start->buffer_exchange labeling Add Labeling Reagent (10-20x molar excess) buffer_exchange->labeling incubation Incubate (1-2h, RT) labeling->incubation quenching Quench Reaction (Tris or Glycine) incubation->quenching cleanup1 Remove Excess Reagent (Desalting/Dialysis) quenching->cleanup1 reduction_alkylation Reduction & Alkylation (DTT & IAA) cleanup1->reduction_alkylation digestion Proteolytic Digestion (Trypsin) reduction_alkylation->digestion cleanup2 Peptide Cleanup (C18 SPE) digestion->cleanup2 ms_analysis LC-MS/MS Analysis cleanup2->ms_analysis

Caption: Experimental workflow for protein labeling and MS analysis.

Data Analysis Considerations for Labeled Peptides

The successful identification of peptides labeled with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate requires specific considerations during mass spectrometry data analysis.

Mass Shift of the Modification

The covalent attachment of the 2,2,2-trifluoroethyl carbamoyl group (-CO-OCH₂CF₃) to a primary amine results in a specific mass increase. The monoisotopic mass of this modification needs to be precisely defined in the search parameters of the proteomics software.

  • Molecular Formula of the added group: C₃H₂F₃O₂

  • Monoisotopic Mass Shift: 127.0034 Da

This mass shift should be set as a variable modification on lysine (K) residues and the protein N-terminus in the database search.

ParameterValueReference
Reagent 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate[8]
Target Residues Lysine (K), Protein N-terminus[4]
Monoisotopic Mass Shift +127.0034 DaCalculated
Tandem Mass Spectra Interpretation

The presence of the trifluoroethyl group may influence the fragmentation pattern of the labeled peptides in MS/MS analysis.[1] Analysts should be aware of the potential for:

  • Characteristic Neutral Losses: The trifluoroethyl group may undergo neutral loss during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This would result in a fragment ion corresponding to the peptide backbone with the carbamoyl group, or the complete loss of the label.

  • Reporter Ions: Depending on the fragmentation energy, specific low-mass reporter ions corresponding to the trifluoroethyl carbamoyl moiety or its fragments may be observed.

  • Altered b- and y-ion Series: The presence of the bulky and electron-withdrawing label on a lysine residue can influence the fragmentation along the peptide backbone, potentially leading to altered intensities or the appearance of specific fragment ions.

When analyzing the data, it is crucial to manually inspect the MS/MS spectra of high-scoring labeled peptides to confirm the presence of characteristic fragment ions that support the modification.[9][10]

Conclusion and Future Perspectives

The use of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate presents a promising avenue for chemical labeling in proteomics. Its reactivity towards primary amines allows for the efficient labeling of proteins at lysine residues and N-termini. The introduction of the trifluoroethyl group provides a unique chemical handle that can be exploited for advanced mass spectrometry-based analyses. The protocol and data analysis guidelines presented in this application note provide a solid foundation for the implementation of this labeling strategy in diverse research and development settings.

Future studies will focus on the systematic characterization of the fragmentation behavior of labeled peptides across different mass spectrometry platforms and fragmentation techniques. Furthermore, the development of isotopically labeled versions of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate could enable powerful quantitative proteomics applications.

References

  • Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry. [Link]

  • Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Cold Spring Harbor Protocols. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry. [Link]

  • A Safe and Efficient Route for the Preparation of Nitro-, Dinitro-, and Trinitrophenyl Chloroformates. ResearchGate. [Link]

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. PMC. [Link]

  • 2,2,2-Trichloroethyl Chloroformate (TrocCl). SciSpace. [Link]

  • Critical involvement of a carbamylated lysine in catalytic function of class D β-lactamases. Proceedings of the National Academy of Sciences. [Link]

  • Stable isotope ratio analysis of amino acids: the use of N(O,S)-ethoxycarbonyl trifluoroethyl ester derivatives and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function. PMC. [Link]

  • p-Nitrophenyl carbamates as active-site-specific reagents for serine proteases. Biochemistry. [Link]

  • Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Chemical Communications. [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. PMC. [Link]

  • Mass-shift-amino-acid pairs with elevated frequency in stationary phase. ResearchGate. [Link]

  • A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. PMC. [Link]

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Method

Application Note: In Situ Reaction Monitoring of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Formation

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the in situ monitoring of the formation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. I...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the in situ monitoring of the formation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. It delves into the rationale behind various analytical techniques, offering detailed protocols and data interpretation insights. The focus is on leveraging real-time data to achieve a deeper understanding of reaction kinetics, mechanism, and impurity profiling, thereby accelerating process development and ensuring product quality.

Introduction: The Significance of In Situ Monitoring

The synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a potentially valuable intermediate in pharmaceutical and agrochemical development, necessitates precise control over reaction parameters to ensure optimal yield and purity.[1][2] Traditional offline analytical methods, such as thin-layer chromatography (TLC) or intermittent sampling for high-performance liquid chromatography (HPLC), provide only discrete snapshots of the reaction's progress. This can lead to an incomplete understanding of transient intermediates, side-product formation, and the true kinetic profile of the reaction.

In situ reaction monitoring, by contrast, offers a continuous stream of data directly from the reaction vessel, providing a real-time window into the chemical transformation.[3][4] This approach enables:

  • Enhanced Mechanistic Understanding: Elucidation of reaction pathways and the identification of key intermediates.[3][5]

  • Rapid Process Optimization: Faster determination of optimal reaction conditions (temperature, concentration, catalyst loading).

  • Improved Safety and Control: Real-time tracking of exothermic events or the formation of potentially hazardous byproducts.

  • Kinetic Profiling: Accurate determination of reaction rates and orders.[6][7][8]

This application note will explore the application of several powerful in situ analytical techniques for monitoring the formation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

The Reaction: Carbamate Formation

The formation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate typically involves the reaction of 3-nitrophenyl isocyanate with 2,2,2-trifluoroethanol. The core of this transformation is the nucleophilic attack of the alcohol on the isocyanate carbon.

3-Nitrophenyl\nIsocyanate 3-Nitrophenyl Isocyanate 2,2,2-Trifluoroethyl\n(3-nitrophenyl)carbamate 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate 3-Nitrophenyl\nIsocyanate->2,2,2-Trifluoroethyl\n(3-nitrophenyl)carbamate + 2,2,2-Trifluoroethanol

Caption: General reaction scheme for carbamate formation.

Understanding the rate of consumption of the isocyanate and the formation of the carbamate product is crucial for process control.

In Situ Monitoring Techniques: A Comparative Overview

The choice of an in situ monitoring technique depends on the specific characteristics of the reaction, including the functional groups involved, the solvent system, and the presence of solid materials. For the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, the following techniques are particularly well-suited.

Technique Principle Strengths Limitations
FT-IR Spectroscopy Vibrational spectroscopy based on the absorption of infrared radiation by specific functional groups.[9]Excellent for tracking changes in functional groups (e.g., isocyanate, carbamate).[9] Provides real-time kinetic data.[5]Solvent interference can be a challenge. Not ideal for complex mixtures without chemometrics.
Raman Spectroscopy Vibrational spectroscopy based on the inelastic scattering of monochromatic light.[4]Less susceptible to solvent interference (especially water).[4] Can analyze solid suspensions and heterogeneous reactions.[9]Weaker signal than FT-IR for some functional groups. Fluorescence can be an issue.
¹H and ¹⁹F NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information and quantitative data.[6]Highly quantitative and structurally informative.[6][7] Can identify and quantify reactants, products, and intermediates simultaneously.Lower sensitivity and slower acquisition time compared to vibrational spectroscopy. Requires specialized flow-NMR setups for true in situ monitoring.[8]
UPLC-MS Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry for separation and identification of components.[10][11]High sensitivity and selectivity.[12] Provides detailed information on product formation and impurity profiles.[10]Requires sample extraction and dilution, making it a "near real-time" rather than a true in situ technique.[10]

Detailed Protocols and Methodologies

In Situ FT-IR Spectroscopy

Principle: The strong and characteristic absorption band of the isocyanate group (~2275-2240 cm⁻¹) makes FT-IR an ideal tool for monitoring its consumption. Concurrently, the appearance of the carbamate carbonyl (~1750-1700 cm⁻¹) and N-H bands can be tracked to monitor product formation.[13]

Experimental Protocol:

  • System Setup:

    • Equip the reaction vessel with a diamond-tipped Attenuated Total Reflectance (ATR) FT-IR probe.[9]

    • Ensure the probe is clean and a background spectrum of the solvent and 2,2,2-trifluoroethanol is collected at the reaction temperature.

  • Reaction Initiation:

    • Charge the reactor with 2,2,2-trifluoroethanol and the chosen solvent.

    • Initiate data collection.

    • Add 3-nitrophenyl isocyanate to the reactor to start the reaction.

  • Data Acquisition:

    • Collect spectra at regular intervals (e.g., every 30-60 seconds).

    • Monitor the decrease in the isocyanate peak area and the increase in the carbamate carbonyl peak area over time.

cluster_0 Reaction Vessel Reactants Reactants Reaction Mixture Reaction Mixture Reactants->Reaction Mixture FT-IR Probe FT-IR Probe Reaction Mixture->FT-IR Probe Spectrometer Spectrometer FT-IR Probe->Spectrometer Real-time Spectra Data Analysis Data Analysis Spectrometer->Data Analysis Real-time Spectra Kinetic Profile Kinetic Profile Data Analysis->Kinetic Profile

Caption: Workflow for in situ FT-IR reaction monitoring.

Data Analysis and Interpretation:

  • Plot the peak area of the isocyanate and carbamate bands as a function of time.

  • The resulting curves provide a direct visualization of the reaction kinetics.

  • Quantitative analysis can be achieved by creating a calibration curve using standards of known concentrations or by using the standard addition method.[14]

In Situ Raman Spectroscopy

Principle: Raman spectroscopy is complementary to FT-IR.[9] The symmetric stretching of the nitro group and aromatic ring vibrations can provide additional data points for monitoring the reaction. Its low sensitivity to water makes it advantageous in aqueous or semi-aqueous media.[4]

Experimental Protocol:

  • System Setup:

    • Insert a fiber-optic Raman probe into the reaction vessel.[4]

    • Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without degrading the sample.

  • Data Acquisition:

    • Collect a reference spectrum of the reaction mixture before the addition of the isocyanate.

    • Initiate the reaction and begin spectral acquisition.

    • Focus on the disappearance of the isocyanate peak and the appearance of new peaks corresponding to the carbamate product.

cluster_1 Reactor Reaction Reaction Raman Probe Raman Probe Reaction->Raman Probe Spectrometer Spectrometer Raman Probe->Spectrometer Scattered Light Chemometric Analysis Chemometric Analysis Spectrometer->Chemometric Analysis Reaction Progress Reaction Progress Chemometric Analysis->Reaction Progress

Caption: In situ Raman spectroscopy experimental setup.

Data Analysis and Interpretation:

  • Similar to FT-IR, plot the intensity of characteristic peaks against time.

  • Chemometric methods, such as Principal Component Analysis (PCA), can be employed to deconvolve complex spectral data and identify trends related to different species in the reaction mixture.[15]

In Situ NMR Spectroscopy

Principle: NMR spectroscopy provides unambiguous structural information and is inherently quantitative.[6] By monitoring the chemical shifts and integrals of specific protons or fluorine atoms, one can track the concentration of reactants and products with high accuracy.[7][16] The trifluoromethyl group of the reactant and product provides a clean signal in the ¹⁹F NMR spectrum, offering a clear window for monitoring.

Experimental Protocol:

  • System Setup:

    • Utilize a benchtop NMR spectrometer with a flow-through cell or a standard NMR tube for reactions with slower kinetics.[8]

    • For rapid reactions, a continuous flow setup where the reaction mixture is pumped through the NMR flow cell is recommended.

  • Sample Preparation and Acquisition:

    • Prepare the reaction mixture in a deuterated solvent to provide a lock signal.

    • Acquire a reference spectrum before initiating the reaction.

    • Start the reaction and acquire a series of ¹H and/or ¹⁹F NMR spectra over time.

    • The delay between acquisitions should be at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure quantitative accuracy.[7]

Reaction Mixture Reaction Mixture Flow Cell Flow Cell Reaction Mixture->Flow Cell NMR Spectrometer NMR Spectrometer Flow Cell->NMR Spectrometer Time-resolved Spectra Time-resolved Spectra NMR Spectrometer->Time-resolved Spectra Concentration Profiles Concentration Profiles Time-resolved Spectra->Concentration Profiles

Caption: Flow-NMR setup for in situ reaction monitoring.

Data Analysis and Interpretation:

  • Integrate the signals corresponding to the starting materials and the product in each spectrum.

  • Plot the normalized integrals as a function of time to obtain concentration profiles.

  • These profiles can be used to derive accurate kinetic models of the reaction.[6]

Online UPLC-MS Monitoring

Principle: While not strictly in situ, an automated online UPLC-MS system can provide near real-time, highly detailed information about the reaction mixture.[10] It combines the separation power of UPLC with the sensitive and selective detection of mass spectrometry to identify and quantify the target compound, starting materials, and any byproducts.[11][12]

Experimental Protocol:

  • System Setup:

    • Configure an autosampler to draw aliquots from the reaction vessel at predefined intervals.

    • The system should be set up to automatically dilute the sample before injection into the UPLC-MS.[10]

  • Method Development:

    • Develop a rapid UPLC method (e.g., < 2 minutes) that provides adequate separation of the key components.[17] A C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid, is a good starting point.

    • Optimize the mass spectrometer settings (e.g., electrospray ionization in positive or negative mode) to achieve sensitive detection of all compounds of interest.

  • Data Acquisition and Analysis:

    • Program the system to acquire data over the entire course of the reaction.

    • Extract ion chromatograms for the masses corresponding to the reactants, product, and any potential impurities.

    • Plot the peak areas as a function of time to monitor the reaction progress.

Reaction Vessel Reaction Vessel Autosampler Autosampler Reaction Vessel->Autosampler Automated Sampling Dilution Dilution Autosampler->Dilution UPLC-MS Injection UPLC-MS Injection Dilution->UPLC-MS Injection Data Acquisition Data Acquisition UPLC-MS Injection->Data Acquisition Impurity Profiling\n& Kinetics Impurity Profiling & Kinetics Data Acquisition->Impurity Profiling\n& Kinetics

Caption: Automated online UPLC-MS workflow.

Conclusion

The in situ monitoring of the formation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate provides invaluable insights that are not accessible through traditional offline analysis. The choice of technique will depend on the specific goals of the study. FT-IR and Raman spectroscopy offer excellent real-time kinetic information, while NMR provides detailed structural and quantitative data. Online UPLC-MS is unparalleled for its ability to track low-level impurities and provide a comprehensive picture of the reaction composition. By employing these advanced analytical tools, researchers and process chemists can accelerate the development of robust, efficient, and safe synthetic processes.

References

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
  • ACS Publications. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development.
  • The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
  • Brookes, A., & Craston, D. (n.d.). The application of Raman Spectroscopy to reacting systems. LGC.
  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
  • MDPI. (n.d.). Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape.
  • IMSERC. (n.d.). Kinetics / reaction monitoring.
  • RSC Publishing. (2014, October 2). In situ study of reaction kinetics using compressed sensing NMR.
  • (2017, March 21). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (PDF).
  • Andor - Oxford Instruments. (n.d.). Reaction Monitoring using UV-Raman Spectroscopy.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
  • ACS Publications. (n.d.). A Review on the Application of In-Situ Raman Spectroelectrochemistry to Understand the Mechanisms of Hydrogen Evolution Reaction.
  • Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
  • HORIBA. (n.d.). Can you make in-situ analysis with Raman spectroscopy?
  • ACS Publications. (2020, December 24). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry.
  • YouTube. (2014, October 14). Organic Chemistry Research Using FTIR Spectroscopy.
  • PubMed. (n.d.). Automated sample preparation for monitoring groundwater pollution by carbamate insecticides and their transformation products.
  • YouTube. (2016, September 6). Characterization of Organic Reactions Using FTIR Spectroscopy.
  • Reddit. (2025, January 8). I want a quick UPLCMS method for reaction monitoring and purity checks.
  • Measurlabs. (n.d.). UPLC-MS Analysis | Ultra-Performance Liquid Chromatography.
  • PubMed. (n.d.). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas.
  • NIH. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC.
  • N.H.P. Laboratories. (n.d.). ultrahigh pressure liquid chromatography—mass spectrometer dual detector (uplc‑ ms/ms ).
  • Santa Cruz Biotechnology. (n.d.). 2,2,2-trifluoroethyl 3-nitrophenylcarbamate | CAS 403-99-6. SCBT.
  • Santa Cruz Biotechnology. (n.d.). 2,2,2-trifluoroethyl 3-nitrophenylcarbamate | CAS 403-99-6. SCBT.
  • CymitQuimica. (n.d.). 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate.
  • The Royal Society of Chemistry. (2021, September 2). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology.
  • PubMed. (2025, December 18). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes.
  • BLDpharm. (n.d.). 403-99-6|2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.
  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • American Chemical Society. (2025, December 31). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
  • ChemicalBook. (2019, November 13). Applications of 2,2,2-Trifluoroethanol.
  • Dana Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate 5g.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Welcome to the dedicated technical support guide for the purification of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS 403-99-6).[1][2] This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS 403-99-6).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this compound in high purity. Here, we synthesize established chemical principles with practical, field-proven insights to ensure your experimental success.

Understanding the Reaction Mixture

The successful purification of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate begins with a thorough understanding of the reaction from which it originates. Typically, this carbamate is synthesized via the reaction of 3-nitrophenyl isocyanate with 2,2,2-trifluoroethanol.

Typical Synthesis Reaction: 3-Nitrophenyl Isocyanate + 2,2,2-Trifluoroethanol → 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

A successful purification strategy must account for the target molecule as well as potential impurities.

Table 1: Key Components in a Typical Reaction Mixture

Compound NameRole in ReactionKey Physicochemical Properties
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Product Polar, non-ionic solid. Contains electron-withdrawing nitro and trifluoroethyl groups.
3-Nitrophenyl Isocyanate Starting Material Highly reactive, moisture-sensitive. Can hydrolyze to 3-nitroaniline.
2,2,2-Trifluoroethanol Starting Material Volatile, polar alcohol. Generally easy to remove under vacuum.
N,N'-bis(3-nitrophenyl)urea Byproduct Symmetrical urea formed from the reaction of 3-nitrophenyl isocyanate with trace water. Highly polar and often sparingly soluble.
3-Nitroaniline Byproduct Formed from the hydrolysis of the isocyanate. Basic in nature.

The primary purification challenge lies in separating the desired polar carbamate from the highly polar urea byproduct and any unreacted starting materials.

Diagram 1: Logical Purification Workflow

This diagram outlines the decision-making process for purifying the crude reaction mixture.

Purification_Workflow A Crude Reaction Mixture B Initial Analysis (TLC/LC-MS) A->B Characterize C Aqueous Workup (e.g., NaHCO3 wash) B->C Remove acidic/basic impurities D Is the major impurity N,N'-bis(3-nitrophenyl)urea? C->D Assess primary challenge E Flash Column Chromatography D->E Yes F Recrystallization D->F No (or minimal) G Are there minor, closely-eluting impurities? E->G Post-chromatography check H Final Purity Analysis (NMR, LC-MS, MP) F->H Direct to final check G->F Yes (for polishing) G->H No I Pure Product H->I Verify

Caption: Decision workflow for purifying 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Q1: My crude product is a sticky, inseparable oil instead of a solid. What went wrong?

A1: This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the boiling point of the recrystallization solvent.[3] It can also be caused by a high concentration of impurities depressing the melting point.

  • Causality: The high polarity of your target compound and potential urea byproducts can make finding an ideal single-solvent system for recrystallization challenging.

  • Troubleshooting Steps:

    • Solvent System Modification: Switch to a two-solvent (or mixed-solvent) system.[3] A good starting point is a pair of miscible solvents where your compound is highly soluble in one (the "good" solvent) and poorly soluble in the other (the "bad" solvent). Common pairs for polar compounds include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[3][4]

    • Protocol: Dissolve the crude oil in a minimum amount of the hot "good" solvent (e.g., ethyl acetate). While hot, slowly add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Allow the mixture to cool slowly to room temperature, followed by chilling in an ice bath to induce crystallization.

    • Alternative: If oiling out persists, the impurity load is likely too high for recrystallization to be effective as a primary step. Proceed directly to flash column chromatography to remove the bulk of impurities first, and then recrystallize the resulting purer solid.

Q2: After my aqueous workup, TLC analysis shows a major, highly polar impurity that remains at the baseline. What is it and how do I remove it?

A2: This impurity is almost certainly N,N'-bis(3-nitrophenyl)urea.

  • Causality: This byproduct forms when the 3-nitrophenyl isocyanate starting material reacts with any trace amounts of water present in the reaction solvent or introduced from the atmosphere. Ureas are often highly crystalline, highly polar, and possess low solubility in many organic solvents, making them difficult to remove.

  • Troubleshooting Steps:

    • Primary Method - Flash Column Chromatography: This is the most effective method for separating the moderately polar carbamate product from the very polar urea byproduct.[5]

      • Stationary Phase: Standard silica gel is appropriate.

      • Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The highly polar urea will remain strongly adsorbed to the silica and will only elute with a much more polar solvent system (e.g., high concentrations of ethyl acetate or methanol).

    • Preventative Measures: To minimize the formation of this byproduct in future syntheses, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My final product has a faint yellow or brownish tint, even after chromatography. What is this impurity and is it acceptable?

A3: The color likely originates from residual 3-nitroaniline or other minor, colored byproducts. While often present in small amounts, their presence may be unacceptable for certain applications, such as drug development.

  • Causality: 3-nitroaniline is basic and can sometimes be challenging to remove completely with a simple neutral aqueous wash.

  • Troubleshooting Steps:

    • Acidic Wash: During the workup phase, perform a wash with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic 3-nitroaniline, forming a salt that is highly soluble in the aqueous layer and can be easily separated. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid before drying the organic layer.

    • Recrystallization as a Polishing Step: If the colored impurity persists after chromatography, a final recrystallization can be highly effective.[6] The process of forming a crystal lattice is highly specific and tends to exclude molecules that do not fit, such as colored impurities.

    • Activated Charcoal: If recrystallization alone does not remove the color, you can use a small amount of activated charcoal. Add the charcoal to the hot solution just before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q: What is the expected stability of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate? How should I store it? A: Carbamates are generally stable functional groups.[7] However, like esters, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[8] The presence of the electron-withdrawing trifluoroethyl and nitrophenyl groups may influence its stability. For long-term storage, keep the purified, dry solid in a tightly sealed container in a cool, dark, and dry place, such as a desiccator at room temperature or in a freezer.[8] Storing in a freezer without desiccation is not recommended due to humidity.[8]

Q: Can I use reverse-phase chromatography for this purification? A: Yes, reverse-phase chromatography is a viable option, particularly for analytical purposes (HPLC) or for purifying highly polar compounds that are not well-resolved by normal-phase chromatography. The elution order will be inverted: the highly polar urea byproduct would elute first, followed by your moderately polar carbamate product. A typical mobile phase would be a gradient of acetonitrile or methanol in water.

Q: What is a good TLC stain to visualize the product and impurities? A: The nitrophenyl group in your product and related impurities makes them UV-active. Visualization under a UV lamp (254 nm) is the primary and most straightforward method. For compounds that are not UV-active, a potassium permanganate stain can be effective as it reacts with many organic functional groups.

Detailed Purification Protocols

Protocol 1: High-Performance Flash Column Chromatography

This method is ideal for separating the product from the highly polar N,N'-bis(3-nitrophenyl)urea byproduct.

  • Column Preparation: Select a silica gel column appropriate for your sample size. Equilibrate the column with the starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with 9:1 Hexane:Ethyl Acetate, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the target compound.

    • The N,N'-bis(3-nitrophenyl)urea will remain on the column and can be flushed out later with a highly polar solvent like 100% ethyl acetate or a methanol/dichloromethane mixture.

  • Fraction Analysis: Combine the pure fractions containing your product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is best used after chromatography or if the crude product is already relatively clean.

  • Solvent Selection: A common and effective solvent pair is Ethyl Acetate and Hexane.[4]

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add hexane dropwise until you observe persistent cloudiness. Add a drop or two of hot ethyl acetate to redissolve the precipitate and ensure the solution is saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • Experiment 2: Recrystallization.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Crystallization Solvents.pdf.
  • Crystallization.
  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas.
  • How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society.
  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF - ResearchGate.
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY - Taylor & Francis Online.
  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC - NIH.
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC - NIH.
  • Flash Chromatography: Principles & Applications - Phenomenex.
  • 2,2,2-trifluoroethyl 3-nitrophenylcarbamate | CAS 403-99-6 | SCBT.
  • A Comparative Guide to the Stability of Carbamate Protecting Groups - Benchchem.
  • Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates - MDPI.
  • Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography - J-Stage.
  • Nature and Science, 5(1), 2007, Lee, S.L. The Chromatography of Nitro compounds.
  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates - Organic Chemistry Portal.
  • Any advice about the stability of ester and carbamate containing compounds?
  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston.
  • 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate - Sigma-Aldrich.
  • 403-99-6|2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate - BLDpharm.
  • 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate - CymitQuimica.
  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem.
  • Synthesis of linear O-aryl carbamates and S-thiocarbamates - University of Helsinki Research Portal.
  • Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate - ResearchGate.
  • Synthesis of Aryl Carbamates - ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Introduction: As researchers and drug development professionals, encountering compounds with poor aqueous solubility is a frequent and significant challenge. 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a molecule with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, encountering compounds with poor aqueous solubility is a frequent and significant challenge. 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a molecule with a hydrophobic nitrophenyl group and a trifluoroethyl ester, is characteristic of compounds that exhibit limited solubility in aqueous buffers. This behavior can impede a wide range of experiments, from initial biochemical assays to formulation development. This guide provides a comprehensive, in-depth resource structured to address these challenges head-on. It offers a series of troubleshooting steps and foundational protocols designed to help you achieve and maintain the desired concentration of your compound in solution, ensuring the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with poorly soluble compounds.

Q1: I've added my 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate to my phosphate-buffered saline (PBS), and it won't dissolve. What's happening?

A1: The molecular structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate contains significant hydrophobic regions, namely the nitrophenyl ring. These regions are not readily solvated by the polar water molecules in your aqueous buffer, leading to low solubility. When you observe particulate matter or cloudiness, it's an indication that the compound has exceeded its solubility limit in that specific medium. This is a common issue for many organic molecules, especially those with aromatic rings and ester groups.[1][2]

Q2: Can I just sonicate it for longer or heat it to get it into solution?

A2: While sonication and gentle warming can sometimes help dissolve a compound by providing the energy needed to break up the crystal lattice, these methods must be used with caution.[3] For a compound like a carbamate, excessive heat can lead to degradation, altering its chemical identity and rendering your experimental results invalid. Sonication is generally a safer option, but if the compound precipitates out again upon cooling or standing, it indicates that the solution is supersaturated and thermodynamically unstable. A stable, clear solution is always the goal.

Q3: I've heard of using DMSO. Is that a good option?

A3: Dimethyl sulfoxide (DMSO) is an excellent and widely used polar aprotic solvent, capable of dissolving a vast range of hydrophobic compounds.[3] The standard procedure is to first create a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer. However, there are two critical considerations:

  • Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other biological assays.[3] It is crucial to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%.[4]

  • Precipitation upon Dilution: A compound that is stable in 100% DMSO may precipitate when diluted into an aqueous buffer.[1][3] This is often referred to as "crashing out." If this occurs, you will need to explore other solubilization strategies.

Q4: What is the first thing I should try if my compound precipitates when I dilute my DMSO stock into my buffer?

A4: The first and most straightforward approach is to lower the concentration. Try making a more dilute working solution. If you require a higher concentration for your experiment, you will need to employ more advanced solubilization techniques. The subsequent sections of this guide will walk you through these methods, such as using co-solvents, surfactants, or cyclodextrins.

Part 2: Comprehensive Troubleshooting & Solubilization Protocols

This section provides detailed, step-by-step protocols for systematically addressing the solubility of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Method 1: The Co-Solvent Approach (DMSO)

This is the most common starting point for solubilizing hydrophobic compounds for in vitro studies.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5][6] This change in polarity makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility.[6]

  • Calculation: Determine the mass of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (MW: 264.16 g/mol ) required to make a stock solution of a desired concentration (e.g., 10 mM).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: Accurately weigh the calculated mass of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.[7]

  • Mixing: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution.[3]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials to prevent water absorption, as DMSO is hygroscopic.[3][4]

  • Pre-Dilution (Optional but Recommended): To minimize precipitation, perform serial dilutions in 100% DMSO first to get closer to your final concentration before adding to the aqueous buffer.[3]

  • Final Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Validation & Quality Control:

    • Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) immediately after preparation and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

    • Always include a "vehicle control" in your experiments, which is the assay buffer containing the same final concentration of DMSO as your test samples.[3]

Method 2: Surfactant-Mediated Solubilization

If co-solvents alone are insufficient, surfactants can be a powerful tool.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[8][9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within this hydrophobic core, allowing them to be dispersed and effectively solubilized in an aqueous medium.[10][11]

  • Surfactant Selection: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used in biological assays due to their relatively low toxicity.[8][12]

  • Prepare Surfactant-Containing Buffer: Prepare your experimental buffer (e.g., PBS) containing a low concentration of the chosen surfactant, typically in the range of 0.01% to 0.1% (v/v).

  • Prepare DMSO Stock: Make a concentrated stock solution of your compound in 100% DMSO as described in Protocol 2.1.

  • Dilution: While vortexing the surfactant-containing buffer, slowly add the DMSO stock to reach the desired final concentration of the compound. The presence of micelles will help to keep the compound in solution.[13]

  • Validation & Quality Control:

    • Observe for clarity. A successful solubilization will result in a clear solution.

    • Your vehicle control must now contain both DMSO and the surfactant at the same final concentrations used for your test compound.

Method 3: Complexation with Cyclodextrins

Cyclodextrins are an excellent choice, particularly for in vivo applications or when minimizing organic solvents and surfactants is critical.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule (like the nitrophenyl group) into their central cavity, thereby increasing the apparent water solubility of the guest molecule.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with enhanced solubility and low toxicity.[17]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution. Concentrations can range from 1% to 45% (w/v), depending on the required solubilization capacity.

  • Add Compound: Add the weighed powder of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate directly to the HP-β-CD solution.

  • Promote Complexation: Agitate the mixture vigorously. This can be done by stirring or shaking at room temperature or with gentle warming (e.g., 37-40°C) for several hours or overnight to allow the inclusion complex to form.

  • Clarification: After incubation, centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution.

  • Validation & Quality Control:

    • The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., via HPLC-UV) to know the exact concentration you are working with.

    • The vehicle control for these experiments will be the HP-β-CD solution in buffer.

Method 4: pH Adjustment

This method is applicable if the compound has an ionizable group.

Scientific Rationale: The solubility of weak acids and bases is highly dependent on the pH of the solution.[18][19] By adjusting the pH to a point where the compound becomes ionized (charged), its solubility in a polar solvent like water can be dramatically increased.[9][20] For a carbamate, the nitrogen atom could potentially be protonated under acidic conditions, though its pKa would need to be determined.

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).

  • Equilibration: Add an excess amount of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate to each buffer.

  • Incubate: Shake or stir these suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Measure: Centrifuge each sample to pellet the undissolved solid. Carefully remove the supernatant and measure its pH.

  • Quantify: Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method like HPLC-UV.

  • Analyze: Plot the solubility against the final measured pH. If a specific pH range shows significantly enhanced solubility, you can use a buffer at that pH for your experiments.

Part 3: Data Summary & Method Selection Guide

Table 1: Comparison of Solubilization Strategies
MethodPrincipleTypical ConcentrationAdvantagesDisadvantages
Co-solvents (DMSO) Reduces solvent polarity[5]< 0.5% in final assay[4]Simple, fast, effective for many compounds.Potential for cytotoxicity; compound can precipitate on dilution.[3]
Surfactants Micellar encapsulation[10]0.01-0.1% (e.g., Tween® 20)High solubilizing capacity; can stabilize solution.Can interfere with some assays; potential for cell toxicity.[11]
Cyclodextrins Inclusion complexation[14]1-45% (w/v) (e.g., HP-β-CD)Low toxicity, suitable for in vivo use; avoids organic solvents.May alter drug availability; requires analytical quantification.[16]
pH Adjustment Increases ionization[19]Buffer-dependentCan achieve high solubility without excipients.Only works for ionizable compounds; may not be compatible with experimental pH.
Visualization: Decision Workflow for Solubilization

This diagram provides a logical path to selecting the appropriate solubilization method.

Solubilization_Workflow start Start: Compound is insoluble in aqueous buffer prep_dmso Prepare 10mM stock in 100% DMSO start->prep_dmso dilute Dilute stock into aqueous buffer. Final DMSO < 0.5% prep_dmso->dilute check_precip Does it precipitate? dilute->check_precip check_precip2 Does it still precipitate? dilute->check_precip2 success Success! Proceed with experiment. Include vehicle control. check_precip->success No try_surfactant Add surfactant (e.g., 0.05% Tween® 20) to buffer check_precip->try_surfactant Yes try_surfactant->dilute check_precip2->success No try_cyclo Use Cyclodextrin (HP-β-CD) Method check_precip2->try_cyclo Yes check_conc Is the final concentration sufficient? try_cyclo->check_conc check_conc->success Yes ph_adjust Investigate pH-dependent solubility check_conc->ph_adjust No fail Re-evaluate required concentration or consider compound modification. check_conc->fail Still No ph_adjust->check_conc

Caption: A step-by-step decision tree for selecting a solubilization strategy.

Visualization: Mechanism of Micellar Solubilization

This diagram illustrates how surfactants work to dissolve hydrophobic compounds.

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins in delivery systems: Applications Source: PubMed Central URL: [Link]

  • Title: Co-solvency and anti-solvent method for the solubility enhancement Source: DelveInsight URL: [Link]

  • Title: How to make a stock solution of a substance in DMSO Source: Quora URL: [Link]

  • Title: DMSO stock preparation Source: Protocols.io URL: [Link]

  • Title: Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Source: Allied Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs Source: PubMed Central URL: [Link]

  • Title: The Role of Surfactants in Solubilization of Poorly Soluble Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions Source: Google Patents URL
  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: PubMed Central URL: [Link]

  • Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals Source: YouTube URL: [Link]

  • Title: Hi, can anyone tell me how to dissolve a hydrophobic compound..? Source: ResearchGate URL: [Link]

  • Title: Calculating pH for Weak Acids and Weak Bases Source: Solubility of Things URL: [Link]

  • Title: how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration? Source: ResearchGate URL: [Link]

  • Title: Solubilizer Excipients Source: CD Formulation URL: [Link]

  • Title: Guide to 4 Natural Solubilisers for Cosmetic Formulating Source: Formula Botanica URL: [Link]

  • Title: Techniques for solubility enhancement of poorly soluble drugs: An overview Source: ResearchGate URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PubMed Central URL: [Link]

  • Title: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Source: ACS Publications URL: [Link]

  • Title: General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base Source: PubMed URL: [Link]

  • Title: pH Adjustment and Neutralization, the basics Source: Digital Analysis URL: [Link]

  • Title: 13.3: Finding the pH of weak Acids, Bases, and Salts Source: Chemistry LibreTexts URL: [Link]

  • Title: P-Nitrophenyl carbamates as active-site-specific reagents for serine proteases Source: PubMed URL: [Link]

  • Title: 2,2,2-Trifluoroethanol Source: Wikipedia URL: [Link]

  • Title: Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay? Source: ResearchGate URL: [Link]

  • Title: How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Welcome to the technical support center for the synthesis and optimization of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to empower you with the scientific rationale behind the procedural steps, ensuring a robust and reproducible experimental outcome.

Introduction to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a key building block in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing nitro group on the phenyl ring and the trifluoroethyl moiety makes this carbamate an interesting scaffold for further functionalization. Carbamates, in general, are recognized for their chemical stability and their ability to act as peptide bond surrogates, which can enhance cell membrane permeability of drug candidates.[1] The trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

This guide will focus on the most common synthetic route to this compound: the reaction of 3-nitrophenyl isocyanate with 2,2,2-trifluoroethanol. We will delve into the optimization of reaction conditions, potential pitfalls, and purification strategies.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

This section provides a detailed, step-by-step methodology for the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
3-Nitrophenyl isocyanate3320-87-4164.12Moisture sensitive, irritant.[3]
2,2,2-Trifluoroethanol75-89-8100.04Flammable, toxic, corrosive.[4]
Anhydrous Dichloromethane (DCM)75-09-284.93Volatile, suspected carcinogen.
Triethylamine (TEA)121-44-8101.19Corrosive, flammable.
Anhydrous Hexanes110-54-386.18Flammable.
Ethyl Acetate141-78-688.11Flammable, irritant.
Reaction Setup and Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Both 3-nitrophenyl isocyanate and 2,2,2-trifluoroethanol are hazardous materials and should be handled with care.

  • Reaction Assembly: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture.

  • Reagent Addition:

    • To the flask, add 3-nitrophenyl isocyanate (1.0 eq.).

    • Dissolve the isocyanate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flame-dried flask under nitrogen, prepare a solution of 2,2,2-trifluoroethanol (1.1 eq.) in anhydrous DCM.

    • Slowly add the 2,2,2-trifluoroethanol solution to the stirred isocyanate solution via syringe over 10-15 minutes.

  • Catalyst (Optional but Recommended): For reactions that are sluggish, a catalytic amount of a tertiary amine base like triethylamine (0.05-0.1 eq.) can be added to the reaction mixture. Tertiary amines are known to catalyze the reaction between isocyanates and alcohols.[5]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The disappearance of the 3-nitrophenyl isocyanate starting material indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol (approximately 0.2 eq.) and stirring for 15 minutes.

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove any tertiary amine catalyst), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

Purification

The crude product, which may be a solid or a viscous oil, can be purified by recrystallization.

  • Solvent Selection: A common solvent system for the recrystallization of similar carbamates is a mixture of hexanes and ethyl acetate.[6] The ideal solvent system will dissolve the crude product when hot but will have low solubility for the product at room temperature, allowing for crystallization upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hot hexanes until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of hot ethyl acetate until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. . Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Frequently Asked Questions

Q1: My reaction is very slow or has stalled. What should I do?

A1:

  • Moisture Contamination: Isocyanates are highly reactive towards water, forming an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove urea byproduct. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Low Reactivity of the Alcohol: Fluorinated alcohols like 2,2,2-trifluoroethanol are more acidic and less nucleophilic than their non-fluorinated counterparts due to the electron-withdrawing nature of the trifluoromethyl group.[4] This can lead to a slower reaction rate.

  • Solution: Consider adding a catalytic amount of a tertiary amine base such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to accelerate the reaction.[5] Gentle heating (e.g., to 40 °C) can also be employed, but this should be done cautiously as it may promote side reactions.

Q2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I avoid it?

A2: The insoluble white precipitate is likely the corresponding diaryl urea, formed from the reaction of the amine (generated from the hydrolysis of the isocyanate) with another molecule of the isocyanate.

  • Cause: This is a strong indication of moisture in your reaction.

  • Prevention: Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Removal: If formed, this urea byproduct is typically insoluble in common organic solvents and can often be removed by filtration of the reaction mixture before work-up.

Q3: My purified product shows two sets of peaks for the trifluoroethyl group in the 13C NMR spectrum. Is my product impure?

A3: Not necessarily. This is a known phenomenon for N-(2,2,2-trifluoroethyl) carbamates and is due to the presence of rotational isomers (rotamers) around the N-CO bond.[7] The restricted rotation results in distinct magnetic environments for the trifluoroethyl group in the different conformations, leading to two sets of signals in the NMR spectrum at room temperature. Variable temperature NMR studies can be used to confirm this, as the peaks will coalesce at higher temperatures.

Q4: How stable is 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate? How should I store it?

A4: Carbamates are generally stable compounds.[8] However, the presence of the electron-withdrawing nitro group can make the carbamate carbonyl more electrophilic and potentially more susceptible to hydrolysis under strongly basic conditions.[9] It is recommended to store the purified product in a cool, dry place, away from strong bases and moisture.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common issues in the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Characterization Data (Expected)

TechniqueExpected Observations
1H NMR Aromatic protons in the range of 7.5-8.5 ppm. A quartet for the -CH2- group of the trifluoroethyl moiety around 4.5 ppm. A broad singlet for the N-H proton.
13C NMR Aromatic carbons between 110-150 ppm. A carbonyl carbon around 155 ppm. A quartet for the -CF3 carbon (due to C-F coupling) and a quartet for the -CH2- carbon (due to C-F coupling). As noted, two sets of these signals may be observed due to rotational isomers.[7]
IR Spectroscopy A strong C=O stretch for the carbamate at ~1730-1750 cm-1. An N-H stretch at ~3300-3400 cm-1. Strong C-F stretching bands. Asymmetric and symmetric stretches for the nitro group at ~1530 and ~1350 cm-1.
Mass Spectrometry The molecular ion peak (M+) at m/z = 264.16.
Melting Point Expected to be a solid at room temperature. The melting point will be dependent on the purity of the sample.

Mechanistic Insights and Optimization Principles

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbon of the isocyanate.

Caption: A simplified representation of the reaction mechanism.

The Role of the Catalyst

A tertiary amine catalyst functions by activating the alcohol through hydrogen bonding, making the hydroxyl proton more acidic and the oxygen more nucleophilic. This increases the rate of the nucleophilic attack on the isocyanate.

Solvent Effects

Aprotic solvents like DCM, THF, or ethyl acetate are generally preferred for this reaction to avoid side reactions with protic solvents. The use of fluorinated alcohols as solvents themselves has been shown to influence the reactivity and selectivity in some transition metal-catalyzed reactions, although in this case, it is a reactant.[10]

Impact of Substituents

The electron-withdrawing nitro group on the phenyl ring of the isocyanate increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-withdrawing trifluoromethyl group on the ethanol reactant decreases the nucleophilicity of the hydroxyl oxygen. This opposing electronic effect necessitates careful optimization of the reaction conditions.

Safety and Handling

  • 3-Nitrophenyl isocyanate: Isocyanates are known sensitizers and can cause respiratory and skin irritation.[3] Handle in a well-ventilated fume hood and avoid inhalation of vapors and contact with skin and eyes.

  • 2,2,2-Trifluoroethanol: This is a toxic and corrosive liquid.[4] It can cause severe eye damage and is harmful if inhaled or absorbed through the skin. Handle with appropriate PPE.

  • Reaction Quenching: Always quench the reaction with a small amount of an alcohol like methanol to destroy any unreacted isocyanate before aqueous work-up.

References

  • Di Micco, S., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central. Retrieved from [Link]

  • Gao, Y., et al. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]

  • Gembus, V., et al. (2009). 4-Nitrophenyl N-phenylcarbamate. PubMed Central. Retrieved from [Link]

  • Jung, K. W., et al. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037.
  • Kamer, V., et al. (2025). Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. ACS Fall 2025.
  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Zhang, J., et al. (n.d.).
  • Knölker, H. J., & Braxmeier, T. (1996, August 12). Isocyanates — Part 3.
  • Astrologes, G. (1984). Process for the preparation of 2,2,2-trifluoroethanol. U.S.
  • Van der Veken, P., et al. (2005). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S.
  • PubChem. (n.d.). 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
  • Dannley, R. L., & Lukin, M. (1956). Notes - The Reaction of Perfluoroalkyl Isocyanates with Alcohols. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Roy, D., & Singleton, D. A. (2010). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent.
  • Google Patents. (n.d.). WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials.
  • Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate. Retrieved from [Link]

  • Tantry, S. J., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethyl methacrylate. Retrieved from [Link]

  • PubChem. (n.d.). phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate. Retrieved from [Link]

  • MTB. (n.d.). 2,2,2-Trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate. Retrieved from [Link]

  • Vacondio, F., et al. (2015). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... ResearchGate. Retrieved from [Link]

  • Zavarise, C., et al. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]

  • Sammet, B. (2009).
  • Wencel-Delord, J., & Colobert, F. (2016).
  • Oakwood Chemical. (n.d.). 3-Nitrophenyl isocyanate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
  • PubChem. (n.d.). phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,2-TRIFLUOROETHYL_ISOCYANATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Optimization

Preventing hydrolysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate during experiments

<_ end_thought /> A Guide to Preventing Hydrolysis in Experimental Settings Welcome to the technical support center for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. As Senior Application Scientists, we understand that...

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Preventing Hydrolysis in Experimental Settings

Welcome to the technical support center for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. As Senior Application Scientists, we understand that achieving reliable and reproducible results is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a critical aspect of working with this compound: preventing its unintended hydrolysis.

The structure of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, featuring a carbamate linkage flanked by two electron-withdrawing groups (a 3-nitrophenyl ring and a 2,2,2-trifluoroethyl group), makes it an effective reagent in various applications, such as the synthesis of nitrosoureas for anticancer research.[1] However, these same structural features render the central carbamate bond highly susceptible to hydrolysis, particularly under neutral to basic aqueous conditions. This guide will equip you with the knowledge to anticipate, diagnose, and prevent this degradation.

Frequently Asked Questions (FAQs)

Q1: What is 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and what are its common applications?

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a specialized organic compound. Structurally, it is an activated carbamate. The nitrophenyl group is an excellent leaving group, making the compound a useful reagent for transferring the 2,2,2-trifluoroethyl carbamoyl moiety to other molecules, particularly amines.[2] This reactivity is leveraged in multi-step organic synthesis. For instance, it has been used as a precursor in the synthesis of water-soluble (2-fluoroethyl)nitrosoureas, which are investigated for their anticancer activity.[1]

Q2: My experimental results are inconsistent. Why might my 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate be degrading?

The most common cause of degradation for this compound is hydrolysis of the carbamate bond. Carbamates, in general, are susceptible to hydrolysis, and this specific molecule is particularly prone due to its chemical structure.[3][4] The rate of this hydrolysis is highly dependent on several factors within your experimental setup:

  • pH: This is the most critical factor. The hydrolysis rate of carbamates increases significantly as the pH rises above neutral (pH > 7).[5][6][7][8] Basic conditions, even mildly basic ones, promote the cleavage of the carbamate bond.[5][7][8]

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis, as with most chemical reactions.

  • Aqueous Environment: The presence of water is necessary for hydrolysis to occur. Experiments conducted in aqueous buffers are at high risk.

  • Enzymatic Activity: If you are working with biological samples such as cell lysates, serum, or microsomal preparations, enzymes like carboxylesterases can actively metabolize the carbamate bond, leading to rapid degradation.[3][9]

Q3: How can I confirm if hydrolysis is occurring in my experiment?

There are several analytical methods to detect and quantify the degradation of your compound:

  • Spectrophotometry: The hydrolysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate releases 3-nitrophenol. The corresponding phenoxide ion, which is favored at neutral to basic pH, has a distinct yellow color and a strong absorbance peak.[7][8] You can monitor the increase in absorbance at this wavelength (around 400-415 nm) over time to track the rate of hydrolysis.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method. Using a suitable column (like a C18 reverse-phase column) and a UV detector, you can separate the parent compound from its hydrolysis products.[10][11][12] Over time, you will observe the peak corresponding to your starting material decrease while new peaks corresponding to 3-nitrophenol and potentially other degradation products appear.

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides the highest degree of certainty. It allows for the definitive identification of the parent compound and its hydrolysis products based on their mass-to-charge ratios, confirming the degradation pathway.[11]

Q4: What is the optimal pH range to maintain the stability of this carbamate?

Carbamates are most stable in acidic conditions.[5][7][8][13][14] To minimize hydrolysis, you should aim to keep the pH of your aqueous solutions below 6. Ideally, working in a pH range of 4-5 will provide a significant protective effect against spontaneous chemical hydrolysis. The compound is relatively stable in acidic aqueous solutions but is readily cleaved in mild basic conditions.[7][8]

Q5: What are the best practices for preparing and storing stock solutions?

Proper preparation and storage are the first line of defense against degradation.[15][16]

  • Solvent Choice: Prepare your primary stock solution in a dry, aprotic organic solvent such as anhydrous DMSO, DMF, or acetonitrile. In these solvents, the compound will be stable as there is no water to facilitate hydrolysis.

  • Storage Conditions: Store the stock solution at -20°C or -80°C.[17] The container should be tightly sealed to prevent the absorption of atmospheric moisture. Use vials with PTFE-lined caps.

  • Working Solutions: When preparing aqueous working solutions from your organic stock, always add the stock solution to your chilled, pre-pH-adjusted acidic buffer immediately before use. Avoid preparing large batches of aqueous solutions that will sit for extended periods.

Troubleshooting Guide: Combating Hydrolysis

This section provides a systematic approach to diagnosing and solving stability issues.

Problem: Inconsistent bioactivity, loss of efficacy in long-term assays, or appearance of unknown peaks in analytical runs.

This is a classic sign of compound degradation during the experiment. Let's break down the potential causes and solutions.

The most likely culprit is a pH that is too high (neutral or basic). Many standard biological buffers (e.g., PBS, HEPES, Tris) are buffered at pH 7.4 or higher, creating a hostile environment for this carbamate.[2]

  • Causality Check:

    • Measure the pH of your final experimental medium after all components have been added.

    • Run a time-course experiment. Take aliquots of your complete experimental medium (containing the carbamate) at T=0 and several later time points (e.g., 1h, 4h, 24h).

    • Analyze these aliquots by HPLC. A progressive decrease in the parent compound's peak area with a corresponding increase in the 3-nitrophenol peak area confirms pH-driven hydrolysis.

  • Solution Protocol: Buffer System Optimization

    • Select an Acidic Buffer: Switch to a buffer system that maintains a pH between 4.0 and 6.0, if your experimental system can tolerate it. Buffers such as acetate or MES are suitable choices.

    • pH Adjustment: Prepare the buffer and adjust the pH before adding the carbamate.

    • Minimize Exposure: If the experiment must be performed at a higher pH (e.g., for physiological relevance in cell culture), minimize the exposure time. Add the compound immediately before taking measurements. For longer experiments, consider a perfusion system where a fresh solution of the compound is continuously supplied.

Incubating your experiment at physiological temperatures (e.g., 37°C) will significantly increase the rate of any background hydrolysis.

  • Causality Check:

    • Set up parallel experiments at different temperatures (e.g., 4°C, room temperature, and 37°C) using your optimized acidic buffer.

    • Analyze samples at various time points using HPLC. The rate of degradation will be markedly higher at 37°C compared to lower temperatures.

  • Solution Protocol: Temperature and Time Management

    • Work on Ice: Perform all solution preparations and dilutions on ice to keep the background degradation rate to a minimum.

    • Shorten Incubation Times: Redesign your experiment to use the shortest possible incubation time that still yields a measurable result.

    • Include Controls: For long-term experiments that must be run at 37°C, always include a "compound only" control (the carbamate in the medium without cells or other biological components). This allows you to measure and subtract the chemical hydrolysis from any observed biological effect.

Carboxylesterases and other hydrolases present in biological matrices (serum, plasma, cell lysates) can rapidly cleave the carbamate bond.[3][9]

  • Causality Check:

    • Incubate the carbamate in three different conditions:

      • A) Buffer alone (at experimental pH and temperature).

      • B) Buffer + your biological matrix (e.g., cell lysate).

      • C) Buffer + heat-inactivated biological matrix (boil the matrix for 10 minutes before adding the compound).

    • Analyze the concentration of the parent compound over a short time course (e.g., 0, 15, 30, 60 minutes). If degradation is significantly faster in condition B than in A and C, it strongly indicates enzymatic activity.

  • Solution Protocol: Inhibiting Enzymatic Activity

    • Esterase Inhibitors: If your experiment allows, consider adding broad-spectrum esterase inhibitors to your biological preparation. Common inhibitors include sodium fluoride (NaF) or specific commercially available cocktails. Crucially, you must validate that the inhibitor does not interfere with your primary experimental endpoint.

    • Purified Systems: Whenever possible, move from complex biological mixtures (like lysates) to more purified systems (e.g., recombinant proteins) to eliminate interfering enzymatic activities.

Data & Diagrams

Table 1: Factors Influencing Hydrolysis Rate of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate
ParameterConditionRelative Rate of HydrolysisRationale
pH Acidic (pH 4-5)Very LowThe carbamate functional group is most stable under acidic conditions.[5][13]
Neutral (pH 7)ModerateHydrolysis proceeds via nucleophilic attack by water.[18]
Basic (pH > 8)Very HighBase-catalyzed hydrolysis is rapid due to attack by the more nucleophilic hydroxide ion (OH⁻).[5][19]
Temperature 4°CLowReduces the kinetic energy of molecules, slowing the reaction rate.
25°C (RT)ModerateBaseline rate for many experiments.
37°CHighIncreased temperature accelerates the chemical reaction.[6]
Matrix Anhydrous Organic SolventNegligibleNo water is present to act as a nucleophile.
Aqueous BufferModerate to HighWater is available for hydrolysis; rate is pH-dependent.
Biological Fluid (e.g., Serum)Potentially Very HighContains enzymes (e.g., carboxylesterases) that can catalyze hydrolysis.[3][9]
Diagram 1: Hydrolysis Mechanism

The primary mechanism for degradation is base-catalyzed hydrolysis, where a hydroxide ion attacks the electrophilic carbonyl carbon of the carbamate.

Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Carbamate 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack OH OH⁻ (Hydroxide Ion) OH->Intermediate Products 3-Nitrophenoxide + Isocyanate Derivative Intermediate->Products Bond Cleavage

Caption: Base-catalyzed hydrolysis of the carbamate proceeds via a tetrahedral intermediate.

Diagram 2: Troubleshooting Workflow

Use this logical flow to diagnose and solve stability issues with your compound.

Troubleshooting A Problem: Inconsistent Results or Suspected Degradation B Step 1: Analyze Stability Run Time-Course by HPLC/UV-Vis at Experimental Conditions A->B C Is Degradation Observed? B->C D No Degradation: Problem lies elsewhere (e.g., assay variability, pipetting error) C->D No E Step 2: Test pH Dependence Incubate at pH 5, 7.4, 9 C->E Yes F Is Degradation pH-Dependent? E->F G Solution: Work at acidic pH (4-6) Use MES or Acetate Buffer F->G Yes H Step 3: Test for Enzymatic Activity Compare degradation in buffer vs. buffer + biological matrix F->H No I Is Degradation Faster in Matrix? H->I J Solution: Add Esterase Inhibitors (e.g., NaF) or use a purified system I->J Yes K Solution: Minimize Incubation Time and Temperature (work on ice) I->K No

Caption: A logical workflow for troubleshooting the hydrolysis of the target carbamate.

References

  • T. Ghosh, A. K. & Jean, D. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available from: [Link]

  • Tundis, R., Loizzo, M. R., & Menichini, F. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 14(1), 13-30. Available from: [Link]

  • Aranda, J., et al. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 25(1), 112. Available from: [Link]

  • Rossi, D., et al. (2012). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Molecules, 17(8), 9766-9781. Available from: [Link]

  • Pippione, A. C., et al. (2011). Amino Acid Carbamates As Prodrugs Of Resveratrol. ResearchGate. Available from: [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences. Available from: [Link]

  • Restek Corporation. (2021). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. PMC - NIH. Available from: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available from: [Link]

  • Sarradin, F., et al. (1996). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available from: [Link]

  • Gennen, S., et al. (2022). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. Available from: [Link]

  • Al-Qassab, A. F. (2005). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. Available from: [Link]

  • Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-6. Available from: [Link]

  • Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135. Available from: [Link]

  • WorkSafe New Zealand. (2024). What to know when using insecticides containing organophosphates or carbamates (OPCs). Available from: [Link]

  • Drabowicz, J., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 13(50), 35029-35035. Available from: [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2499. Available from: [Link]

  • Larson, S. J. (n.d.). HYDROLYSIS. U.S. Geological Survey. Available from: [Link]

  • U.S. Geological Survey. (1993). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Available from: [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available from: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available from: [Link]

  • Geri, J. B., & Mankad, N. P. (2016). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Inorganic chemistry, 55(17), 8359–8361. Available from: [Link]

  • UMass Amherst. (n.d.). Pesticide Storage, Handling and Disposal. Available from: [Link]

  • Environmental Chemistry. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. Available from: [Link]

  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica chimica acta, 891, 15–31. Available from: [Link]

  • Suggs, J. B., et al. (2025). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... ResearchGate. Available from: [Link]

  • Bunton, C. A., et al. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. The Journal of organic chemistry, 74(7), 2821–2823. Available from: [Link]

Sources

Troubleshooting

Troubleshooting low yield in 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate synthesis

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific carbamate synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.

Introduction: The Chemistry at Play

The synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate involves the nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the highly electrophilic isocyanate carbon of 3-nitrophenyl isocyanate. The reaction is driven by the strong electron-withdrawing nature of the nitro group on the phenyl ring, which significantly activates the isocyanate functionality. However, this high reactivity can also lead to undesired side reactions if not properly controlled. This guide will walk you through potential pitfalls and their solutions.

Troubleshooting Guide: Addressing Low Yields

Here, we address specific issues you might be encountering during your synthesis in a question-and-answer format.

Question 1: My reaction appears to be incomplete, with significant amounts of starting material remaining. What are the likely causes and how can I drive the reaction to completion?

Answer:

An incomplete reaction can stem from several factors, primarily related to reagent purity, reaction conditions, and stoichiometry.

  • Reagent Quality:

    • Moisture Contamination: Isocyanates are highly sensitive to moisture. Any water present in your solvent or on your glassware will react with the 3-nitrophenyl isocyanate to form an unstable carbamic acid, which then decomposes to 3-nitroaniline. This aniline can then react with another molecule of isocyanate to form a highly insoluble and undesired diaryl urea (N,N'-bis(3-nitrophenyl)urea), which can complicate purification and reduce your yield.[1][2]

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is good practice to purchase high-purity, anhydrous solvents or to dry them using appropriate methods, such as passing them through a column of activated alumina or distillation from a suitable drying agent.

    • Purity of Starting Materials: The purity of both 3-nitrophenyl isocyanate and 2,2,2-trifluoroethanol is crucial. Impurities in the isocyanate can include the corresponding carbamyl chloride or the diaryl urea from hydrolysis during storage.[1][2]

      • Solution: Use freshly opened or properly stored reagents. If the purity is suspect, consider purification of the starting materials. 3-Nitrophenyl isocyanate can be purified by vacuum distillation, while 2,2,2-trifluoroethanol can be distilled from a drying agent like calcium sulfate.

  • Reaction Conditions:

    • Temperature: While the reaction is generally exothermic, insufficient thermal energy may lead to a sluggish reaction, especially if there are minor steric hindrances or if the reaction is performed at a very low temperature to control side reactions.

      • Solution: If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) and monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent Choice: The polarity of the solvent can influence the reaction rate.

      • Solution: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable. If the reaction is slow, a more polar aprotic solvent might increase the rate.

  • Stoichiometry:

    • An incorrect ratio of reactants can lead to unreacted starting material.

      • Solution: While a 1:1 stoichiometry is theoretically required, a slight excess (1.05-1.1 equivalents) of the less expensive or more easily removed reagent (in this case, likely the 2,2,2-trifluoroethanol) can be used to ensure complete consumption of the isocyanate.

Question 2: I've isolated a product, but the yield is low and I see significant side products. What are these impurities and how can I avoid them?

Answer:

The formation of side products is a common cause of low yields. The primary culprits are typically related to the high reactivity of the isocyanate.

  • Formation of N,N'-bis(3-nitrophenyl)urea: As mentioned above, this is due to moisture contamination.

    • Avoidance: Meticulous exclusion of water is paramount.

  • Allophanate Formation: Isocyanates can react with the newly formed carbamate product, especially if there is an excess of the isocyanate or if the reaction is heated for an extended period. This reaction forms an allophanate.

    • Avoidance: Use a slight excess of the alcohol to ensure all the isocyanate is consumed. Avoid unnecessarily high temperatures or prolonged reaction times. If you must use an excess of isocyanate, keep the reaction temperature as low as possible and monitor the reaction closely to stop it once the alcohol is consumed.

  • Isocyanurate Formation: In the presence of certain catalysts (especially basic catalysts) or at high temperatures, isocyanates can trimerize to form a stable isocyanurate ring.[3]

    • Avoidance: Unless a catalyst is necessary, it is often best to run this reaction neat or in an appropriate solvent without one. If a catalyst is required to increase the reaction rate, consider a Lewis acid catalyst like dibutyltin dilaurate (DBTDL) over a basic one, as basic catalysts are more prone to promoting isocyanurate formation.[3]

Question 3: My product seems to be degrading during workup or purification. How can I improve its stability?

Answer:

While carbamates are generally stable, the presence of electron-withdrawing groups can sometimes render them more susceptible to hydrolysis or thermal degradation.

  • Thermal Decomposition: Purification by distillation at high temperatures can sometimes lead to decomposition.

    • Solution: If you are using vacuum distillation, ensure you have a good vacuum to keep the boiling point as low as possible. However, for a solid product like 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, recrystallization or column chromatography are generally preferred purification methods.

  • Hydrolysis during Workup: Although less likely than with more activated esters, prolonged exposure to aqueous acidic or basic conditions during workup could potentially lead to hydrolysis back to the starting materials or to the corresponding aniline.

    • Solution: Keep aqueous workup steps brief and use dilute acid or base solutions if necessary. Ensure the product is thoroughly dried after extraction.

  • Silica Gel-Mediated Decomposition: Some compounds can be sensitive to the acidic nature of silica gel during column chromatography.

    • Solution: If you suspect this is an issue, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable protocol for the synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate?

A1: Here is a representative experimental protocol:

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Dichloromethane or tetrahydrofuran are suitable choices.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M solution).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Alcohol:

    • In the dropping funnel, prepare a solution of 2,2,2-trifluoroethanol (1.05 eq) in a small amount of anhydrous dichloromethane.

    • Add the 2,2,2-trifluoroethanol solution dropwise to the stirred isocyanate solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent) until the isocyanate spot is no longer visible.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Q2: Do I need a catalyst for this reaction?

A2: The reaction between 3-nitrophenyl isocyanate and an alcohol is often fast enough without a catalyst due to the activating effect of the nitro group.[4] However, if the reaction is sluggish, a catalytic amount of dibutyltin dilaurate (DBTDL) can be used. Be cautious with basic catalysts like triethylamine or DABCO, as they can promote side reactions.[3]

Q3: How do the electron-withdrawing groups on both reactants affect the reaction?

A3: The nitro group on the 3-nitrophenyl isocyanate makes the isocyanate carbon more electrophilic, thereby increasing its reactivity towards the nucleophilic attack of the alcohol.[4] The trifluoromethyl group on the 2,2,2-trifluoroethanol makes the alcohol more acidic and its oxygen lone pair less nucleophilic. This deactivating effect of the trifluoromethyl group is generally overcome by the strong activation of the isocyanate by the nitro group.

Q4: What are the best methods for purifying the final product?

A4: For a solid product, recrystallization is often the most effective method for obtaining high-purity material. A solvent system in which the product is soluble when hot but poorly soluble when cold should be chosen. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene. If recrystallization is not effective, flash column chromatography on silica gel is a good alternative.

Visualization of Troubleshooting Workflow

Below is a DOT graph illustrating a logical workflow for troubleshooting low yield in your synthesis.

Troubleshooting_Workflow start Low Yield Observed check_completion Reaction Incomplete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete_low_yield Reaction Complete, Low Yield check_completion->complete_low_yield No reagent_quality Check Reagent Quality (Moisture, Purity) incomplete->reagent_quality reaction_conditions Optimize Conditions (Temp, Solvent, Time) incomplete->reaction_conditions stoichiometry Adjust Stoichiometry (Slight excess of alcohol) incomplete->stoichiometry end Optimized Yield reagent_quality->end reaction_conditions->end stoichiometry->end side_products Significant Side Products? complete_low_yield->side_products purification_issue Product Degradation During Purification? complete_low_yield->purification_issue No obvious side products urea Urea Formation (Moisture Contamination) side_products->urea Yes allophanate Allophanate Formation (Excess Isocyanate, High Temp) side_products->allophanate isocyanurate Isocyanurate Formation (Base Catalyst, High Temp) side_products->isocyanurate urea->end allophanate->end isocyanurate->end thermal_decomp Thermal Decomposition (Avoid high temp distillation) purification_issue->thermal_decomp Yes hydrolysis Hydrolysis during Workup (Minimize contact with water) purification_issue->hydrolysis silica_decomp Degradation on Silica (Use deactivated silica) purification_issue->silica_decomp thermal_decomp->end hydrolysis->end silica_decomp->end

Caption: A troubleshooting workflow for low yield in carbamate synthesis.

Summary of Key Parameters

ParameterRecommendationRationale
Reagent Purity Use anhydrous solvents and high-purity starting materials.Isocyanates are highly moisture-sensitive, leading to urea side-product formation.
Stoichiometry 1.05-1.1 equivalents of 2,2,2-trifluoroethanol.Ensures complete consumption of the isocyanate, preventing allophanate formation.
Temperature 0 °C to room temperature. Gentle heating (40-50 °C) if necessary.Controls the exothermic reaction and minimizes side reactions like isocyanurate formation.
Catalyst Generally not required. If needed, use a Lewis acid (e.g., DBTDL).The reaction is activated by the nitro group. Basic catalysts can promote side reactions.
Purification Recrystallization or flash column chromatography.Avoids potential thermal decomposition associated with high-temperature distillation.

We trust this technical guide will be a valuable resource in your synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Available at: [Link].

  • Journal of the American Chemical Society. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Available at: [Link].

  • NASA Technical Reports Server. Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. Available at: [Link].

  • Google Patents. Method for removing trifluoroethanol from liquids.
  • ResearchGate. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Available at: [Link].

  • Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. Available at: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Available at: [Link].

  • National Institutes of Health. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Available at: [Link].

  • Organic Syntheses. SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Available at: [Link].

  • Google Patents. Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link].

  • ResearchGate. Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Available at: [Link].

  • ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source. Available at: [Link].

  • Royal Society of Chemistry. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Available at: [Link].

  • ResearchGate. Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents for the carbonate-based electrolyte of lithium-ion batteries. Available at: [Link].

  • National Center for Biotechnology Information. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Available at: [Link].

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link].

  • Dana Bioscience. 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate 5g. Available at: [Link].

  • PubMed. Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis. Available at: [Link].

  • ResearchGate. Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis. Available at: [Link].

  • National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link].

  • Royal Society of Chemistry. Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis. Available at: [Link].

Sources

Optimization

Technical Support Center: Identification of Impurities in Commercial 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Welcome to the technical support center for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in commercial batches of this critical reagent. By understanding the synthetic route and potential degradation pathways, you can ensure the quality and integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the quality control and use of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

FAQ 1: What are the most likely impurities in a commercial batch of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate?

The primary impurities in commercial 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate typically arise from the manufacturing process and subsequent degradation. The most common synthetic route involves the reaction of 3-nitrophenyl isocyanate with 2,2,2-trifluoroethanol .

Based on this synthesis, the following impurities are most probable:

  • Process-Related Impurities:

    • Unreacted Starting Materials:

      • 3-Nitrophenyl isocyanate

      • 2,2,2-Trifluoroethanol

    • Side-Reaction Products:

      • 3-Nitroaniline: Formed by the reaction of 3-nitrophenyl isocyanate with moisture.

      • 1,3-Bis(3-nitrophenyl)urea: Formed by the reaction of 3-nitrophenyl isocyanate with 3-nitroaniline.

  • Degradation-Related Impurities:

    • 3-Nitroaniline and 2,2,2-Trifluoroethanol: Resulting from the hydrolysis of the carbamate bond.

    • Decarboxylation Products: Thermal stress can lead to the formation of various degradation products.

The following diagram illustrates the primary synthesis reaction and the formation of key impurities.

cluster_reactants Starting Materials cluster_impurities Potential Impurities 3-Nitrophenyl Isocyanate 3-Nitrophenyl Isocyanate 3-Nitroaniline 3-Nitroaniline 3-Nitrophenyl Isocyanate->3-Nitroaniline + H2O (Moisture) 1,3-Bis(3-nitrophenyl)urea 1,3-Bis(3-nitrophenyl)urea 3-Nitrophenyl Isocyanate->1,3-Bis(3-nitrophenyl)urea + 3-Nitroaniline 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol Target Compound 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate 2,2,2-Trifluoroethanol->Target Compound 3-Nitroaniline->1,3-Bis(3-nitrophenyl)urea

Caption: Synthesis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and formation of key impurities.

FAQ 2: My HPLC chromatogram shows unexpected peaks. How can I identify them?

Unexpected peaks in your HPLC analysis often correspond to the impurities mentioned above. A systematic approach is crucial for identification.

Troubleshooting Steps:

  • Review the Synthesis: Consider the likely process-related impurities: 3-nitrophenyl isocyanate, 2,2,2-trifluoroethanol, 3-nitroaniline, and 1,3-bis(3-nitrophenyl)urea.

  • Analyze by HPLC-UV: Run your sample using a gradient HPLC-UV method. The relative retention times and UV spectra can provide initial clues.

  • Spike with Standards: The most definitive way to identify a peak is to spike your sample with a small amount of a pure standard of the suspected impurity. If the peak area of the unknown increases, you have a positive identification.

  • LC-MS Analysis: If standards are unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the unknown peak can be used to determine its molecular weight and propose a structure.

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies on a pure sample of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.[1][2] This involves subjecting the material to stress conditions such as acid, base, heat, oxidation, and light.[3][4][5] The degradation products can then be analyzed by HPLC and LC-MS.

The following workflow outlines a systematic approach to impurity identification.

Analyze Analyze by HPLC-UV (Gradient Method) Spike Spike with Known Standards Analyze->Spike Forced_Degradation Conduct Forced Degradation Study Analyze->Forced_Degradation LCMS Perform LC-MS Analysis Spike->LCMS No Match Identify Identify Impurity Spike->Identify Positive Match LCMS->Identify Forced_Degradation->LCMS

Caption: Workflow for the identification of unknown impurities.

FAQ 3: What are the recommended analytical methods for purity assessment?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the main component and its non-volatile impurities. A reversed-phase method with UV detection is generally suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities, particularly residual 2,2,2-trifluoroethanol.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR provide detailed structural information and can be used to identify and quantify impurities without the need for individual reference standards, provided the impurities have unique and well-resolved signals.

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS or GC-MS), MS is invaluable for the structural elucidation of unknown impurities.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and its potential impurities.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method is designed to separate the active pharmaceutical ingredient (API) from its key potential impurities.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[7][8]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order (Hypothetical):

  • 3-Nitroaniline

  • 2,2,2-Trifluoroethanol (may not be well-retained)

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • 3-Nitrophenyl isocyanate (may be reactive on column)

  • 1,3-Bis(3-nitrophenyl)urea

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the detection and quantification of residual 2,2,2-trifluoroethanol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Chromatographic Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Split (10:1)
MS Transfer Line 280 °C
Ion Source 230 °C
Scan Range m/z 35-400

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL into the GC-MS.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for unambiguous structure elucidation.

Instrumentation and Solvents:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

1H NMR of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (Expected Chemical Shifts in CDCl3):

  • ~8.0-8.5 ppm: Aromatic protons of the nitrophenyl ring

  • ~7.5 ppm: Aromatic protons of the nitrophenyl ring

  • ~7.0 ppm: NH proton (carbamate)

  • ~4.5 ppm: CH2 protons adjacent to the oxygen (quartet, J ≈ 8-9 Hz)

13C NMR of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (Expected Chemical Shifts in CDCl3):

  • ~153 ppm: Carbonyl carbon (C=O)

  • ~148 ppm: Aromatic carbon attached to the nitro group

  • ~115-135 ppm: Other aromatic carbons

  • ~123 ppm: CF3 carbon (quartet, J ≈ 277 Hz)

  • ~62 ppm: CH2 carbon (quartet, J ≈ 37 Hz)

19F NMR of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (Expected Chemical Shift in CDCl3):

  • ~ -75 ppm: CF3 group (triplet, J ≈ 8-9 Hz)

NMR Signatures of Potential Impurities:

ImpurityKey 1H NMR Signals (in DMSO-d6)
3-Nitroaniline Aromatic protons between 6.8-7.8 ppm, broad NH2 signal.[9][10][11]
1,3-Bis(3-nitrophenyl)urea Aromatic protons between 7.5-8.5 ppm, two distinct NH signals.[12][13]
2,2,2-Trifluoroethanol CH2 quartet around 3.9 ppm, OH triplet around 5.0 ppm.

Part 3: Data Interpretation and Summary

The following table summarizes the key analytical data for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and its primary impurities.

CompoundMolecular WeightExpected HPLC RetentionKey MS Fragments (m/z)Key 1H NMR Signals (ppm)
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate 264.16Main Peak264, 165, 138, 92Aromatic (8.0-8.5, 7.5), NH (~7.0), CH2 (~4.5)
3-Nitrophenyl isocyanate 164.12May be reactive164, 134, 92Aromatic (7.4-8.2)
2,2,2-Trifluoroethanol 100.04Early eluting100, 81, 69CH2 (~3.9), OH (~5.0)
3-Nitroaniline 138.12Early eluting138, 108, 92, 65Aromatic (6.8-7.8), NH2 (broad)
1,3-Bis(3-nitrophenyl)urea 302.24Late eluting302, 164, 138, 92Aromatic (7.5-8.5), NH (2 signals)

References

  • 3-Nitroaniline. PubChem. National Center for Biotechnology Information. [Link]

  • Beilstein Journals.
  • Catalyst-Free and Selective Trifluoromethylative Cyclizations of Acryloanilides Using PhICF3Cl - Supporting Inform
  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degrad
  • New Trends in Forced Degrad
  • Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Electronic Supplementary Inform
  • Separation of 3-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • 3-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray.
  • 3-Nitroaniline(99-09-2) 1H NMR spectrum. ChemicalBook.
  • phenyl N-ethyl-N-(2,2,2-trifluoroethyl)
  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed.
  • Determination of organic nitro compounds using HPLC-UV-PAED.
  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)
  • Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry.
  • Development and Validation of a HPLC-UV Method for Urea and Rel
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.
  • phenyl N-butyl-N-(2,2,2-trifluoroethyl)
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC - NIH.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
  • 1-Ethyl-3-(3-fluoro-2-nitrophenyl)urea | C9H10FN3O3. PubChem.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. The Royal Society of Chemistry.
  • Separation of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea on Newcrom R1 HPLC column. SIELC Technologies.
  • 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)
  • N N'-BIS(3-NITROPHENYL)UREA-PH. Crescent Chemical Company.
  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.

Sources

Troubleshooting

Technical Support Center: Quenching Protocols for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

As a Senior Application Scientist, I've seen firsthand how a well-executed reaction can be compromised at the final step: the quench. The unique electronic characteristics of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how a well-executed reaction can be compromised at the final step: the quench. The unique electronic characteristics of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate—namely, the strongly electron-withdrawing nitro and trifluoroethyl groups—make it a highly reactive electrophile. This enhanced reactivity is excellent for driving your primary reaction to completion but demands a carefully considered quenching strategy to neutralize excess reagent without jeopardizing your product's yield or purity.

This guide is structured to provide direct, actionable solutions to common issues encountered in the field. We will move from specific troubleshooting scenarios to broader foundational questions, ensuring you have both the "how" and the "why" for your experimental choices.

Troubleshooting Guide: Quenching-Related Issues

This section addresses specific problems you might encounter post-reaction, presented in a question-and-answer format.

Question 1: My reaction is complete, but after quenching and workup, my final yield is unexpectedly low. Where did my product go?

This is a frequent and frustrating issue. The cause often lies in the product's unforeseen instability or solubility properties, which are exposed during the quenching and workup process.[1]

Potential Causes & Solutions:

  • Product Instability to Quenching Conditions: Your product may be sensitive to the pH of the aqueous quenching solution.[1] If you used a strong base (e.g., 1M NaOH) or a strong acid, you might be degrading or cleaving your product.

    • Solution: Before quenching the entire batch, perform a small-scale stability test.[1] In a separate vial, take a small aliquot of the crude reaction mixture and expose it to your intended quenching agent. Monitor this test reaction by TLC or LC-MS to see if the product spot/peak diminishes or if new impurity spots/peaks appear. If instability is observed, switch to a milder quencher, such as saturated aqueous sodium bicarbonate (NaHCO₃) or even plain water.[2][3]

  • Product Solubility in the Aqueous Layer: The quenching process introduces an aqueous phase. If your product has significant polarity, a portion of it may be lost to the aqueous layer during extraction.[1]

    • Solution: Before discarding the aqueous layer from your workup, analyze it via TLC or LC-MS. If the product is present, perform additional extractions with a more polar organic solvent (e.g., ethyl acetate or dichloromethane). In some cases, a back-extraction after saturating the aqueous layer with brine (saturated NaCl solution) can help "salt out" the product into the organic phase.

  • Volatile Product: While less common for carbamate products, if your target molecule has a low molecular weight, it might be lost during solvent removal under reduced pressure (rotovap).[1]

    • Solution: Use minimal heat during solvent evaporation and check the contents of your rotovap's cold trap.

Logical Troubleshooting Flow for Low Yield

G start Problem: Low Yield After Workup q1 Did TLC/LCMS show full conversion before quench? start->q1 incomplete Reaction was incomplete. Optimize reaction conditions. q1->incomplete No q2 Is product visible in aqueous layer? q1->q2 Yes solubility Product has aqueous solubility. Perform more extractions or use brine. q2->solubility Yes q3 Did a stability test show product degradation with quencher? q2->q3 No degradation Product is unstable to quench conditions. Use a milder quencher (e.g., NaHCO3). q3->degradation Yes other Other issues: Volatility, physical loss during transfer, etc. q3->other No

Caption: Troubleshooting logic for diagnosing low product yield.

Question 2: The quenching of my reaction is violently exothermic and difficult to control. How can I prevent this?

An uncontrolled exotherm is a significant safety hazard. It arises from the rapid reaction between the highly reactive residual carbamate and a potent quenching agent.

Potential Causes & Solutions:

  • Highly Reactive Quencher: Using a very reactive nucleophile (e.g., a primary amine in high concentration) or a strong base can lead to a rapid release of heat.

  • Rapid Addition of Quencher: Adding the quenching agent all at once does not allow for adequate heat dissipation.[4]

Recommended Safe Quenching Protocol:

  • Cool the Reaction Vessel: Always cool your reaction mixture in an ice/water bath to 0-5 °C before beginning the quench. This provides a thermal buffer to absorb the heat generated.[4]

  • Add Quencher Dropwise: Add the quenching agent slowly, drop-by-drop or via an addition funnel, while vigorously stirring the reaction mixture.

  • Monitor Temperature: If possible, use a thermometer to monitor the internal temperature of the reaction. If it rises more than 5-10 °C, pause the addition until it cools back down.

  • Ensure Adequate Headspace: Use a flask that is no more than half full to contain any potential splashing or gas evolution.

Frequently Asked Questions (FAQs)

Q: What are the standard quenching agents for reactions involving 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate?

A: The choice of quencher depends on the stability of your product and the reaction solvent. The goal is to use a nucleophile that reacts faster with the carbamate than your product does, or one that is simply easier to remove.

Quenching AgentMechanismAdvantagesDisadvantages
Saturated Aq. NaHCO₃ Base-catalyzed hydrolysisMild, economical, easy to handle. Byproducts (3-nitrophenol, CO₂, TFE) are often easily separated.[2]Can cause gas evolution (CO₂), leading to foaming. May not be fast enough for very reactive downstream processes.
Water (H₂O) Neutral hydrolysisThe mildest option, ideal for highly sensitive products.Slower than base-catalyzed hydrolysis.[5] May require longer stirring or gentle warming to ensure complete quenching.
Methanol (MeOH) TranscarbamationConsumes excess reagent without introducing water, which can be useful if the product is water-sensitive.[6]Forms a new carbamate byproduct that must be separated during purification.
Primary/Secondary Amines (e.g., Butylamine) AminolysisVery fast and efficient.Forms a stable urea byproduct that requires removal by chromatography or extraction. Can be highly exothermic.

Q: Why is this specific carbamate so reactive?

A: The reactivity stems from the powerful electron-withdrawing effects of two separate parts of the molecule:

  • The 3-nitrophenyl Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry. It pulls electron density away from the aromatic ring and, by extension, from the carbamate's carbonyl carbon.[7][8]

  • The 2,2,2-Trifluoroethyl Group: The three fluorine atoms on the ethyl group are highly electronegative, creating a strong inductive effect that pulls electron density away from the carbamate oxygen.[9]

These two effects combine to make the carbonyl carbon exceptionally electron-poor (electrophilic) and thus highly susceptible to attack by nucleophiles. This also makes the trifluoroethoxide and nitrophenoxide portions better leaving groups, facilitating the reaction.

Q: How do I properly monitor the quenching process to ensure all the starting carbamate is gone?

A: You should always use an analytical technique to confirm the completion of the quench before proceeding to the main workup.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Spot the reaction mixture before adding the quencher, and then spot it again 5-15 minutes after the quench is complete. A successful quench will show the complete disappearance of the starting carbamate spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when developing a new procedure, LC-MS provides more definitive evidence. It can confirm the disappearance of the starting material's mass peak and the appearance of the expected quenching byproduct.

Standard Operating Protocol: Mild Quenching with Sodium Bicarbonate

This protocol is a reliable starting point for most applications, prioritizing safety and product stability.

Materials:

  • Completed reaction mixture containing residual 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Ice/water bath.

  • Separatory funnel.

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

Procedure:

  • Cooling: Once the primary reaction is deemed complete by TLC or LC-MS, place the reaction flask in an ice/water bath and allow the internal temperature to cool to 0-5 °C.

  • Quenching: While stirring vigorously, slowly add the saturated NaHCO₃ solution dropwise. Be mindful of initial gas evolution (CO₂). A typical starting volume is equal to the volume of the reaction solvent.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 15 minutes. Remove a small organic aliquot and check by TLC to confirm the complete consumption of the starting carbamate. If starting material remains, add more NaHCO₃ solution and stir for another 15 minutes.

  • Warming & Separation: Once the quench is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer 2-3 times with the chosen organic solvent to recover any dissolved product.

  • Washing & Drying: Combine all organic layers. Wash with water, then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Quenching Workflow Decision Diagram

G start Reaction Complete (by TLC/LCMS) q1 Is product known to be base sensitive? start->q1 mild_quench Use mild quench: Water or very dilute acid. Monitor pH. q1->mild_quench Yes q2 Is product sensitive to water? q1->q2 No workup Proceed to Aqueous Workup mild_quench->workup basic_quench Use standard quench: Sat. aq. NaHCO3 at 0 °C. Monitor for gas evolution. q2->basic_quench No anhydrous_quench Use anhydrous quench: Methanol or a primary amine. Plan for byproduct removal. q2->anhydrous_quench Yes basic_quench->workup anhydrous_quench->workup

Sources

Optimization

Technical Support Center: Selectivity in 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Reactions

Welcome to the technical support center for optimizing reactions involving 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who util...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance reaction selectivity and yield. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and what are its primary applications?

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a chemical reagent used in organic synthesis, particularly for the introduction of a trifluoroethylcarbamoyl group onto nucleophiles. The 3-nitrophenyl group acts as a good leaving group, facilitating the reaction with various nucleophiles, most commonly amines, to form substituted ureas. The trifluoroethyl moiety is of significant interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Q2: My reaction with a primary amine is sluggish and gives a low yield. What are the potential causes?

A slow or low-yielding reaction with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and a primary amine can stem from several factors. Insufficient reaction temperature is a common culprit; while many carbamate syntheses are conducted at room temperature, some may require gentle heating to overcome the activation energy barrier.[1] Additionally, the choice of base and solvent plays a critical role. A non-nucleophilic base is often necessary to deprotonate the amine without competing in the reaction.[2][3] The solvent should be chosen to ensure all reactants are fully dissolved.

Troubleshooting Guide: Enhancing Selectivity and Minimizing Side Reactions

Issue 1: Formation of undesired side products, particularly N-alkylation or double addition.

The formation of byproducts is a frequent challenge in carbamate synthesis.[4] Elevated temperatures can lead to the decomposition of starting materials or products, and in some cases, can favor N-alkylation if alkyl halides are present.[1][3]

Root Cause Analysis:

  • Over-activation: The use of a base that is too strong or in excess can lead to undesired side reactions.

  • High Temperature: Excessive heat can provide enough energy for alternative reaction pathways to occur.[1]

  • Nucleophilicity of the Amine: Highly nucleophilic amines are more prone to multiple additions.

Corrective Actions:

  • Optimize the Base: Switch to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Use of a strong organic base can help stabilize the carbamate intermediate.[2][3]

  • Strict Temperature Control: Maintain a consistent and appropriate reaction temperature. Running the reaction at a lower temperature for a longer duration can often improve selectivity.

  • Stoichiometry Control: Use a slight excess of the limiting reagent (often the amine) to drive the reaction to completion and minimize the presence of unreacted carbamate at the end of the reaction.

Issue 2: Poor selectivity when reacting with molecules containing multiple nucleophilic sites (e.g., amino alcohols).

Achieving selectivity between different nucleophiles within the same molecule requires careful tuning of reaction conditions to exploit the inherent differences in their reactivity.

Root Cause Analysis:

  • Similar Nucleophilicity: If the hydroxyl and amino groups have comparable reactivity under the chosen conditions, a mixture of O- and N-acylated products will be obtained.

  • Reaction Conditions: Factors like solvent polarity and temperature can influence the relative nucleophilicity of the functional groups.

Strategies for Improving N-Selectivity over O-Selectivity:

ParameterRecommendation for N-SelectivityRationale
Solvent Aprotic, non-polar solvents (e.g., Toluene, THF)These solvents are less likely to hydrogen bond with the amine, preserving its nucleophilicity. Polar aprotic solvents can also be effective.[4]
Temperature Lower temperatures (0 °C to room temperature)Amine nucleophilicity is generally less temperature-dependent than that of alcohols.
Base Use of a non-nucleophilic base (e.g., DIPEA)Minimizes side reactions and selectively deprotonates the more acidic proton if applicable.
Protecting Groups Temporarily protect the hydroxyl groupThis is the most robust strategy for ensuring N-selectivity. The alcohol can be protected as a silyl ether (e.g., TBDMS) and deprotected after the carbamoylation step.

Experimental Protocol: Selective N-Carbamoylation of an Amino Alcohol

  • Protection (Optional but Recommended): In a suitable solvent (e.g., DCM), dissolve the amino alcohol (1.0 eq.). Add imidazole (1.1 eq.) followed by TBDMS-Cl (1.05 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up to isolate the protected amino alcohol.

  • Carbamoylation: Dissolve the protected (or unprotected) amino alcohol (1.0 eq.) in anhydrous THF. Add DIPEA (1.2 eq.). To this solution, add a solution of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (1.1 eq.) in THF dropwise at 0 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Deprotection: Once the reaction is complete, quench with saturated aqueous NH4Cl and extract the product. If a protecting group was used, it can be removed under standard conditions (e.g., TBAF for TBDMS). Purify the final product by column chromatography.

Visualizing Reaction Control

To better understand the factors influencing selectivity, the following decision-making workflow can be applied.

selectivity_workflow start Reaction Start: Substrate + Carbamate check_selectivity Problem: Poor Selectivity / Side Products start->check_selectivity temp_path Adjust Temperature check_selectivity->temp_path Temperature Issue? base_path Modify Base check_selectivity->base_path Base Issue? solvent_path Change Solvent check_selectivity->solvent_path Solvent Issue? protect_path Use Protecting Group check_selectivity->protect_path Multi-nucleophile? lower_temp Lower Temperature (e.g., 0 °C) temp_path->lower_temp milder_base Use Milder Base (e.g., DIPEA) base_path->milder_base aprotic_solvent Switch to Aprotic Solvent (e.g., THF, Toluene) solvent_path->aprotic_solvent protect_oh Protect Hydroxyl Group (e.g., TBDMS) protect_path->protect_oh success Improved Selectivity lower_temp->success milder_base->success aprotic_solvent->success protect_oh->success

Sources

Troubleshooting

Minimizing non-specific binding of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

A Guide to Minimizing Non-Specific Binding in Experimental Assays Welcome to the technical support center for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Non-Specific Binding in Experimental Assays

Welcome to the technical support center for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during experimental work: non-specific binding (NSB). As Senior Application Scientists, we understand that high background noise can obscure valuable data and compromise the reliability of your results.[1][2] This document provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the mechanisms driving NSB for this specific molecule.

Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate?

Non-specific binding refers to the interaction of a compound with unintended targets, such as assay surfaces (e.g., microplate wells), membranes, or other proteins in a complex biological sample.[3] This is distinct from specific binding, which is the desired, high-affinity interaction with the target molecule of interest. High NSB elevates background signals, which reduces the assay's signal-to-noise ratio, sensitivity, and overall accuracy.[4][5]

Compounds like 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate possess chemical features that can predispose them to NSB. Understanding its structure is the first step in diagnosing and mitigating the issue.

Q2: Based on its chemical structure, what are the likely drivers of non-specific binding for this compound?

The molecular architecture of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate suggests several potential mechanisms for NSB. These interactions are primarily governed by hydrophobic and electrostatic forces.

  • Hydrophobic Interactions: The presence of the aromatic 3-nitrophenyl group makes the molecule susceptible to strong hydrophobic interactions, including π-π stacking with aromatic residues on proteins or plastic surfaces.

  • Electrostatic Interactions: The electron-withdrawing nitro group (-NO₂) and the highly electronegative trifluoroethyl group create partial charges on the molecule, making it prone to electrostatic interactions with charged surfaces or biomolecules.[3][6]

  • Hydrogen Bonding: The carbamate linkage (-NHCOO-) contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl and ether oxygens), allowing it to form non-specific hydrogen bonds with various surfaces.

dot graph TD subgraph "Potential NSB Mechanisms for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate" direction LR; A["Compound(C₉H₇F₃N₂O₄)"] -- "Hydrophobic Interactions(π-π stacking)" --> B["Unblocked Assay Surfaces(e.g., Polystyrene Plates)"]; A -- "Electrostatic Interactions(Dipole-driven)" --> C["Off-Target Proteins(Charged Residues)"]; A -- "Hydrogen Bonding(Donor/Acceptor)" --> B; A -- "Hydrogen Bonding" --> C; end

end

Caption: Potential molecular interactions driving non-specific binding.

Q3: My assay background is consistently high. How should I approach optimizing my blocking strategy?

Blocking is a critical step that saturates unoccupied binding sites on the assay surface, preventing the compound from binding non-specifically.[2] If you are experiencing high background, your blocking step is the first area to troubleshoot. An ideal blocking agent effectively blocks both hydrophobic and hydrophilic sites without interfering with the specific binding event.[4]

Common Blocking Agents and Their Properties

Blocking AgentTypical ConcentrationPrimary Mechanism & Use CasePotential Issues
Bovine Serum Albumin (BSA) 1-5% (w/v)A purified protein that effectively blocks non-specific protein and hydrophobic interactions. Good for general use.[1][7]Can be costly. Some antibodies may cross-react with BSA.[7]
Non-Fat Dry Milk 1-5% (w/v)A cost-effective mixture of proteins (casein) that efficiently blocks sites.[7]Contains phosphoproteins and biotin, which can interfere with phospho-specific detection or avidin-biotin systems.[2]
Casein 1% (w/v)The primary blocking protein in milk. Available in a purified form.Similar limitations to milk regarding phosphoproteins.[1]
Fish Gelatin 0.1-1% (w/v)Reduces non-specific binding with minimal cross-reactivity with mammalian-derived antibodies.May not be as effective as BSA or milk for some applications.
Synthetic Blockers (e.g., PVP, PEG) VariesChemically defined and protein-free. Useful for assays where protein-based blockers interfere.[7]May require more optimization and can be more expensive.[7]

Actionable Advice: If you are using one blocker without success, try another. It may be necessary to test different blocking agents to find the one that provides the best signal-to-noise ratio for your specific assay.[7] See Protocol 1 for a systematic approach to optimizing your blocking agent.

Q4: How does the composition of my assay buffer impact non-specific binding?

Buffer composition is paramount. The pH, ionic strength, and presence of additives can dramatically influence NSB by altering the charge and hydrophobic character of your compound and the interacting surfaces.[6][8]

  • pH: The overall charge of off-target proteins and surfaces is dictated by pH. Adjusting the buffer pH towards the isoelectric point of key interfering proteins can minimize charge-based interactions.[9][10]

  • Ionic Strength (Salt Concentration): Increasing the salt concentration (e.g., with NaCl) can disrupt low-affinity electrostatic interactions.[6][9] Higher salt levels create a shielding effect, preventing the compound from binding to charged surfaces non-specifically.[10]

  • Detergents (Surfactants): Including a low concentration of a non-ionic detergent is a highly effective strategy.

    • Tween-20 (0.05% - 0.1% v/v): Disrupts hydrophobic interactions and prevents the compound from sticking to plasticware.[5][9][10]

    • Triton X-100: A slightly stronger detergent that can also be used to reduce hydrophobic NSB.

See Protocol 2 for a method to systematically test different buffer formulations.

Q5: Can I improve my results by simply washing more?

Yes, optimizing wash steps is a crucial and often underestimated method for reducing background.[11] Insufficient washing fails to remove unbound or weakly bound molecules, leading to high background.[5]

Key Parameters to Optimize:

  • Number of Wash Cycles: Most protocols recommend 3-5 wash cycles. Increasing the number of washes can significantly reduce background.[5]

  • Wash Volume: Ensure you are using a sufficient volume to completely exchange the buffer in the well.

  • Incubation Time: For stubborn background, increasing the duration of each wash step (e.g., from a quick rinse to a 5-minute soak with agitation) can be effective.[12]

  • Detergent in Wash Buffer: Always include a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffer to help dislodge non-specifically bound molecules.[5][13]

However, be aware that overly aggressive washing (e.g., too high a detergent concentration or excessive agitation) can also disrupt weak specific interactions, so a balance must be struck.[5]

Troubleshooting Workflows & Protocols
Systematic Troubleshooting Workflow

G

Caption: A systematic workflow for troubleshooting non-specific binding.

Protocol 1: Systematic Optimization of Blocking Agents

This protocol helps determine the most effective blocking agent for your specific assay conditions.

  • Preparation: Prepare 5% (w/v) stock solutions of at least three different blocking agents (e.g., BSA, Non-Fat Dry Milk, Casein) in your standard assay buffer.

  • Plate Setup: Use a 96-well microplate. Designate rows for each blocking agent to be tested. Include a "No Block" control row.

  • Coating: If your assay involves a coated protein or antibody, perform this step as usual across all wells. Wash 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of each respective blocking agent to the wells in its designated row.

    • For the "No Block" row, add 200 µL of assay buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing: Discard the blocking solutions and wash all wells 3-5 times with your wash buffer.

  • Assay Execution: Proceed with your standard assay protocol, adding 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and any other detection reagents.

  • Analysis: Measure the signal in all wells. Compare the background signal (wells without the specific target but with the compound) across the different blocking conditions. The optimal blocker is the one that provides the lowest background without significantly reducing the specific signal.

Protocol 2: Buffer Optimization Matrix

This experiment tests the effects of salt and detergent concentration on NSB.

  • Buffer Preparation: Using your chosen blocking buffer from Protocol 1, create a matrix of assay buffers with varying concentrations of NaCl and Tween-20.

    • Axis 1 (NaCl): 50 mM, 150 mM, 300 mM, 500 mM

    • Axis 2 (Tween-20): 0%, 0.05%, 0.1%, 0.2%

  • Plate Setup: In a 96-well plate, assign each condition of the matrix to a set of wells (in triplicate for statistical significance). You will have 16 different buffer conditions.

  • Assay Execution: Perform your entire assay, from blocking through detection, using the corresponding buffer from the matrix for all dilution and incubation steps.

  • Data Collection: Measure the signal for both specific binding (with target) and non-specific binding (without target) for each condition.

  • Analysis: Calculate the signal-to-noise ratio (Specific Signal / Non-Specific Signal) for each condition. Select the buffer composition that provides the highest ratio.

Protocol 3: Validating NSB Reduction with a Competition Assay

This protocol confirms that your optimized conditions have truly reduced NSB and not just inhibited all binding.

  • Principle: Non-specific binding is typically non-saturable. By adding a high concentration of an unlabeled competitor molecule that binds to the specific target, you can displace the specific binding of your labeled compound. Any remaining signal represents true non-specific binding.[3]

  • Setup: Prepare three sets of experimental conditions using your fully optimized protocol (best blocker, best buffer, best wash procedure).

    • Set A (Total Binding): Your compound + target.

    • Set B (Non-Specific Binding): Your compound + target + 100-fold molar excess of an unlabeled, known binder (competitor).

    • Set C (Background): Your compound, no target.

  • Execution: Run the assay under these three conditions.

  • Analysis:

    • The signal from Set B should be significantly lower than Set A.

    • The signal from Set B should be very close to the signal from Set C.

    • Specific Binding = Signal (A) - Signal (B) .

    • If the signal from Set B remains high, it indicates persistent, true non-specific binding that may require more advanced strategies to resolve.

References
  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]

  • Patsnap Synapse. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. [Link]

  • Bio-Rad Laboratories. (2021, May 6). Quick Tips: Optimizing the Blocking Step in Western Blotting. YouTube. [Link]

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots![Link]

  • MBL Life Science. How to reduce non-specific reactions. [Link]

  • Chemistry For Everyone. (2025, July 11). How Do You Select The Appropriate Buffer For SPR Experiments? YouTube. [Link]

  • Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]

  • SeraCare. Critical Factors in Immunoassay Optimization. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Amine Modification: A Comparative Analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and Other Key Reagents

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins and other biomolecules is a cornerstone of innovation. The ability to selectively and stably attach probes, d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins and other biomolecules is a cornerstone of innovation. The ability to selectively and stably attach probes, drugs, or other moieties to amine groups opens up a vast landscape of possibilities, from fundamental biological studies to the development of next-generation therapeutics like antibody-drug conjugates (ADCs).

This guide provides an in-depth technical comparison of amine-modifying reagents, with a special focus on 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (TFC-NPC) in relation to more established alternatives such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides. Our objective is to equip you with the foundational knowledge and practical insights necessary to make informed decisions for your specific bioconjugation needs.

The Central Role of Amine Modification in Bioconjugation

The primary targets for amine-reactive reagents in proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1] Lysine residues are generally abundant and surface-exposed, making them readily accessible for modification. The choice of reagent for targeting these amines is dictated by several critical factors:

  • Reactivity and Selectivity: The efficiency of the reaction with the target amine versus off-target reactions with other nucleophilic residues (e.g., cysteine, histidine, tyrosine) or hydrolysis in aqueous buffers.

  • Stability of the Resulting Linkage: The covalent bond formed must be stable under the experimental conditions of the intended application, which can range from in vitro assays to in vivo physiological environments.

  • Reaction Conditions: The pH, temperature, and solvent requirements for the conjugation reaction must be compatible with maintaining the structural and functional integrity of the biomolecule.

A Comparative Overview of Common Amine-Modifying Reagents

The landscape of amine-modifying reagents is dominated by a few key classes, each with its characteristic chemistry and applications. Below, we delve into the mechanisms and properties of these reagents, setting the stage for a detailed comparison with TFC-NPC.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are arguably the most widely used class of amine-reactive reagents.[2] They react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3]

Reaction Mechanism:

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

A critical consideration with NHS esters is their susceptibility to hydrolysis, which competes with the aminolysis reaction.[3] The rate of hydrolysis increases with pH, necessitating a careful balance to achieve efficient conjugation while minimizing reagent loss.[3]

Isothiocyanates

Isothiocyanates (R-N=C=S) react with primary amines to form a stable thiourea linkage.[4] This reaction is also pH-dependent, with optimal reactivity typically occurring at a pH greater than 9.[5]

Reaction Mechanism:

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea linkage.

The higher pH requirement for isothiocyanates may be a concern for base-sensitive proteins.[5]

Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) react with primary and secondary amines to form highly stable sulfonamides.[6] This reaction is typically rapid and can be performed under alkaline conditions to ensure the amine is deprotonated and nucleophilic.[7]

Reaction Mechanism:

Caption: Reaction of a sulfonyl chloride with an amine to form a stable sulfonamide linkage.

A Deeper Dive into 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (TFC-NPC)

TFC-NPC belongs to the class of activated carbamates. The 3-nitrophenyl group acts as a good leaving group, facilitating the reaction with nucleophilic amines to form a stable 2,2,2-trifluoroethyl carbamate linkage.[2][6]

Reaction Mechanism:

Caption: Reaction of TFC-NPC with a primary amine to form a trifluoroethyl carbamate linkage.

The key distinguishing feature of TFC-NPC is the resulting 2,2,2-trifluoroethyl carbamate linkage. Carbamates, in general, are known for their good chemical and proteolytic stability, often being used as peptide bond surrogates in medicinal chemistry.[8] The electron-withdrawing nature of the trifluoromethyl group is expected to further influence the stability and properties of the resulting conjugate.

Comparative Analysis: Performance and Properties

The choice of an amine-modifying reagent is a multi-faceted decision. The following table provides a comparative summary of the key characteristics of the discussed reagents.

FeatureNHS EstersIsothiocyanatesSulfonyl Chlorides2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (TFC-NPC)
Reactive Group N-Hydroxysuccinimide esterIsothiocyanateSulfonyl chloride3-Nitrophenyl carbamate
Target Primary aminesPrimary aminesPrimary & Secondary aminesPrimary amines
Resulting Linkage AmideThioureaSulfonamide2,2,2-Trifluoroethyl Carbamate
Linkage Stability Very highHighVery highHigh (inferred)
Optimal pH 7.2 - 9.0> 9.0AlkalineNeutral to slightly alkaline (inferred)
Primary Side Reaction HydrolysisHydrolysisHydrolysisHydrolysis (inferred)
Key Advantage Widely used, well-characterizedForms a distinct thiourea linkageReacts with secondary aminesPotentially highly stable carbamate linkage
Key Disadvantage Susceptible to hydrolysisRequires higher pHCan be overly reactiveLimited published data for bioconjugation

Experimental Data and Protocols

While direct comparative experimental data for TFC-NPC in bioconjugation is limited in the public domain, we can outline a general protocol for amine modification based on the principles of activated ester chemistry. The specific reaction conditions for TFC-NPC would require optimization.

General Protocol for Protein Modification with an Activated Ester (e.g., NHS Ester)

This protocol serves as a template and should be optimized for the specific protein and reagent used.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive reagent (e.g., NHS ester) dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Workflow:

Protein_Modification_Workflow A Prepare Protein Solution C Combine and React A->C B Prepare Reagent Solution B->C D Quench Reaction C->D E Purify Conjugate D->E F Characterize Conjugate E->F

Caption: A general workflow for protein modification with an amine-reactive reagent.

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines (e.g., Tris). The optimal pH is typically between 7.2 and 8.5 for NHS esters.[9]

  • Reagent Preparation: Immediately before use, dissolve the amine-reactive reagent in a high-quality, anhydrous organic solvent to the desired stock concentration.

  • Reaction: Add a calculated molar excess of the reagent solution to the protein solution while gently vortexing. The optimal molar excess will depend on the protein and the desired degree of labeling and must be determined empirically. Incubate the reaction at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).

  • Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris or glycine, to consume any unreacted reagent.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

Discussion and Future Perspectives

The established amine-modifying reagents—NHS esters, isothiocyanates, and sulfonyl chlorides—offer a robust toolkit for bioconjugation, each with its own set of advantages and disadvantages. The choice among them is often dictated by the specific requirements of the application, including the desired linkage, the stability of the biomolecule, and the reaction conditions.

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate represents an intriguing alternative, primarily due to the potential for forming a highly stable 2,2,2-trifluoroethyl carbamate linkage. The stability of carbamates is well-documented in medicinal chemistry, and the introduction of a trifluoroethyl group could further enhance this stability and introduce other desirable properties.[8]

However, the current lack of extensive, publicly available data on the use of TFC-NPC in bioconjugation highlights a need for further research. Key areas for investigation include:

  • Quantitative Kinetics: A systematic study of the reaction rates of TFC-NPC with various amines under different pH and temperature conditions.

  • Hydrolytic Stability: Detailed analysis of the stability of the 2,2,2-trifluoroethyl carbamate linkage over a range of pH values and in the presence of common biological enzymes.

  • Selectivity Profiling: A comprehensive assessment of the reactivity of TFC-NPC towards other nucleophilic amino acid side chains.

  • Comparative Studies: Direct, head-to-head comparisons of TFC-NPC with established reagents in protein labeling and other bioconjugation applications.

As the demand for more stable and precisely controlled bioconjugates continues to grow, particularly in the field of therapeutics, the exploration of novel amine-modifying reagents like TFC-NPC will be crucial. The insights gained from such studies will undoubtedly expand the capabilities of researchers and accelerate the development of innovative solutions in science and medicine.

References

  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Kaliyappan, K., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(50), 47269–47280. Retrieved from [Link]

  • De Robichon, T., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(3), 1333-1340. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 24.7: Reactions of Amines. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Li, Y., et al. (2023). Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry, 88(15), 10547–10557. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Poplawska, M., & Drabowicz, J. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 13(5), 3045-3052. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Wang, S., et al. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 26(21), 6641. Retrieved from [Link]

  • U.S. Patent No. 7,531,684 B2. (2009).
  • American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]

  • Wu, H., & Devaraj, N. K. (2018). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 140(5), 1875–1881. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

  • Belisle, J., & Hagen, D. F. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(4), 1056-1062. Retrieved from [Link]

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  • Evans, D. A. (n.d.). Chem 206 - Protecting Groups. Retrieved from [Link]

  • U.S. Patent No. 4,590,310 A. (1986).
  • Houk, K. N., & Liu, F. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate as a Covalent Inhibitor of Serine Hydrolases

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target modulation.[1] Their mechanism, which involves the format...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target modulation.[1] Their mechanism, which involves the formation of a stable chemical bond with the target protein, can lead to prolonged pharmacodynamic effects that are decoupled from pharmacokinetic clearance.[2] However, this very potency necessitates a rigorous and multi-faceted validation process to ensure target specificity and to fully characterize the inhibitor's mechanism of action.

This guide provides an in-depth technical framework for the validation of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate as a representative covalent inhibitor. While the precise biological target of this specific carbamate is not extensively documented in publicly available literature, its chemical structure is characteristic of a class of mechanism-based inactivators of serine hydrolases.[3][4] Serine hydrolases are a large and diverse enzyme superfamily, playing critical roles in pathophysiology and representing a major class of drug targets.[5][6][7] This guide will therefore use 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate as a model compound to detail the essential experimental workflows required to unequivocally validate a covalent inhibitor of a serine hydrolase.

The Covalent Mechanism of Carbamate Inhibitors

Carbamates, such as 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, are considered "pseudo-substrate" or "suicide" inhibitors of serine hydrolases. The catalytic cycle of these enzymes involves a highly reactive serine nucleophile within a catalytic triad. Carbamate inhibitors exploit this mechanism. The inhibitor initially forms a non-covalent Michaelis complex with the enzyme, followed by nucleophilic attack of the active site serine on the carbamate carbonyl. This results in the displacement of the leaving group (in this case, 2,2,2-trifluoroethanol) and the formation of a stable, covalent carbamoyl-enzyme adduct, thus rendering the enzyme inactive.[8][9]

Below is a conceptual workflow for the validation of a covalent inhibitor like 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular & In Vivo Validation Initial Screening Initial Screening (e.g., activity assays) Covalent Adduct Confirmation Covalent Adduct Confirmation (Mass Spectrometry) Initial Screening->Covalent Adduct Confirmation Kinetic Analysis Kinetic Analysis (kinact/KI determination) Covalent Adduct Confirmation->Kinetic Analysis Cellular Target Engagement Cellular Target Engagement (e.g., CETSA, ABPP) Kinetic Analysis->Cellular Target Engagement In Vivo Target Occupancy & PD In Vivo Target Occupancy & Pharmacodynamics Cellular Target Engagement->In Vivo Target Occupancy & PD

Figure 1: A generalized workflow for the validation of a covalent inhibitor, from initial biochemical characterization to in vivo assessment.

Part 1: Biochemical Validation - Confirming the Covalent Interaction

The foundational step in validating a covalent inhibitor is to demonstrate unequivocally that it forms a covalent adduct with its purified target protein.

Experimental Protocol 1: Intact Protein Mass Spectrometry for Adduct Confirmation

Rationale: This is the most direct method to confirm a covalent binding event. An increase in the molecular weight of the target protein corresponding to the mass of the inhibitor (minus the leaving group) is definitive evidence of covalent modification.

Step-by-Step Methodology:

  • Incubation: Incubate the purified target serine hydrolase (e.g., 5 µM) with a molar excess (e.g., 50 µM) of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 1-4 hours) at room temperature. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column. This step is critical to prevent non-specific adduction during the analysis.

  • LC-MS Analysis: Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS). A reversed-phase C4 or C8 column is typically used for protein separation.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the average molecular weight of the protein in both the treated and control samples. A mass shift corresponding to the carbamoyl portion of the inhibitor confirms covalent modification.

Table 1: Expected Mass Shift for Covalent Adduct Formation

CompoundMolecular Weight ( g/mol )Leaving GroupMass of Adduct ( g/mol )Expected Mass Shift (Da)
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate264.162,2,2-Trifluoroethanol (100.04 g/mol )(3-nitrophenyl)carbamoyl+164.12
Experimental Protocol 2: Peptide Mapping by LC-MS/MS to Identify the Site of Modification

Rationale: To further validate the mechanism, it is crucial to identify the specific amino acid residue that is modified. For a serine hydrolase inhibitor, this is expected to be the catalytic serine.

Step-by-Step Methodology:

  • Incubation and Denaturation: Follow the incubation procedure as in Protocol 1. After incubation, denature the protein samples (e.g., with 8 M urea) and reduce and alkylate the cysteine residues (e.g., with DTT and iodoacetamide) to ensure efficient digestion.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment the peptides.

  • Data Analysis: Use proteomic search software (e.g., Mascot, Sequest) to identify the peptides. Search for the expected mass modification on the catalytic serine-containing peptide. The fragmentation (MS/MS) spectrum will provide the exact location of the modification on the peptide sequence.

Part 2: Kinetic Characterization of Covalent Inhibition

A hallmark of covalent inhibitors is their time-dependent inhibition. This is typically characterized by determining the second-order rate constant, kinact/KI, which represents the efficiency of covalent inactivation.[10]

Experimental Protocol 3: Determination of kinact and KI

Rationale: This assay quantifies the two key steps of covalent inhibition: the initial reversible binding (KI) and the maximal rate of inactivation (kinact). The ratio kinact/KI is a critical parameter for comparing the potency of different covalent inhibitors.[10]

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a multi-well plate, pre-incubate the target serine hydrolase at a fixed concentration with a range of concentrations of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate for various time points.

  • Initiation of Reaction: At each time point, add a fluorescent or colorimetric substrate for the enzyme.

  • Measurement of Residual Activity: Monitor the rate of substrate conversion over a short period. The observed rate is proportional to the amount of active enzyme remaining.

  • Data Analysis: For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

  • Determination of kinact and KI: Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation (or a suitable alternative for covalent inhibitors) to determine kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration that gives half-maximal inactivation).

Table 2: Comparison of Kinetic Parameters for Covalent Inhibitors

InhibitorTarget Enzymekinact (s-1)KI (µM)kinact/KI (M-1s-1)Reference
JZL184CES1--3.9 x 103[10]
URB597CES1--4.5 x 103[10]
JZL184CES2--2.3 x 102[10]
URB597CES2--3.9 x 103[10]

Note: This table provides example data for other carbamate inhibitors to illustrate the range of values that can be expected.

Part 3: Cellular Validation - Demonstrating Target Engagement in a Biological Context

Biochemical validation is essential, but it is equally important to demonstrate that the inhibitor can reach and engage its target in a complex cellular environment.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that the binding of a ligand, including a covalent adduct, often stabilizes the target protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate at various concentrations for a defined period. Include a vehicle control.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Experimental Protocol 5: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: ABPP uses broad-spectrum covalent probes to assess the activity of entire enzyme families in their native environment. A competitive ABPP experiment can be used to determine the potency and selectivity of an inhibitor across a panel of related enzymes.

Step-by-Step Methodology:

  • Cell or Tissue Lysate Treatment: Pre-incubate cell or tissue lysates with varying concentrations of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) that has a reporter tag (e.g., biotin or a fluorophore). The probe will only label active enzymes.

  • Analysis: If a fluorescent probe is used, the labeled proteins can be visualized by in-gel fluorescence scanning. If a biotinylated probe is used, the labeled proteins can be enriched on streptavidin beads and analyzed by mass spectrometry.

  • Data Analysis: A decrease in the signal from the target serine hydrolase in the inhibitor-treated samples indicates that the inhibitor has bound to the active site and prevented labeling by the probe. This can be used to determine the IC50 for target engagement and to assess off-target effects on other serine hydrolases.

Conclusion

The validation of a covalent inhibitor is a rigorous, multi-step process that requires a convergence of evidence from biochemical, kinetic, and cellular assays. By following the workflows outlined in this guide, researchers can confidently characterize the mechanism of action of novel covalent inhibitors like 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. This comprehensive validation is not merely an academic exercise; it is a critical prerequisite for the advancement of potent and selective covalent molecules as therapeutic agents and chemical probes. The data generated through these experiments provide the necessary foundation for understanding structure-activity relationships, optimizing inhibitor design, and ultimately, translating a promising molecule from the bench to a valuable tool for research and medicine.

References

  • Ignacio, J., Lu, Y., Johnson, D. S., & Ortwine, D. F. (2018). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 14(11), 6065–6076. [Link]

  • Willems, L. I., Jo, S., & van der Heden van Noort, G. J. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]

  • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS chemical biology, 8(7), 1590–1599. [Link]

  • Tsai, C. H., & Li, Y. K. (2009). Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbamate inhibitors. Journal of the Chinese Chemical Society, 56(4), 653-661. [Link]

  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., ... & Cravatt, B. F. (2011). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences, 108(49), 19536-19541. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors. Angewandte Chemie International Edition, 51(27), 6732-6735. [Link]

  • Bachovchin, D. A., Zuhl, A. M., Speers, A. E., Wolfe, M. R., Weerapana, E., Brown, S. J., ... & Cravatt, B. F. (2011). Discovery libraries targeting the major enzyme classes: the serine hydrolases. Angewandte Chemie International Edition, 50(41), 9768-9771. [Link]

  • Crow, J. A., Herring, V. L., & Xie, S. (2012). Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597. Drug metabolism and disposition: the biological fate of chemicals, 40(11), 2091–2097. [Link]

  • Kantae, V., Polanski, R., Lewis, H. J., Haider, A., Barratt, D., & Srinivasan, B. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science, 3(5), 956-963. [Link]

  • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS chemical biology, 8(7), 1590–1599. [Link]

  • Zupančič, T., Stojan, J., & Gobec, S. (2022). Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Background Information for Carbamates. In Interaction Profile for Mixtures of Insecticides. [Link]

  • Joshi, B. P., Padda, S., Ma, D., & Li, S. (2018). Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. Molecules, 23(10), 2465. [Link]

  • Richards, J. R., & Ko, J. K. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245–254. [Link]

  • Willems, L. I., Jo, S., & van der Heden van Noort, G. J. (2023). Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. Pharmaceuticals, 16(4), 547. [Link]

  • Pelkmans, L., Fava, E., & Helenius, A. (2014). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ASSAY and Drug Development Technologies, 12(2), 75-85. [Link]

  • Potjewyd, F., & Scott, J. S. (2021). Covalent Inhibitors: To Infinity and Beyond. Journal of medicinal chemistry, 64(23), 16997–17015. [Link]

  • Jones, L. H., & Gilbert, A. M. (2016). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Bioorganic & medicinal chemistry letters, 26(24), 5859–5863. [Link]

  • Zhang, T., Ingold, I., Varnes, J., & Koehler, A. N. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell chemical biology, 25(2), 117–130. [Link]

  • WuXi AppTec. (2022). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]

  • Rask-Andersen, M., Almén, M. S., & Schiöth, H. B. (2014). From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. ChemMedChem, 9(6), 1146-1157. [Link]

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Validation

A Researcher's Guide to Orthogonal Deprotection of 2,2,2-Trichloroethyl Carbamates (Troc)

Abstract In the landscape of modern organic synthesis, particularly in the fields of peptide chemistry and complex molecule construction, the strategic use of protecting groups is paramount. The 2,2,2-trichloroethoxycarb...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly in the fields of peptide chemistry and complex molecule construction, the strategic use of protecting groups is paramount. The 2,2,2-trichloroethoxycarbonyl (Troc) group has emerged as a robust and versatile protecting agent for amines due to its pronounced stability under both strongly acidic and basic conditions. This stability profile makes it an ideal candidate for orthogonal protection strategies. This guide provides an in-depth comparative analysis of deprotection strategies for the Troc group, focusing on its orthogonality with other common amine protecting groups: Boc, Fmoc, and Cbz. We will delve into the mechanistic underpinnings of Troc cleavage, present quantitative data from experimental findings, and provide detailed, field-proven protocols to enable researchers to design and execute highly selective synthetic routes.

The Troc Group: A Pillar of Orthogonal Protection

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a carbamate used to mask the nucleophilicity of primary and secondary amines.[1] Its utility stems from its unique cleavage mechanism, which is distinct from the acid-labile (e.g., Boc), base-labile (e.g., Fmoc), or standard hydrogenolysis-labile (e.g., Cbz) protecting groups.[2] This fundamental difference allows for the selective removal of the Troc group while leaving others intact, or vice-versa, a concept known as an orthogonal strategy.[3]

The Troc group is exceptionally stable under conditions used to remove many other protecting groups, including strong acids like trifluoroacetic acid (TFA) and bases like piperidine.[2] This resilience makes it an invaluable tool for multi-step syntheses where sequential deprotection is required.

Mechanism of Troc Cleavage: The Basis of Selectivity

The primary and most common method for Troc group removal is reductive cleavage.[2] This process is typically initiated by a single-electron transfer from a reducing agent, most commonly zinc dust.[1]

The mechanism proceeds as follows:

  • Reduction: The zinc metal reduces the trichloromethyl group.

  • Elimination: This triggers a β-elimination, cleaving the C-O bond and releasing a carbamic acid intermediate, carbon dioxide, and the volatile byproduct 1,1-dichloroethylene.

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.

This reductive pathway is fundamentally different from the hydrolytic or solvolytic pathways used for other carbamates, forming the foundation of its orthogonality.

Troc Cleavage Mechanism cluster_main Reductive Cleavage of Troc Group TROC R-NH-CO-O-CH₂-CCl₃ (Troc-protected Amine) INTERMEDIATE [ R-NH-CO-O-CH₂-CHCl₂ ]⁻ + Zn²⁺ + Cl⁻ TROC->INTERMEDIATE ZN Zn ZN->TROC 1. Reduction (e.g., Zn/AcOH) H_PLUS 2H⁺ H_PLUS->TROC 1. Reduction (e.g., Zn/AcOH) CARBAMIC_ACID R-NH-COOH (Carbamic Acid) INTERMEDIATE->CARBAMIC_ACID 2. β-Elimination BYPRODUCT CH₂=CCl₂ (1,1-Dichloroethylene) INTERMEDIATE->BYPRODUCT PRODUCTS R-NH₂ + CO₂ (Free Amine + Carbon Dioxide) CARBAMIC_ACID->PRODUCTS 3. Decarboxylation

Figure 1: General mechanism of reductive Troc deprotection.

Comparative Analysis of Orthogonal Deprotection Strategies

The true power of the Troc group is realized when used in concert with other protecting groups. The following sections provide a direct comparison of deprotection strategies, supported by experimental data.

Orthogonality with Boc (tert-Butoxycarbonyl)

The Troc and Boc groups represent a classic and highly reliable orthogonal pair. Their cleavage conditions are mutually exclusive.

  • Cleaving Troc, Preserving Boc: Standard reductive conditions (Zn/AcOH) efficiently cleave the Troc group without affecting the acid-labile Boc group.

  • Cleaving Boc, Preserving Troc: Treatment with strong acid (e.g., TFA) rapidly removes the Boc group while the Troc group remains fully intact.[2]

Objective Reagents & Conditions Target Group Other Group Stability Typical Yield
Cleave Troc Zn, Acetic Acid, MeOH, 60 °C, 30 min[2]TrocBoc: Stable >85%
Cleave Boc TFA, CH₂Cl₂, RT, 1-2 hBocTroc: Stable [2]>95%
Table 1: Troc vs. Boc Orthogonality Data.
Orthogonality with Fmoc (9-Fluorenylmethyloxycarbonyl)

Similar to the Boc group, Fmoc provides a robust orthogonal partner for Troc, leveraging the difference between reductive and base-labile cleavage.

  • Cleaving Troc, Preserving Fmoc: Reductive cleavage with zinc removes the Troc group. The Fmoc group is completely stable to these conditions.

  • Cleaving Fmoc, Preserving Troc: The Fmoc group is cleaved under mild basic conditions, typically with 20% piperidine in DMF, which do not affect the Troc group.[2]

Objective Reagents & Conditions Target Group Other Group Stability Typical Yield
Cleave Troc Zn, Acetic Acid, MeOH, 60 °C, 30 min[2]TrocFmoc: Stable >85%
Cleave Fmoc 20% Piperidine in DMF, RT, 15-30 minFmocTroc: Stable [2]>95%
Table 2: Troc vs. Fmoc Orthogonality Data.
Orthogonality with Cbz (Carboxybenzyl)

The relationship between Troc and Cbz is more nuanced because both can be susceptible to certain reductive conditions. However, true orthogonality can be achieved with careful selection of reagents.

  • Cleaving Cbz, Preserving Troc: The standard method for Cbz removal, catalytic hydrogenolysis (H₂ over Pd/C), is highly selective and does not cleave the Troc group.[4]

  • Cleaving Troc, Preserving Cbz: This is the critical challenge. Standard Troc deprotection with Zn/AcOH is not recommended as it will likely cleave the Cbz group as well. The solution lies in using a non-reductive method . Treatment with trimethyltin hydroxide (Me₃SnOH) under pH-neutral conditions selectively cleaves the Troc group without affecting the Cbz group, which is stable to these conditions.[5][6]

Objective Reagents & Conditions Target Group Other Group Stability Typical Yield
Cleave Troc Me₃SnOH , 1,2-dichloroethane, 60 °C, 1-4 h[5]TrocCbz: Stable >90%
Cleave Cbz H₂, 10% Pd/C, MeOH, RT, 2-16 h[6]CbzTroc: Stable [4]>90%
Table 3: Troc vs. Cbz Orthogonality Data.

digraph "Orthogonal_Deprotection_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Nodes
Start [label="Multi-Protected Substrate\n(e.g., Troc-AA-Boc)", shape=Mdiamond, style=filled, fillcolor="#FBBC05"];
Decision [label="Select Group to Cleave", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troc Path
Reagent_Troc [label="Reductive Conditions\n(Zn/AcOH)\nor\nNon-Reductive\n(Me₃SnOH for Cbz)", shape=box];
Product_Troc [label="Troc Group Cleaved", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Other PG Path
Reagent_Other [label="Acidic (Boc) or\nBasic (Fmoc) or\nHydrogenolysis (Cbz)", shape=box];
Product_Other [label="Other Group Cleaved", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
Start -> Decision;
Decision -> Reagent_Troc [label="  Target Troc"];
Reagent_Troc -> Product_Troc;
Decision -> Reagent_Other [label="  Target Other PG"];
Reagent_Other -> Product_Other;

}

Figure 2: Decision workflow for orthogonal deprotection.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers. Adherence to stoichiometry and conditions is critical for achieving high selectivity and yield.

Protocol 1: Standard Reductive Cleavage of Troc (in presence of Boc/Fmoc)

Objective: To selectively cleave a Troc group while preserving an acid-labile (Boc) or base-labile (Fmoc) protecting group.

  • Materials:

    • Troc-protected substrate (1.0 equiv)

    • Activated Zinc Dust (10-20 equiv)

    • Glacial Acetic Acid (HOAc)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • 5% aq. NaOH or sat. aq. NaHCO₃

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the Troc-protected substrate (e.g., 0.1 mmol) in MeOH (4 mL).

    • Add activated zinc dust (approx. 100 mg, ~1.5 mmol, 15 equiv).

    • Stir the suspension vigorously at room temperature for 5 minutes.

    • Add glacial acetic acid (4 mL) to the stirring mixture.

    • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

    • Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc.

    • Concentrate the filtrate under reduced pressure.

    • Carefully add 5% aq. NaOH or sat. aq. NaHCO₃ to the residue until the solution is basic (pH > 8).

    • Extract the aqueous layer with EtOAc (3 x 10 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.[2]

Protocol 2: Non-Reductive Troc Cleavage with Trimethyltin Hydroxide (in presence of Cbz)

Objective: To selectively cleave a Troc group from a substrate containing reduction-sensitive functionalities, such as a Cbz group.

  • Materials:

    • Troc-protected substrate (1.0 equiv)

    • Trimethyltin hydroxide (Me₃SnOH) (1.5 - 2.0 equiv)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Silica gel

  • Causality Note: This method is chosen specifically when reductive conditions are not tolerated. The Me₃SnOH acts as a potent, yet neutral, nucleophilic cleaving agent for the Troc group without generating a reductive environment that would cleave a Cbz group.[5]

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Troc-protected substrate (e.g., 0.1 mmol) in anhydrous DCE (2 mL).

    • Add trimethyltin hydroxide (e.g., 40 mg, 0.22 mmol, 2.2 equiv).

    • Heat the mixture to 60 °C in a sealed vial or with a condenser.

    • Monitor the reaction by TLC. Reactions are typically complete within 1-4 hours. Note: For sensitive substrates like amino acid derivatives, the reaction may proceed efficiently at room temperature.[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture directly onto silica gel.

    • Purify by flash column chromatography. The tin byproducts are typically retained on the silica gel.

Expert Insights & Troubleshooting

  • Zinc Activation: The efficiency of standard reductive Troc cleavage is highly dependent on the quality of the zinc dust. If reactions are sluggish, consider activating the zinc by washing with dilute HCl, followed by water, methanol, and ether, then drying under vacuum.

  • Substrate Solubility: For substrates poorly soluble in MeOH/AcOH, a solvent system like THF/H₂O can be an effective alternative for the zinc-mediated deprotection.[2]

  • Alternative Reductive Metals: If zinc proves problematic, indium metal in NH₄Cl/EtOH-H₂O offers a milder and often higher-yielding alternative for reductive cleavage.[8]

  • Me₃SnOH Reactivity: For highly sensitive or reactive substrates, especially those derived from amino acids, the Me₃SnOH deprotection should be attempted at room temperature first before applying heat, as higher temperatures may not be necessary and could risk side reactions.[7]

  • Work-up: During the basic work-up of zinc-mediated reactions, ensure thorough extraction with an organic solvent like EtOAc or CH₂Cl₂ to recover all of the free amine product.

Conclusion

The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group is a powerful tool in the synthetic chemist's arsenal, offering a unique deprotection pathway that grants it orthogonality to the most common amine protecting groups. While its partnership with Boc and Fmoc is straightforward, its orthogonality with Cbz requires a more strategic approach. By leveraging non-reductive cleavage agents like trimethyltin hydroxide, researchers can achieve complete selectivity, unmasking the Troc-protected amine even in the presence of the reduction-labile Cbz group. This guide provides the foundational knowledge, comparative data, and actionable protocols necessary for the confident and successful implementation of Troc-based orthogonal strategies in complex synthetic endeavors.

References

  • Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Total-Synthesis.com. [URL: https://total-synthesis.com/troc-protecting-group-protection-deprotection-mechanism/]
  • Trost, B. M., Kalnmals, C. A., Tracy, J. S., & Bai, W. J. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Organic Letters, 20(24), 8043–8046. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b03642]
  • Valluri, M., et al. (2001). Indium-mediated chemoselective deprotection of trichloroethoxycarbonyl and trichloroacetyl groups. Tetrahedron Letters, 42(41), 7153-7154. [URL: https://www.researchgate.net/publication/244510660_Indium-mediated_chemoselective_deprotection_of_trichloroethoxycarbonyl_and_trichloroacetyl_groups]
  • BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. BenchChem.com. [URL: https://www.benchchem.com/blog/a-guide-to-orthogonal-deprotection-strategies-for-n-cbz-and-other-amine-protecting-groups/]
  • ResearchGate. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. [URL: https://www.researchgate.net/publication/329431835_Highly_Chemoselective_Deprotection_of_the_222-Trichloroethoxycarbonyl_Troc_Protecting_Group]
  • Chem-Station. (2019). Troc Protecting Group. Chem-Station.com. [URL: https://www.chem-station.com/en/reactions-2/2019/02/troc-protecting-group.html]
  • Creative Proteomics. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [URL: https://www.creative-proteomics.com/resource/introduction-and-removal-of-several-common-alkoxycarbonyl-protecting-groups.htm]
  • Kocienski, P. J. (n.d.). Protecting Groups. [URL: https://www.organic-chemistry.org/books/protectivegroups/index.htm]
  • Mineno, T., Choi, S., & Avery, M. (2002). A Mild Deprotection of Trichloroethyl Carbamates Using Indium Metal. Synlett, 2002(06), 985-987. [URL: https://www.researchgate.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [URL: https://www.scribd.com/document/362943719/Kocienski-P-J-Protecting-Groups-Thieme-1994-pdf]
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [URL: https://total-synthesis.com/cbz-protecting-group-protection-deprotection-mechanism/]
  • Trost, B. M., et al. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. PubMed, PMID: 30511873. [URL: https://pubmed.ncbi.nlm.nih.gov/30511873/]

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Comparative

A Technical Guide to the Relative Stability of Trifluoroethyl Carbamates Versus Other Common Carbamate Protecting Groups

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success. Carbamate protec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success. Carbamate protecting groups are indispensable tools for the temporary masking of amine functionalities, offering a balance of stability and controlled cleavage. This guide provides an in-depth technical comparison of the 2,2,2-trifluoroethyl carbamate (TFEOC) group and its halogenated analog, the 2,2,2-trichloroethyl carbamate (Troc) group, relative to the widely used Boc, Cbz, and Fmoc protecting groups. This analysis is grounded in established chemical principles and supported by available experimental data to empower chemists in making informed decisions for their synthetic strategies.

The Principle of Orthogonality: A Cornerstone of Modern Synthesis

The power of protecting group chemistry lies in the concept of orthogonality. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling the sequential and controlled manipulation of a polyfunctional molecule.[1][2] This principle is paramount in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different classes of protecting groups with distinct cleavage conditions are employed.[3][4] A well-designed protection strategy hinges on understanding the relative stability of each group to a variety of chemical environments.

Comparative Stability Profile of Carbamate Protecting Groups

The stability of a carbamate protecting group is dictated by the nature of the alkoxy group attached to the carbonyl. Electron-withdrawing groups, for instance, can significantly alter the reactivity of the carbamate linkage. The following sections detail the stability of TFEOC, Troc, Boc, Cbz, and Fmoc under common deprotection conditions.

Table 1: Comparative Stability of Common Carbamate Protecting Groups
Protecting GroupStructureAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)Reductive Cleavage (e.g., Zn)
Boc
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Labile [5]StableStableStable
Cbz
ngcontent-ng-c2487356420="" class="ng-star-inserted">
StableStableLabile Stable
Fmoc

StableLabile [2][3]StableStable
Troc

Stable[6]StableStableLabile [6]
TFEOC

StableLabile (under specific conditions)StablePotentially Labile

In-Depth Analysis of Each Protecting Group

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of acid-labile protection strategies, particularly in peptide synthesis.[7][5]

  • Cleavage Mechanism: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then fragments to isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.[7]

    Boc Cleavage Boc_amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_amine->Protonated_Boc + H+ (TFA) Carbamic_acid Carbamic Acid Protonated_Boc->Carbamic_acid - tBu+ Amine Free Amine Carbamic_acid->Amine - CO2 tBu_cation tert-Butyl Cation Isobutylene Isobutylene tBu_cation->Isobutylene - H+

    Boc group cleavage mechanism under acidic conditions.
  • Stability: The Boc group is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups.[7]

Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic protecting group, renowned for its stability and clean removal by hydrogenolysis.[7]

  • Cleavage Mechanism: The Cbz group is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). The reaction proceeds via the hydrogenolytic cleavage of the benzylic C-O bond, generating toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.

    Cbz Cleavage Cbz_amine Cbz-Protected Amine Carbamic_acid Carbamic Acid Cbz_amine->Carbamic_acid H₂, Pd/C Toluene Toluene Amine Free Amine Carbamic_acid->Amine - CO2

    Cbz group cleavage via catalytic hydrogenolysis.
  • Stability: The Cbz group is generally stable to acidic and basic conditions, providing orthogonality with Boc and Fmoc groups.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice for the temporary protection of the α-amino group in modern solid-phase peptide synthesis due to its base lability.[2][3]

  • Cleavage Mechanism: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF. The mechanism involves a β-elimination reaction initiated by the deprotonation of the acidic proton at the 9-position of the fluorenyl ring. This leads to the formation of dibenzofulvene and the unstable carbamic acid, which then decarboxylates.

    Fmoc Cleavage Fmoc_amine Fmoc-Protected Amine Deprotonated_Fmoc Deprotonated Intermediate Fmoc_amine->Deprotonated_Fmoc + Base (Piperidine) Carbamic_acid Carbamic Acid Deprotonated_Fmoc->Carbamic_acid β-elimination DBF Dibenzofulvene Amine Free Amine Carbamic_acid->Amine - CO2

    Fmoc group cleavage mechanism under basic conditions.
  • Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, ensuring its orthogonality to Boc and Cbz groups.

2,2,2-Trichloroethylcarbamate (Troc) Group

The Troc group is a halogenated carbamate that offers a unique deprotection strategy, making it a valuable tool for orthogonal protection schemes.[6]

  • Synthesis: The Troc group is typically introduced by reacting an amine with 2,2,2-trichloroethyl chloroformate in the presence of a base.

  • Cleavage Mechanism: The Troc group is selectively cleaved under reductive conditions, most commonly with zinc dust in acetic acid or other protic solvents. The mechanism involves a two-electron reduction of the trichloromethyl group, followed by elimination of a chloride ion and subsequent fragmentation to release the free amine, carbon dioxide, and dichloroethene.

    Troc Cleavage Troc_amine Troc-Protected Amine Reduced_intermediate Reduced Intermediate Troc_amine->Reduced_intermediate + 2e⁻ (Zn) Carbamic_acid Carbamic Acid Reduced_intermediate->Carbamic_acid Elimination Amine Free Amine Carbamic_acid->Amine - CO2

    Reductive cleavage of the Troc group with zinc.
  • Stability: The Troc group is stable to both acidic and basic conditions, as well as hydrogenolysis, making it orthogonal to Boc, Fmoc, and Cbz groups.[6] This robust stability profile allows for its use in complex synthetic sequences where other protecting groups would be labile.

2,2,2-Trifluoroethylcarbamate (TFEOC) Group

The TFEOC group is the trifluorinated analog of the Troc group. While less commonly employed, its unique electronic properties suggest a distinct stability profile.

  • Synthesis: The TFEOC group can be introduced by reacting an amine with 2,2,2-trifluoroethyl chloroformate. This reagent can be prepared from 2,2,2-trifluoroethanol and phosgene or a phosgene equivalent.

  • Cleavage and Stability: Direct, comprehensive comparative studies on the stability of the TFEOC group under various conditions are not widely available in the literature. However, based on the chemistry of related compounds, we can infer its likely behavior:

    • Acidic and Hydrogenolysis Conditions: Similar to the Troc group, the TFEOC group is expected to be stable to acidic conditions (like TFA) and catalytic hydrogenolysis. The strong electron-withdrawing nature of the trifluoromethyl group should stabilize the carbamate linkage against electrophilic attack and render the C-O bond resistant to hydrogenolytic cleavage.

    • Basic/Nucleophilic Conditions: Recent research has shown that 2,2,2-trifluoroethyl carbonyl compounds, including carbamates, can undergo C-C bond cleavage when treated with amines. This suggests that the TFEOC group may be labile under specific basic or nucleophilic conditions, potentially offering a unique deprotection strategy. However, this reactivity has been primarily explored for the synthesis of ureas and amides, rather than as a standard deprotection protocol. Further research is needed to establish this as a general and reliable method for amine deprotection.

    • Reductive Cleavage: While the Troc group is readily cleaved by zinc, the applicability of this method to the TFEOC group is not well-documented. The C-F bond is generally stronger than the C-Cl bond, which may make reductive cleavage more challenging.

Experimental Protocols

Protocol 1: Synthesis of a Troc-Protected Amine

Materials:

  • Amine (1.0 eq)

  • 2,2,2-Trichloroethyl chloroformate (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in DCM and cool the solution to 0 °C.

  • Add pyridine to the solution.

  • Slowly add 2,2,2-trichloroethyl chloroformate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of a Troc-Protected Amine

Materials:

  • Troc-protected amine (1.0 eq)

  • Zinc dust (10 eq)

  • Acetic acid

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Troc-protected amine in a mixture of acetic acid and methanol (or THF).

  • Add zinc dust to the solution in portions with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with saturated NaHCO₃ to neutralize the acetic acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

Conclusion and Future Outlook

The choice of a carbamate protecting group is a strategic decision that profoundly impacts the efficiency and success of a synthetic route. While Boc, Cbz, and Fmoc remain the workhorses of organic synthesis due to their well-established and orthogonal cleavage conditions, halogenated carbamates like Troc offer an additional layer of orthogonality through their unique reductive cleavage.

The 2,2,2-trifluoroethyl carbamate (TFEOC) group presents an intriguing, albeit less explored, alternative. Its predicted stability to acidic and hydrogenolytic conditions, combined with potential lability under specific nucleophilic conditions, suggests it could be a valuable addition to the synthetic chemist's toolbox. However, a clear lack of systematic studies directly comparing its stability to other common carbamates necessitates further research to fully elucidate its properties and establish robust deprotection protocols. Future investigations into the reductive cleavage of the TFEOC group and the optimization of its base-mediated cleavage will be crucial in defining its role as a practical and versatile protecting group in modern organic synthesis.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Windholz, T. B., & Johnston, D. B. R. (1967). 2,2,2-Trichloroethoxycarbonyl, a new protecting group in peptide synthesis. Tetrahedron Letters, 8(27), 2555-2557.
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chem-Station. (2019). Teoc Protecting Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. Retrieved from [Link]

  • Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

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Validation

A Comparative Guide to the Spectrophotometric Analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Hydrolysis

In the landscape of drug development and biochemical research, the stability of carbamate compounds is a critical parameter influencing their efficacy and safety profiles. The hydrolysis of these compounds can dictate th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and biochemical research, the stability of carbamate compounds is a critical parameter influencing their efficacy and safety profiles. The hydrolysis of these compounds can dictate their mechanism of action, bioavailability, and degradation pathways. This guide provides a comprehensive examination of the spectrophotometric method for analyzing the hydrolysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a compound of interest in medicinal chemistry. We will explore the underlying principles, provide a detailed experimental protocol, and compare this technique with an alternative method, High-Performance Liquid Chromatography (HPLC), supported by experimental data.

Introduction: The Significance of Carbamate Hydrolysis

Carbamates are a class of organic compounds derived from carbamic acid.[1] Their susceptibility to hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key factor in their biological activity.[2][3] For many carbamate-based drugs, the rate of hydrolysis can determine their half-life in physiological conditions. The hydrolysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate results in the formation of 3-nitrophenol and 2,2,2-trifluoroethanol. The production of 3-nitrophenol, a chromophoric compound, provides a convenient handle for monitoring the reaction progress using UV-Visible spectrophotometry.

The alkaline hydrolysis of many carbamates, including the subject of this guide, is a well-established process.[2] Under alkaline conditions, the hydroxyl ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate.[2] This leads to the formation of a tetrahedral intermediate which then breaks down to yield the corresponding alcohol (or phenol) and carbamic acid, which subsequently decomposes. For carbamates like 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, this process can be followed by monitoring the increase in absorbance corresponding to the formation of the 3-nitrophenolate ion.

Spectrophotometric Analysis: A Detailed Protocol

The primary advantage of spectrophotometry in this context lies in its simplicity, cost-effectiveness, and real-time monitoring capabilities. The hydrolysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate produces 3-nitrophenol, which, under the basic conditions of the assay, exists as the 3-nitrophenolate ion. This ion exhibits a strong absorbance at a wavelength distinct from the parent carbamate, allowing for straightforward kinetic analysis.

The choice of spectrophotometry is predicated on the significant spectral shift that occurs upon hydrolysis. The product, 3-nitrophenol, has a pKa of approximately 8.4. In a buffered solution at a pH above this value (e.g., pH 10), it will be predominantly in its deprotonated form, the 3-nitrophenolate ion. This ion has a maximum absorbance (λmax) around 390-400 nm, a region where the parent carbamate has negligible absorbance. This large difference in molar absorptivity between the reactant and product at a specific wavelength is the cornerstone of a robust spectrophotometric assay.

This protocol is designed to be self-validating by including necessary controls and calibration steps to ensure the accuracy and reliability of the data.

Materials:

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS 403-99-6)[4][5]

  • Sodium Carbonate-Bicarbonate Buffer (pH 10)

  • 3-Nitrophenol (CAS 554-84-7)[6]

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

  • Thermostatted cuvette holder

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in acetonitrile.

    • Prepare a 1 mM stock solution of 3-nitrophenol in the carbonate-bicarbonate buffer (pH 10).

  • Determination of Molar Absorptivity of 3-Nitrophenolate:

    • Prepare a series of dilutions of the 3-nitrophenol stock solution in the pH 10 buffer (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).

    • Measure the absorbance of each dilution at the λmax of the 3-nitrophenolate ion (approximately 390-400 nm, to be determined by scanning the spectrum of a representative solution from 300-500 nm).

    • Plot a standard curve of absorbance versus concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε) of the 3-nitrophenolate ion. This is a critical self-validation step.

  • Kinetic Assay for Hydrolysis:

    • Set the spectrophotometer to the determined λmax and maintain a constant temperature (e.g., 25°C or 37°C) using the thermostatted cuvette holder.

    • Add 990 µL of the pH 10 buffer to a quartz cuvette and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding 10 µL of the 10 mM carbamate stock solution to the cuvette, resulting in a final concentration of 100 µM.

    • Immediately start recording the absorbance at the λmax as a function of time for a sufficient duration to observe a significant change (e.g., 30-60 minutes).

  • Data Analysis:

    • The concentration of 3-nitrophenol produced at any given time ([P]t) can be calculated using the measured absorbance (At) and the previously determined molar absorptivity (ε): [P]t = At / ε.

    • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

    • For pseudo-first-order kinetics (assuming the concentration of water and hydroxide ions remain constant), a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction. The negative slope of this line will be the pseudo-first-order rate constant (kobs).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_calib Calibration (Self-Validation) cluster_kinetic Kinetic Assay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Carbamate & 3-Nitrophenol) Serial_Dilutions Create 3-Nitrophenol Dilutions Stock_Solutions->Serial_Dilutions Buffer_Prep Prepare pH 10 Buffer Buffer_Prep->Serial_Dilutions Equilibrate Equilibrate Buffer in Cuvette Buffer_Prep->Equilibrate Scan_Spectrum Scan for λmax Serial_Dilutions->Scan_Spectrum Measure_Absorbance Measure Absorbance of Dilutions Scan_Spectrum->Measure_Absorbance Standard_Curve Plot Standard Curve Measure_Absorbance->Standard_Curve Determine_Epsilon Determine Molar Absorptivity (ε) Standard_Curve->Determine_Epsilon Calculate_Concentration Calculate Product Concentration Determine_Epsilon->Calculate_Concentration Initiate_Reaction Initiate Reaction with Carbamate Equilibrate->Initiate_Reaction Record_Data Record Absorbance vs. Time Initiate_Reaction->Record_Data Record_Data->Calculate_Concentration Determine_Rate Determine Rate Constant (k) Calculate_Concentration->Determine_Rate

Caption: Workflow for Spectrophotometric Analysis of Carbamate Hydrolysis.

Comparison with an Alternative Method: High-Performance Liquid Chromatography (HPLC)

While spectrophotometry is a powerful tool, it is not without its limitations. For instance, it is not suitable for complex mixtures where multiple components might absorb at the same wavelength. In such cases, a separation technique coupled with detection is necessary. High-Performance Liquid Chromatography (HPLC) is a widely used alternative for monitoring reaction kinetics.[7]

Materials:

  • Same as for spectrophotometric analysis.

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase: e.g., a gradient of acetonitrile and water.

Step-by-Step Methodology:

  • Reaction Setup:

    • The hydrolysis reaction is set up in a vial under the same conditions as the spectrophotometric assay (e.g., 100 µM carbamate in pH 10 buffer at a constant temperature).

  • Time-Point Sampling:

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by adding a small amount of acid to neutralize the base and stop the reaction).

  • HPLC Analysis:

    • Each quenched sample is injected into the HPLC system.

    • The carbamate and the 3-nitrophenol product are separated on the C18 column and detected by the UV detector at a suitable wavelength (e.g., 272 nm, where 3-nitrophenol has a significant absorbance).[6]

    • The peak areas corresponding to the carbamate and the 3-nitrophenol are integrated.

  • Data Analysis:

    • Standard curves for both the carbamate and 3-nitrophenol are generated by injecting known concentrations to correlate peak area with concentration.

    • The concentration of the carbamate remaining and the 3-nitrophenol formed at each time point is calculated.

    • This data can then be used to determine the reaction kinetics, similar to the spectrophotometric method.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data comparing the performance of the two methods for determining the pseudo-first-order rate constant (kobs) of hydrolysis.

ParameterSpectrophotometric MethodHPLC Method
Principle Measures increase in absorbance of a chromophoric product.Separates reactants and products followed by UV detection.
Throughput High (continuous monitoring of a single sample).Lower (discrete time points, sequential injections).
Sample Consumption Low (single cuvette).Higher (multiple aliquots required).
Selectivity Lower (potential for interference from other absorbing species).High (separation provides specificity).
Instrumentation Cost Lower.Higher.
Hypothetical kobs (s⁻¹) (1.5 ± 0.1) x 10⁻⁴(1.4 ± 0.05) x 10⁻⁴
R² of Kinetic Plot 0.9920.998
Discussion and Conclusion

Both spectrophotometry and HPLC are viable methods for analyzing the hydrolysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate. The choice between them depends on the specific requirements of the study.

Spectrophotometry is the method of choice for high-throughput screening and routine kinetic analyses where the reaction system is well-defined and free of interfering substances. Its real-time monitoring capability provides a detailed view of the reaction progress.

HPLC offers superior selectivity and is indispensable when dealing with complex mixtures or when it is necessary to monitor the disappearance of the reactant and the appearance of multiple products simultaneously.[7] While it is more labor-intensive and has a lower throughput for single kinetic runs, the quality of the data, as indicated by the higher hypothetical R² value, can be superior due to the separation of components.

References

  • Vertex AI Search. (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Retrieved January 18, 2026.
  • Journal of Chemical Education. (n.d.).
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved January 18, 2026.
  • National Center for Biotechnology Information. (n.d.). 3-Nitrophenol. PubChem. Retrieved January 18, 2026.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. PubChem. Retrieved January 18, 2026.
  • Santa Cruz Biotechnology. (n.d.).
  • BLDpharm. (n.d.). 2,2,2-Trifluoroethyl (3-nitrophenyl)
  • National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. NIST WebBook. Retrieved January 18, 2026.
  • National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. NIST WebBook. Retrieved January 18, 2026.
  • American Elements. (n.d.).
  • PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-(2-chloro-4-nitrophenyl)
  • The Royal Society of Chemistry. (n.d.). Spectrophotometric determination of ethyl carbamate through bi-enzymatic cascade reactions. Retrieved January 18, 2026.
  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved January 18, 2026.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved January 18, 2026.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved January 18, 2026.
  • Fisher Scientific. (n.d.). 3-Nitrophenol, 98+%. Retrieved January 18, 2026.
  • Loba Chemie. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Retrieved January 18, 2026.
  • PubMed Central. (n.d.). Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. Retrieved January 18, 2026.
  • PubMed Central. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Retrieved January 18, 2026.
  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S.
  • National Center for Biotechnology Information. (n.d.). phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate. PubChem. Retrieved January 18, 2026.
  • MDPI. (n.d.).

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Comparative

A Comparative Kinetic Analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Reactions with Nucleophiles: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of electrophilic compounds is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing nov...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of electrophilic compounds is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate with a range of nucleophiles. By examining experimental kinetic data and exploring the underlying reaction mechanisms, this document serves as a valuable resource for making informed decisions in organic synthesis and medicinal chemistry.

Introduction: The Significance of Carbamate Reactivity in Scientific Research

Carbamates are a critical class of organic compounds with widespread applications, from agrochemicals to pharmaceuticals. Their utility often hinges on their reactivity towards nucleophiles, a process that can be finely tuned by modifying their molecular structure. The title compound, 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, incorporates two key activating features: a nitrophenyl leaving group and a trifluoroethyl group. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This guide will dissect the kinetic consequences of these structural features by comparing its reactivity with various nucleophiles and other related electrophiles.

The central theme of this analysis is the nucleophilic acyl substitution reaction, a fundamental process in organic chemistry. The rate and mechanism of this reaction are profoundly influenced by the nature of the nucleophile, the electrophile (the carbamate), the leaving group, and the reaction conditions. A thorough understanding of these factors is essential for predicting and controlling the outcome of chemical transformations involving carbamates.

The Reaction Mechanism: A Stepwise or Concerted Process?

The aminolysis of carbamates, a key reaction class discussed in this guide, can proceed through different mechanistic pathways. Generally, the reaction of an amine with an aryl carbamate is considered to follow a stepwise mechanism involving the formation of a tetrahedral intermediate. This intermediate can then collapse to form the products. The rate of the reaction is often dependent on both the formation and the breakdown of this intermediate.

A study on the n-butylaminolysis of substituted phenyl N-phenylcarbamates suggests a mechanism where a second molecule of the amine can act as a catalyst in the breakdown of the tetrahedral intermediate.[1] This leads to a rate law that is second-order with respect to the amine concentration. The reaction's sensitivity to substituents on the leaving group (the aryl portion) is significantly greater than to substituents on the N-phenyl ring of the carbamate, indicating the importance of the leaving group's ability to depart.[1]

ReactionMechanism Reactants Carbamate + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate k1 (fast) Intermediate->Reactants k-1 (fast) Products Substituted Product + Leaving Group Intermediate->Products k2 (slow, rate-determining) caption Figure 1: General Stepwise Mechanism for Nucleophilic Acyl Substitution on Carbamates.

Caption: Figure 1: General Stepwise Mechanism for Nucleophilic Acyl Substitution on Carbamates.

Experimental Protocol: A Guide to Kinetic Analysis

To quantitatively assess the reactivity of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a standardized kinetic experiment is essential. The following protocol outlines a typical procedure for determining the second-order rate constants for its reaction with an amine nucleophile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k₂) for the reaction of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate with a primary amine (e.g., n-butylamine) in an aprotic solvent (e.g., dioxane or acetonitrile).

Materials:

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

  • n-Butylamine (or other amine nucleophile)

  • Anhydrous dioxane (or acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in anhydrous dioxane (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of n-butylamine in anhydrous dioxane with varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).

  • Kinetic Measurements:

    • Set the spectrophotometer to a fixed wavelength corresponding to the maximum absorbance of the released 3-nitrophenoxide ion (typically around 400 nm).

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the carbamate stock solution and dilute with dioxane to a final volume just under the desired total volume.

    • Initiate the reaction by adding a small, known volume of one of the n-butylamine stock solutions to the cuvette, ensuring rapid mixing. The final concentration of the amine should be in large excess (at least 10-fold) compared to the carbamate concentration to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the experiment for each of the different n-butylamine concentrations.

  • Data Analysis:

    • For each kinetic run, plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Plot the calculated k_obs values against the corresponding concentrations of n-butylamine.

    • The slope of this second plot will be the second-order rate constant (k₂) for the reaction.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_kinetics Kinetic Measurement (UV-Vis) cluster_analysis Data Analysis Prep_Carbamate Prepare Carbamate Stock Solution Mix_Reactants Mix Carbamate and Amine in Cuvette Prep_Carbamate->Mix_Reactants Prep_Amine Prepare Amine Stock Solutions (Varying Concentrations) Prep_Amine->Mix_Reactants Setup_Spectro Set Wavelength & Temperature Record_Abs Record Absorbance vs. Time Mix_Reactants->Record_Abs Plot_lnA Plot ln(A∞ - At) vs. Time to get k_obs Record_Abs->Plot_lnA Plot_kobs Plot k_obs vs. [Amine] to get k2 Plot_lnA->Plot_kobs caption Figure 2: Experimental Workflow for Kinetic Analysis.

Caption: Figure 2: Experimental Workflow for Kinetic Analysis.

Comparative Kinetic Data

A study on the n-butylaminolysis of substituted phenyl N-phenylcarbamates in dioxane provides a Hammett plot with a positive ρ value, indicating that electron-withdrawing substituents on the phenyl leaving group accelerate the reaction.[1] This is consistent with the stabilization of the developing negative charge on the leaving group in the transition state.

Table 1: Estimated Second-Order Rate Constants (k₂) for the Reaction of Various Electrophiles with n-Butylamine in Dioxane at 25°C

ElectrophileLeaving GroupEstimated k₂ (M⁻¹s⁻¹)Relative Reactivity
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate3-Nitrophenoxide~ 5.0 x 10⁻¹High
Phenyl N-phenylcarbamatePhenoxide1.8 x 10⁻³1
4-Chlorophenyl N-phenylcarbamate4-Chlorophenoxide6.2 x 10⁻³3.4
4-Nitrophenyl N-phenylcarbamate4-Nitrophenoxide2.5 x 10⁻¹139
Phenyl AcetatePhenoxide~ 10⁻⁵Very Low
Phenyl CarbonatePhenoxide~ 10⁻⁴Low

Note: The rate constant for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is an estimation based on the high reactivity conferred by the 3-nitrophenyl leaving group, which is comparable to a 4-nitrophenyl group, and the additional inductive effect of the trifluoroethyl group. The data for phenyl and substituted phenyl N-phenylcarbamates are from Shawali et al., 1986.[1] The reactivities of phenyl acetate and phenyl carbonate are general estimations to provide context.

Table 2: Brønsted-Type Correlation for the Reaction of Amines with Activated Carbamates

Nucleophile (Amine)pKa of Conjugate Acidlog(k₂)
Aniline4.6Low
Pyridine5.2Moderate
n-Butylamine10.6High
Piperidine11.1Very High

Note: This table illustrates the general trend of increasing reaction rate with increasing basicity (and nucleophilicity) of the amine. The exact log(k₂) values would depend on the specific carbamate and reaction conditions.

Discussion and Comparative Analysis

The data presented in Table 1 clearly demonstrates the superior reactivity of carbamates bearing electron-withdrawing groups on the leaving group. The estimated reactivity of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is significantly higher than that of the unsubstituted phenyl N-phenylcarbamate. This enhanced reactivity can be attributed to two main factors:

  • The 3-Nitrophenyl Leaving Group: The nitro group is a strong electron-withdrawing group, which stabilizes the resulting phenoxide anion, making it a better leaving group. This is reflected in the Hammett correlation, where a positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents.[1]

  • The 2,2,2-Trifluoroethyl Group: The trifluoromethyl group is a powerful inductively electron-withdrawing group. While not directly attached to the carbonyl carbon, its influence can be transmitted through the molecule, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

When compared to other common electrophiles like esters and carbonates, activated carbamates such as the title compound exhibit significantly higher reactivity towards aminolysis. This makes them valuable reagents in situations where rapid and efficient reaction with amines is required.

The Brønsted-type relationship illustrated in Table 2 highlights the importance of nucleophile basicity. Stronger bases are generally better nucleophiles in these reactions, leading to faster reaction rates. This correlation is a powerful predictive tool for selecting the appropriate nucleophile to achieve a desired reaction rate.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the kinetic analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate reactions with nucleophiles. The key takeaways for researchers are:

  • High Reactivity: The combination of a nitrophenyl leaving group and a trifluoroethyl group makes this carbamate a highly reactive electrophile.

  • Tunable Reactivity: The rate of reaction can be modulated by the choice of nucleophile, with more basic amines generally reacting faster.

  • Mechanistic Insights: The reaction likely proceeds through a stepwise mechanism involving a tetrahedral intermediate, with the breakdown of this intermediate being the rate-determining step.

Future experimental work should focus on obtaining precise kinetic data for the reaction of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate with a wide array of nucleophiles under various conditions. This would allow for the construction of more accurate quantitative structure-activity relationships (QSAR) and further refine our understanding of its reactivity profile. Such data would be invaluable for the rational design of new synthetic methodologies and the development of novel bioactive molecules.

References

  • Shawali, A. S., Harhash, A., Sidky, M. M., Hassaneen, H. M., & Elkaabi, S. S. (1986). Kinetics and Mechanism of Aminolysis of Carbamates. The Journal of Organic Chemistry, 51(18), 3498–3503. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Covalent Enzyme Inhibitors: The Case of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is a critical step in elucidating biological pathways and developing novel therapeutics. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is a critical step in elucidating biological pathways and developing novel therapeutics. This guide provides an in-depth technical framework for benchmarking 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a representative of the nitrophenyl carbamate class of covalent inhibitors, against other chemical tools targeting serine hydrolases. By understanding the principles of covalent inhibition and applying rigorous experimental protocols, researchers can make informed decisions about the optimal tool for their specific research needs.

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention.[1] Covalent inhibitors, which form a stable bond with their target enzyme, can offer advantages in terms of potency and duration of action.[2] Carbamates, such as our subject compound, are a well-established class of mechanism-based inhibitors that function by carbamylating the active site serine residue of these enzymes.[2][3][4]

This guide will delve into the mechanistic considerations of carbamate inhibitors, compare them to other prevalent classes of covalent inhibitors like triazole ureas, and provide detailed, actionable protocols for their head-to-head comparison.

Mechanistic Underpinnings: The Covalent Advantage and its Nuances

Covalent inhibitors typically exhibit a two-step mechanism of action: an initial non-covalent binding event (governed by the inhibition constant, Ki) followed by the formation of a covalent bond (characterized by the rate of inactivation, kinact).[5] The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[5] It is this parameter, rather than a simple IC50 value, that provides a true measure of a covalent inhibitor's potency.[5]

Carbamates, including 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, act as pseudo-irreversible inhibitors.[6] The carbamylated enzyme is stable, but the process can be slowly reversible.[6] The reactivity of the carbamate is a key determinant of its inhibitory activity and is significantly influenced by the nature of the leaving group.[7] In our target molecule, the 3-nitrophenyl group acts as a good leaving group, facilitating the carbamylation of the active site serine. The 2,2,2-trifluoroethyl group, on the other hand, influences the stability and pharmacokinetic properties of the molecule.

The Competitive Landscape: Carbamates vs. Other Covalent Inhibitors

While carbamates are a powerful class of serine hydrolase inhibitors, other chemotypes have emerged as equally, if not more, potent alternatives. A prominent example is the triazole urea class of inhibitors.[8][9][10] These compounds also act as covalent modifiers of the active site serine but can exhibit distinct selectivity profiles and potencies compared to carbamates.[8][9] Therefore, a direct, data-driven comparison is essential for selecting the optimal tool.

The following table outlines a conceptual framework for comparing these inhibitor classes. While specific data for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is not yet publicly available, this guide provides the protocols to generate such data.

Feature2,2,2-Trifluoroethyl (3-nitrophenyl)carbamateTriazole Urea InhibitorsKey Considerations for Benchmarking
Mechanism Covalent carbamylation of active site serineCovalent carbamylation of active site serineBoth are mechanism-based inhibitors. The key differentiator will be the kinetics of inactivation.
Potency (kinact/Ki) To be determined (TBD)Can be very high (e.g., for ML225, a PAFAH2 inhibitor)[10]A direct comparison of kinact/Ki values is the most rigorous measure of potency.
Selectivity TBDCan be highly selective (e.g., ML225 is >333-fold selective for PAFAH2 over other serine hydrolases)[10]Selectivity profiling against a panel of serine hydrolases is crucial to identify off-target effects.
Reversibility Pseudo-irreversibleGenerally considered irreversibleThe rate of spontaneous reactivation of the carbamylated enzyme should be assessed.
Cell Permeability TBDCan be designed to be cell-permeableCellular activity assays are necessary to confirm target engagement in a physiological context.

Generating the Data: Experimental Protocols for a Head-to-Head Comparison

The following protocols provide a detailed roadmap for benchmarking 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate against a comparator, such as a known triazole urea inhibitor. For this guide, we will focus on two well-characterized serine hydrolases: Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH).

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Inhibitors (TFE-NPC, Comparator) - Enzyme (AChE or FAAH) - Substrate - Buffer plate Prepare 96-well plate reagents->plate add_inhibitor Add Inhibitor Dilutions plate->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme preincubate Pre-incubate add_enzyme->preincubate add_substrate Add Substrate preincubate->add_substrate read_plate Kinetic Reading (Absorbance/Fluorescence) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition kinetic_analysis Determine k_inact and K_i calc_rate->kinetic_analysis plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: A generalized workflow for the enzymatic inhibition assay.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method.[11][12][13]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (TFE-NPC)

  • Comparator covalent inhibitor (e.g., a known carbamate or triazole urea AChE inhibitor)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TFE-NPC in DMSO.

    • Prepare a 10 mM stock solution of the comparator inhibitor in DMSO.

    • Prepare serial dilutions of both inhibitors in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer (e.g., 0.1 U/mL).

  • Assay Setup (in a 96-well plate):

    • Test wells: 25 µL of inhibitor dilution.

    • Control wells (100% activity): 25 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.

    • Blank wells (no enzyme): 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE working solution to all wells except the blank wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • Add 25 µL of the ATCI substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • For determining kinact and Ki, perform progress curve analysis by fitting the raw kinetic data to the appropriate equation for covalent inhibition.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol utilizes a fluorogenic substrate for a high-throughput compatible assay.[14][15][16][17][18]

Materials:

  • Recombinant human FAAH

  • Arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA) - fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (TFE-NPC)

  • Comparator covalent inhibitor (e.g., a known FAAH inhibitor like URB597)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of TFE-NPC and the comparator inhibitor in DMSO and then in assay buffer.

    • Prepare a stock solution of AAMCA in DMSO.

    • Prepare a working solution of FAAH in assay buffer.

  • Assay Setup (in a 96-well black plate):

    • Test wells: Add inhibitor dilutions.

    • Control wells (100% activity): Add assay buffer with the same final DMSO concentration.

    • Blank wells (no enzyme): Add assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Add the FAAH working solution to all wells except the blank wells.

    • Incubate at 37°C for a defined time (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Add the AAMCA substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode).

  • Data Analysis:

    • Follow the same data analysis steps as outlined in the AChE protocol to determine IC50, kinact, and Ki values.

Visualizing the Covalent Inhibition Mechanism

The following diagram illustrates the two-step process of covalent inhibition by a carbamate inhibitor.

E_I E + I EI_noncov E-I (non-covalent) E_I->EI_noncov K_i EI_noncov->E_I EI_cov E-I (covalent) EI_noncov->EI_cov

Caption: Mechanism of two-step covalent enzyme inhibition.

Interpreting the Results and Making an Informed Choice

By executing these protocols, researchers can generate robust, quantitative data to directly compare 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate with other chemical tools. The primary metrics for comparison will be the kinact/Ki value, which reflects the inhibitor's potency, and the selectivity profile against other serine hydrolases.

A superior chemical tool will exhibit a high kinact/Ki for the target enzyme and minimal activity against off-target enzymes. This data-driven approach ensures the selection of a highly specific and potent tool, which is paramount for generating reliable and interpretable biological data.

Conclusion

Benchmarking new chemical tools is a cornerstone of rigorous scientific research. This guide provides the conceptual framework and detailed experimental protocols necessary to objectively evaluate 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate against other covalent serine hydrolase inhibitors. By focusing on the kinetics of covalent modification and performing comprehensive selectivity profiling, researchers can confidently select the most appropriate chemical probe for their studies, ultimately accelerating the pace of discovery in their respective fields.

References

  • Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1601. Humana Press, New York, NY. [Link]

  • Cravatt, B. F., et al. (2013). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. Cell, 153(4), 738-750. [Link]

  • BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

  • Worek, F., et al. (2005). Acetylcholinesterase Inhibition Assay. Bio-protocol, 5(15), e1537. [Link]

  • Bertin Bioreagent. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. [Link]

  • Biocompare. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. [Link]

  • Varga, M., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling, 60(11), 5645-5657. [Link]

  • Varga, M., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling, 60(11), 5645-5657. [Link]

  • Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. Nature chemical biology, 7(7), 469-478. [Link]

  • Tumanov, A. V., & Shchepinov, M. S. (2018). The Taxonomy of Covalent Inhibitors. Molecules (Basel, Switzerland), 23(10), 2465. [Link]

  • Linder, E., et al. (2015). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS medicinal chemistry letters, 6(8), 911-916. [Link]

  • Brand, M. L., et al. (2022). Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. Journal of the American Chemical Society, 144(35), 16045-16054. [Link]

  • Cognetta, A. B., 3rd, et al. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Cell chemical biology, 22(7), 928-937. [Link]

  • Lin, G., et al. (2001). Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbamate inhibitors. Journal of the Chinese Chemical Society, 48(1), 1-10. [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 782608. [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor for the Treatment of Pain. ACS Medicinal Chemistry Letters, 2(2), 91-96. [Link]

  • Cognetta, A. B., 3rd, et al. (2015). Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases. Cell chemical biology, 22(7), 928-937. [Link]

  • Bachovchin, D. A., et al. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences of the United States of America, 107(49), 20941-20946. [Link]

  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS chemical biology, 8(7), 1590-1599. [Link]

  • Mauri, M., et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Journal of medicinal chemistry, 59(21), 9575-9589. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(11), 1179-1187. [Link]

  • Aikawa, H., et al. (2021). Development of Single-Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity-Based Protein Labeling Probes. Analytical chemistry, 93(2), 1089-1096. [Link]

  • Bartolini, M., et al. (2011). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure-Activity Relationships and Hydrolytic Stability. Journal of medicinal chemistry, 54(1), 153-163. [Link]

  • Dias, P. O., et al. (2020). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules (Basel, Switzerland), 25(21), 5030. [Link]

  • Mor, M., et al. (2008). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 51(24), 7857-7867. [Link]

  • Roszak, S., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. International journal of molecular sciences, 22(16), 8887. [Link]

  • Adibekian, A., et al. (2011). Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(11), 1179-1187. [Link]

Sources

Comparative

A Comparative Guide to Isotopic Labeling Strategies for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Analogues in Metabolic Studies

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. Isotopic labeling is a powerful technique that allows for the precise tracking of a mole...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. Isotopic labeling is a powerful technique that allows for the precise tracking of a molecule and its metabolites within a biological system.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and its analogues, a class of compounds with potential therapeutic applications. We will explore the nuances of different labeling approaches, supported by experimental insights and data, to empower you to make informed decisions for your research.

The core structure of these carbamate analogues presents unique considerations for isotopic labeling. The presence of a carbamate functional group and a metabolically robust 2,2,2-trifluoroethyl moiety influences the choice of isotope and the synthetic strategy. This guide will dissect these factors and provide a clear rationale for selecting the optimal labeling approach for your specific research question.

The Critical Role of Isotopic Labeling in Drug Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to drug development, and isotopic labeling is a cornerstone of these investigations.[3] By introducing a stable or radioactive isotope into a drug molecule, we can differentiate it from endogenous compounds and track its journey through the body.[1][3] The most commonly employed isotopes in drug metabolism studies are deuterium (²H), carbon-13 (¹³C), tritium (³H), and carbon-14 (¹⁴C).[3] While radioisotopes like ¹⁴C offer high sensitivity, stable isotopes such as ¹³C and ²H are increasingly favored for their safety and the detailed structural information they can provide, particularly when coupled with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][4]

Strategic Considerations for Labeling Carbamate Analogues

The choice of isotopic label and its position within the molecule are critical decisions that can significantly impact the quality and interpretability of experimental data. For 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate analogues, two key structural features guide our labeling strategy: the carbamate linker and the trifluoroethyl group.

The 2,2,2-trifluoroethyl group is a bioisostere often introduced to enhance metabolic stability.[5] The high strength of the carbon-fluorine bond makes this group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This inherent stability means that placing a label on the trifluoroethyl group is a robust strategy for tracking the intact parent drug and its primary metabolites.

The carbamate functional group, on the other hand, can be susceptible to hydrolysis. Therefore, placing a label on or near this group can provide valuable information about the stability of the carbamate linkage in vivo.

Comparison of Isotopic Labeling Strategies: ¹³C vs. ²H

For stable isotope labeling of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate analogues, the two most practical choices are carbon-13 and deuterium. Each has distinct advantages and disadvantages that must be weighed.

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) LabelingRationale & Insights
Metabolic Stability of Label High. The ¹³C-C bond is stable and does not undergo exchange.Moderate. C-²H bonds are generally stable, but can be susceptible to back-exchange, particularly at acidic positions.For long-term studies or when absolute quantitative accuracy is critical, ¹³C is the superior choice to avoid potential loss of the label.[3]
Synthetic Accessibility Can be more challenging and expensive, often requiring custom synthesis of labeled precursors.Generally more accessible and cost-effective, with a wider range of deuterated starting materials available.[6]Late-stage introduction of the label is a key strategy to reduce costs and timelines for both isotopes.[3]
Mass Spectrometric Analysis Provides a clean mass shift of +1 Da per ¹³C atom, simplifying data analysis.Can lead to complex mass spectra due to potential H/D exchange in the ion source.The clear mass shift with ¹³C labeling enhances the precision and accuracy of quantitative analysis.[6][7]
Chromatographic Behavior The labeled compound co-elutes with the unlabeled analogue.Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their protio-analogues (chromatographic isotope effect).Co-elution is highly desirable for accurate quantification using an internal standard. The potential for chromatographic shifts with deuterium labeling needs to be considered during method development.[6]
Kinetic Isotope Effect (KIE) Negligible.Can be significant. The stronger C-²H bond can slow down metabolic reactions at the site of deuteration.While often seen as a complication, the KIE can be strategically employed to enhance a drug's metabolic stability and prolong its half-life.[8]

Proposed Isotopic Labeling Strategies and Synthetic Workflows

Here, we propose two primary strategies for isotopically labeling 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate analogues: ¹³C-labeling of the carbamate carbonyl and deuterium labeling of the trifluoroethyl group.

Strategy 1: ¹³C-Labeling of the Carbamate Carbonyl

This approach provides a stable label at a central position in the molecule, making it ideal for tracking the core structure.

cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 3-nitrophenol 3-Nitrophenol Step1 Reaction with ¹³C-Phosgene 3-nitrophenol->Step1 13C-Phosgene ¹³C-Phosgene (or equivalent) 13C-Phosgene->Step1 Trifluoroethanol 2,2,2-Trifluoroethanol Step2 Reaction with 2,2,2-Trifluoroethanol Trifluoroethanol->Step2 Intermediate ¹³C-labeled Chloroformate Step1->Intermediate Intermediate->Step2 Labeled_Carbamate [¹³C]-2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Step2->Labeled_Carbamate

Caption: Synthetic workflow for ¹³C-labeling of the carbamate.

Strategy 2: Deuterium Labeling of the Trifluoroethyl Group

This strategy places the label on a metabolically stable part of the molecule.

cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 3-nitrophenyl_isocyanate 3-Nitrophenyl isocyanate Reaction Direct Reaction 3-nitrophenyl_isocyanate->Reaction d2_Trifluoroethanol [1,1-²H₂]-2,2,2-Trifluoroethanol d2_Trifluoroethanol->Reaction Labeled_Carbamate [²H₂]-2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Reaction->Labeled_Carbamate

Sources

Validation

A Comparative Guide to the Efficacy of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate in Diverse Biological Systems

This guide provides a comprehensive analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a compound of interest in biochemical and pharmaceutical research. Due to the limited direct experimental data on this specif...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a compound of interest in biochemical and pharmaceutical research. Due to the limited direct experimental data on this specific molecule, this guide establishes its potential efficacy through a detailed examination of its structural components, the 2,2,2-trifluoroethyl and 3-nitrophenyl moieties, and draws comparisons with well-characterized carbamate analogs. This approach allows for an informed projection of its biological activity and potential applications.

Introduction: Deconstructing 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Carbamates are a class of organic compounds that are structurally and mechanistically similar to organophosphates.[1] They are widely recognized for their role as pseudo-irreversible inhibitors of cholinesterases.[2] This inhibitory action leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a range of physiological effects.[1] 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a specific carbamate with distinct structural features that are expected to significantly influence its biological activity.

The molecule can be deconstructed into three key components: the carbamate core, the 3-nitrophenyl group, and the 2,2,2-trifluoroethyl group. The carbamate core is the primary pharmacophore responsible for the inhibition of acetylcholinesterase (AChE).[3] The 3-nitrophenyl group is anticipated to function as an effective leaving group, facilitating the carbamoylation of the serine residue in the active site of AChE.[4] The 2,2,2-trifluoroethyl group is known to enhance metabolic stability and influence the physicochemical properties of bioactive molecules, such as lipophilicity and binding affinity.[5]

Mechanism of Action: The Carbamoylation of Acetylcholinesterase

The primary mechanism of action for carbamates involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition occurs through a process called carbamoylation.

G AChE Acetylcholinesterase (AChE) (Active Site with Serine) Complex AChE-Carbamate Complex (Michaelis Complex) AChE->Complex Carbamate 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate Carbamate->Complex Binding Carbamoylated_AChE Carbamoylated AChE (Inactive Enzyme) Complex->Carbamoylated_AChE Carbamoylation Nitrophenol 3-Nitrophenol (Leaving Group) Carbamoylated_AChE->Nitrophenol Release of Leaving Group Hydrolysis Spontaneous Hydrolysis (Slow) Carbamoylated_AChE->Hydrolysis Decarbamoylation Regenerated_AChE Regenerated AChE (Active) Hydrolysis->Regenerated_AChE Enzyme Reactivation

Figure 1: Generalized mechanism of acetylcholinesterase inhibition by carbamates.

As depicted in Figure 1, the carbamate molecule binds to the active site of AChE, forming a transient Michaelis complex. The serine hydroxyl group in the active site then attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a carbamoylated enzyme, rendering it inactive, and the release of the 3-nitrophenol leaving group. The carbamoylated enzyme is more stable than the acetylated enzyme formed during acetylcholine hydrolysis, leading to a prolonged inhibition of AChE. The enzyme can eventually be regenerated through slow, spontaneous hydrolysis of the carbamate linkage.[6]

Comparative Efficacy: Benchmarking Against Established Carbamates

To contextualize the potential efficacy of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, it is instructive to compare its anticipated properties with those of well-studied carbamates used in different biological applications. For this comparison, we will consider two therapeutic carbamates, Rivastigmine and Donepezil, and two insecticidal carbamates, Carbaryl and Carbofuran.

CompoundPrimary ApplicationTarget Organism(s)Key Efficacy Metric (IC50 for AChE)Notes on Biological Activity
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (Predicted) ResearchVariousHypothesized to be potentThe trifluoroethyl group may enhance metabolic stability and cell permeability. The nitrophenyl group suggests a strong carbamoylating agent.
Rivastigmine Alzheimer's DiseaseHumans~4 µM (human AChE)Also inhibits butyrylcholinesterase (BuChE).[7]
Donepezil Alzheimer's DiseaseHumans~6.7 nM (human AChE)A reversible, non-carbamating inhibitor, offering a different kinetic profile.[7]
Carbaryl InsecticideInsects~1 µM (insect AChE)Broad-spectrum insecticide with relatively lower toxicity to mammals compared to other carbamates.[4]
Carbofuran InsecticideInsects, Nematodes~0.1 µM (insect AChE)High toxicity to a broad range of insects and also to mammals.[4]

Note: IC50 values can vary depending on the experimental conditions and the species from which the enzyme is derived.

The presence of the electron-withdrawing nitro group on the phenyl ring of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate suggests that it will be a potent inhibitor of AChE, likely with an IC50 value in the micromolar to nanomolar range. The trifluoroethyl group is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier, a desirable characteristic for centrally acting agents.[5]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, a series of standardized in vitro and in vivo assays can be employed.

This spectrophotometric assay is a widely used method to determine the rate of AChE activity and the inhibitory potential of compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • AChE solution (e.g., from electric eel or human erythrocytes)

    • Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound dilutions or vehicle (DMSO) to the wells.

    • Add 125 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Compound) Add_Compound Add Test Compound/Vehicle Reagents->Add_Compound Add_DTNB Add DTNB Add_Compound->Add_DTNB Add_AChE Add AChE & Incubate Add_DTNB->Add_AChE Add_ATCI Add ATCI (Start Reaction) Add_AChE->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Workflow for the in vitro acetylcholinesterase inhibition assay.

To assess the potential therapeutic efficacy in a cellular context, neuroblastoma cell lines (e.g., SH-SY5Y) can be used to model neurodegenerative conditions.

Example Assay: Glutamate-Induced Excitotoxicity

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate for 24 hours.

  • Induce Toxicity: Expose the cells to a toxic concentration of glutamate (e.g., 10 mM) for a specified period.

  • Assess Viability: Measure cell viability using an MTT or LDH assay.

  • Analysis: Compare the viability of cells treated with the test compound to that of untreated and glutamate-only treated cells to determine the neuroprotective effect.

Conclusion and Future Directions

Based on a thorough analysis of its structural components and comparison with established carbamates, 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate holds promise as a potent acetylcholinesterase inhibitor. The presence of the trifluoroethyl group may confer advantageous pharmacokinetic properties, while the nitrophenyl group suggests a high degree of reactivity towards the target enzyme.

To fully elucidate the efficacy and potential applications of this compound, further empirical studies are essential. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should also focus on determining its selectivity for AChE over other cholinesterases and its safety profile in in vivo models. The insights gained from these studies will be invaluable for researchers, scientists, and drug development professionals exploring novel therapeutic and research agents.

References

  • Lin, G. et al. (2000). Quantitative structure-activity relationships for the pre-steady-state inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates. Bioorganic & Medicinal Chemistry Letters, 10(20), 2353-2356. [Link]

  • Darvesh, S. et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

  • Fukuto, T. R. (1990). Structure-activity relationships for insecticidal carbamates. Environmental Health Perspectives, 87, 245-254. [Link]

  • Sipes, N. S. et al. (2017). Profiling the Tox21 Chemical Collection for Acetylcholinesterase Inhibition. Toxicological Sciences, 158(1), 166-177. [Link]

  • Talevi, A. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(15), 1235-1254. [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]

  • Rutgers University. (2015). Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. [Link]

  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: A Patent Review (2005 - 2010). Expert Opinion on Therapeutic Patents, 21(11), 1695-1713. [Link]

  • Schoenebeck, F. et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 115-119. [Link]

  • MDPI. (2022). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 27(19), 6567. [Link]

  • National Center for Biotechnology Information. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3467. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • StatPearls Publishing. (2024). Carbamate Toxicity. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

This document provides essential procedural guidance for the proper and safe disposal of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS No. 403-99-6).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper and safe disposal of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS No. 403-99-6). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide a deep, logical framework for waste management, ensuring the protection of both laboratory personnel and the environment. The procedures outlined are based on an analysis of the compound's constituent chemical moieties and align with federal and state hazardous waste regulations.

Core Principle: Waste Characterization

  • Trifluoroethyl Group : The presence of fluorine imparts chemical stability. However, upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride gas.[1][2]

  • Nitrophenyl Group : Nitroaromatic compounds are often classified as toxic and may be reactive. This functional group suggests that the waste should be handled as potentially toxic.

  • Carbamate Linkage : Many carbamates exhibit biological activity and are used as pesticides. While their environmental degradation can occur via hydrolysis, this is not a recommended in-lab disposal method without specific protocols.[3]

Under the Resource Conservation and Recovery Act (RCRA), a material is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4][5] Given the toxicological profiles of its components, 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate waste must be managed as hazardous waste until proven otherwise by a certified laboratory analysis, such as the Toxicity Characteristic Leaching Procedure (TCLP).

Key Compound Data and Inferred Hazards
PropertyValue / InformationSource
CAS Number 403-99-6[6][7][8]
Molecular Formula C₉H₇F₃N₂O₄[6]
Molecular Weight 264.158 g/mol [6]
Inferred Toxicity Likely toxic due to the nitrophenyl and carbamate groups. Handle with care.N/A
Thermal Stability Stable under normal conditions. Avoid high heat.N/A
Decomposition Products May produce carbon oxides, nitrogen oxides, and hydrogen fluoride upon combustion.[2]
RCRA Classification Assume hazardous. Consult your institution's EHS department for specific waste codes.[9][10]

Operational Plan: From Bench to Final Disposal

Safe disposal is a systematic process. The following steps provide a clear workflow from the point of generation to final removal by a certified waste handler. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.[11][12]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate PPE is worn. This is a non-negotiable standard for minimizing exposure risks.[13]

  • Eye Protection : ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Body Protection : A standard laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of a safe and efficient waste management program.

  • Designate a Waste Container : Use a dedicated, chemically compatible container for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate waste. The container must be in good condition, with a secure, tight-fitting lid.

  • Avoid Co-mingling : Do not mix this waste with other waste streams (e.g., solvents, aqueous waste, or solid debris) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Co-mingling can lead to dangerous chemical reactions and complicates the disposal process.

  • Container Management : Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

Step 3: Labeling and Storage

Accurate labeling is a critical OSHA and EPA requirement.[5][12]

  • Label Contents Clearly : Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.

  • Identify Components : Clearly write the full chemical name, "2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate," and list any other solvents or materials present in the container with their approximate concentrations.

  • Safe Storage : Store the labeled container in a secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 4: Disposal Workflow and Final Disposition

The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste facility. On-site treatment, such as chemical neutralization, is not recommended due to the potential for hazardous byproducts.

The preferred and most environmentally sound method for this type of compound is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the organic molecule, converting it to less harmful gases which are then treated by the facility's scrubbing systems.

The workflow below outlines the decision-making process for proper disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management cluster_facility Disposal Facility A Waste Generation (Pure compound, contaminated labware, or solutions) B Segregate into a dedicated, compatible, and closed container A->B Step 1 C Label Container 'Hazardous Waste' with full chemical name B->C Step 2 D Store in designated Satellite Accumulation Area C->D Step 3 E Contact Institutional EHS Office for waste pickup request D->E Step 4 F EHS Personnel collect waste and transport to Central Accumulation Area E->F G Waste Manifested for Off-site Disposal F->G H Transport by Licensed Carrier to a RCRA-permitted facility G->H I Final Disposal: High-Temperature Incineration H->I

Sources

Handling

Personal protective equipment for handling 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Essential Safety and Handling Guide for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This guide provides essential safety, handling, and disposal protocols for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (CAS No. 403-99-6).[1][2] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar molecules, including carbamates, nitrophenyl compounds, and trifluoroethyl esters. A thorough, site-specific risk assessment should always precede the handling of this chemical.

Hazard Assessment: A Triad of Potential Risks

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate's structure suggests a combination of hazards stemming from its three key functional components: the carbamate linkage, the nitrophenyl group, and the trifluoroethyl ester.

  • Carbamate Moiety: Carbamates are known to be cholinesterase inhibitors, a mechanism they share with organophosphate insecticides.[3][4] This inhibition can lead to an accumulation of acetylcholine at nerve endings, potentially causing a range of symptoms from mild (headache, nausea) to severe (respiratory distress).[3][4] While many carbamate poisonings are reversible and of shorter duration than those from organophosphates, the potential for acute toxicity is significant.[3][4]

  • Nitrophenyl Group: Aromatic nitro compounds are associated with a range of toxic effects. They can be irritants to the skin, eyes, and respiratory system. Some nitrophenols have been shown to cause hematological (blood-related) and ocular (eye-related) effects in animal studies.

  • Trifluoroethyl Ester Moiety: The trifluoroethyl group increases the electrophilicity of the carbonyl carbon, potentially making the compound more reactive. Esters, in general, can be susceptible to hydrolysis, and the reactivity of this specific ester should be considered.

Due to these combined potential hazards, this compound should be handled with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Nitrile or Butyl rubber gloves.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including some organic solvents and weak acids.[5] Butyl gloves are recommended for handling esters and nitro compounds.[6] It is crucial to change gloves immediately if they become contaminated.
Body Protection A lab coat that is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a certified chemical fume hood.If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to ensure safety. The following workflow is designed to guide the user through the safe handling of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review Safety Information & Conduct Risk Assessment Gather_PPE Don Appropriate PPE Prep->Gather_PPE Fume_Hood Ensure Chemical Fume Hood is Operational Gather_PPE->Fume_Hood Weigh Weigh Compound in Fume Hood Fume_Hood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction in Closed System if Possible Dissolve->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste_Collection Collect All Waste in a Labeled, Sealed Container Decontaminate->Waste_Collection Doff_PPE Remove PPE Correctly Waste_Collection->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Figure 1: Safe handling workflow for 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate.

Experimental Protocol:

  • Preparation:

    • Before beginning any work, thoroughly review this safety guide and any other available safety information.

    • Conduct a formal risk assessment for your specific experiment.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood.

    • Avoid inhalation of any dust or vapors.

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Heating and Reactivity:

    • Avoid heating 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate unless absolutely necessary and with appropriate precautions. Thermal decomposition of related nitrophenyl carbamates can produce hazardous compounds such as benzofurazan and isocyanates.[7][8][9]

    • Keep away from strong oxidizing agents, strong acids, and strong bases, as the reactivity with these has not been fully characterized.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and any associated contaminated materials is crucial to protect personnel and the environment.

  • Waste Collection:

    • All solid waste, unused solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be collected in a clearly labeled, sealed, and chemically compatible waste container.

    • The container label should include the full chemical name: "2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate" and any solvents used.

    • Do not mix this waste with other incompatible waste streams.

  • Container Rinsing:

    • Empty containers that held 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses should also be collected as hazardous waste.

  • Professional Disposal:

    • All waste containing 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.[10]

By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate and maintain a safe laboratory environment.

References

  • Prokipcak, J. M., Forte, P. A., & Lennox, D. D. (1969). Thermal decomposition of alkyl N-(o-nitrophenyl)carbamates: A novel synthesis of benzofurazan. Canadian Journal of Chemistry, 47(13), 2482-2487. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Eilingsfeld, H., Seefelder, M., & Weidinger, H. (1963). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 41(4), 946-953. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]

  • O'Donnell, J. F., & Mann, C. K. (1964). Thermal decomposition of alkyl N-(o-nitrophenyl)carbamates: A novel synthesis of benzofurazan. Canadian Journal of Chemistry, 42(10), 2482-2487. [Link]

  • ChemSrc. (2025). CAS#:5819-21-6 | Carbamic acid,N-methyl-, 4-nitrophenyl ester. [Link]

  • University of Colorado Colorado Springs. (n.d.). Glove Selection. [Link]

  • Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Tandon, R., & Van der Eycken, E. V. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1135-1188. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-nitrophenyl)carbamate. PubChem Compound Database. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Richards, J. R., & St. Peter, J. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Kumar, M., et al. (2018). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Molecules, 23(11), 2845. [Link]

  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension. [Link]

  • DeTar, D. F., & Novak, M. (1970). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Journal of the American Chemical Society, 92(5), 1361-1365. [Link]

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